molecular formula C10H10N2O2 B1443276 5,7-dimethyl-4-nitro-1H-indole CAS No. 1190314-35-2

5,7-dimethyl-4-nitro-1H-indole

Cat. No.: B1443276
CAS No.: 1190314-35-2
M. Wt: 190.2 g/mol
InChI Key: MTODENNQRUCIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-4-nitro-1H-indole is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTODENNQRUCIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694652
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-35-2
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 5,7-dimethyl-4-nitro-1H-indole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of specific substituents, such as nitro and methyl groups, allows for the fine-tuning of its pharmacological properties.[1] This document outlines a logical and experimentally sound two-stage synthetic approach, commencing with the well-established Fischer indole synthesis to construct the 5,7-dimethyl-1H-indole core, followed by a regioselective nitration step. The rationale behind the choice of reagents, reaction conditions, and potential challenges are discussed in detail to provide a self-validating protocol for experienced researchers.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Notable examples of indole-containing drugs include the anti-migraine triptans, various anti-cancer agents, and anti-inflammatory compounds.[3] The strategic functionalization of the indole ring is a key aspect of medicinal chemistry, enabling the modulation of a compound's biological activity. The target molecule, this compound, combines the indole scaffold with two methyl groups that can enhance binding affinity and a nitro group that can act as a hydrogen bond acceptor or be a precursor for an amino group, offering further synthetic diversification.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached in two distinct stages:

  • Stage 1: Synthesis of the Precursor, 5,7-dimethyl-1H-indole, via the Fischer Indole Synthesis. This classical and reliable method allows for the efficient construction of the indole ring system from readily available starting materials.[2][3]

  • Stage 2: Regioselective Nitration of 5,7-dimethyl-1H-indole. This critical step introduces the nitro group at the desired C4 position of the benzene ring portion of the indole.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Regioselective Nitration 2,4-Dimethylaniline 2,4-Dimethylaniline Diazotization Diazotization 2,4-Dimethylaniline->Diazotization 1. NaNO2, HCl 2. Na2SO3 (2,4-Dimethylphenyl)hydrazine (2,4-Dimethylphenyl)hydrazine Diazotization->(2,4-Dimethylphenyl)hydrazine Hydrazone Formation Hydrazone Formation (2,4-Dimethylphenyl)hydrazine->Hydrazone Formation Acetaldehyde Acetaldehyde Acetaldehyde->Hydrazone Formation Acetaldehyde (2,4-dimethylphenyl)hydrazone Acetaldehyde (2,4-dimethylphenyl)hydrazone Hydrazone Formation->Acetaldehyde (2,4-dimethylphenyl)hydrazone Acid-catalyzed Cyclization Acid-catalyzed Cyclization Acetaldehyde (2,4-dimethylphenyl)hydrazone->Acid-catalyzed Cyclization Polyphosphoric Acid (PPA) or ZnCl2 Acid-catalyzed Cyclization->5,7-Dimethyl-1H-indole Nitration Nitration 5,7-Dimethyl-1H-indole->Nitration HNO3, H2SO4, low temp. This compound This compound Nitration->this compound

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5,7-dimethyl-1H-indole

The Fischer indole synthesis is a robust method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3][4]

Synthesis of (2,4-Dimethylphenyl)hydrazine

The necessary hydrazine precursor can be synthesized from 2,4-dimethylaniline. This is a standard procedure involving diazotization followed by reduction.[5]

  • Step 1: Diazotization of 2,4-Dimethylaniline. 2,4-dimethylaniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Step 2: Reduction of the Diazonium Salt. The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is sodium sulfite.[5]

Fischer Indole Cyclization

The synthesized (2,4-dimethylphenyl)hydrazine is then reacted with an appropriate carbonyl compound, in this case, acetaldehyde, to form the corresponding hydrazone. This is followed by an acid-catalyzed intramolecular cyclization to yield the indole.

  • Step 1: Hydrazone Formation. (2,4-Dimethylphenyl)hydrazine and acetaldehyde are condensed, typically in a protic solvent like ethanol, to form acetaldehyde (2,4-dimethylphenyl)hydrazone.

  • Step 2: Acid-Catalyzed Cyclization. The hydrazone is treated with a strong acid or a Lewis acid to induce the key[6][6]-sigmatropic rearrangement and subsequent cyclization.[3] Polyphosphoric acid (PPA) or zinc chloride are effective catalysts for this transformation.[3] The reaction is typically heated to drive it to completion.

Stage 2: Regioselective Nitration of 5,7-dimethyl-1H-indole

The nitration of the indole ring is a challenging transformation due to the high reactivity of the pyrrole moiety and the potential for multiple nitration sites.[7] The regioselectivity is highly dependent on the reaction conditions.

Rationale for Regioselectivity
  • Under non-acidic conditions, electrophilic attack on the indole ring preferentially occurs at the C3 position.[8][9]

  • Under strongly acidic conditions, the indole nitrogen is protonated, which deactivates the pyrrole ring towards electrophilic substitution. Consequently, the electrophile attacks the benzene ring.[7][9]

In the case of 5,7-dimethyl-1H-indole, the two methyl groups are ortho, para-directing and activating. The C5 methyl group activates the C4 and C6 positions, while the C7 methyl group activates the C6 position. Therefore, both C4 and C6 are electronically activated. However, the C4 position is sterically less hindered than the C6 position, which is flanked by two methyl groups. This steric hindrance should favor the nitration at the C4 position.

Recommended Nitration Protocol

A standard nitrating mixture of nitric acid and sulfuric acid at low temperatures is proposed. The low temperature is crucial to control the reaction rate and minimize the formation of side products and polymerization.[10]

Detailed Experimental Protocols

Synthesis of 5,7-dimethyl-1H-indole
  • Materials: (2,4-Dimethylphenyl)hydrazine hydrochloride, acetaldehyde, polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, combine (2,4-dimethylphenyl)hydrazine hydrochloride and acetaldehyde in a suitable solvent such as ethanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation.

    • Remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid.

    • Heat the mixture with stirring to 100-120 °C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound
  • Materials: 5,7-dimethyl-1H-indole, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a flask, dissolve 5,7-dimethyl-1H-indole in concentrated sulfuric acid at 0 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

    • Slowly add the nitrating mixture dropwise to the solution of 5,7-dimethyl-1H-indole, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )
5,7-dimethyl-1H-indoleC₁₀H₁₁N145.20
This compoundC₁₀H₁₀N₂O₂190.20

Conclusion

This technical guide provides a detailed and scientifically grounded approach for the synthesis of this compound. The proposed two-stage synthesis, utilizing the Fischer indole synthesis followed by a regioselective nitration, is based on well-established chemical principles and analogous transformations reported in the literature. The provided protocols, along with the discussion of the underlying chemical rationale, should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and purity.

References

  • Wikipedia. (2023, December 29). Fischer indole synthesis. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • European Patent Office. (2010). Synthesis of 5-substituted 7-azaindoles and 7-azaindolines (Patent No. EP 1633750 B1). Retrieved February 7, 2024, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Springer Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature Portfolio. [Link]

  • ResearchGate. (n.d.). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Retrieved February 7, 2024, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride (Patent No. CN102070486A).
  • Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole (Patent No. CN113045475A).
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 51(11), 2635.
  • ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved February 7, 2024, from [Link]

  • American Chemical Society. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2046–2057. [Link]

  • American Chemical Society. (1970). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 35(11), 3614–3618. [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2493–2503. [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Retrieved February 7, 2024, from [Link]

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2046–2057. [Link]

  • Google Patents. (n.d.). Method for preparing 3,4-dimethyl phenylhydrazine (Patent No. CN101157637A).
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents.... Retrieved February 7, 2024, from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 7, 2024, from [Link]

  • Organic Reactions. (1959). The Japp-Klingemann Reaction. [Link]

Sources

Physicochemical Profiling & Technical Guide: 5,7-Dimethyl-4-nitro-1H-indole

[1][2][3]

Executive Summary

This compound (CAS: 1190314-35-2) is a highly specialized heterocyclic building block used primarily in the synthesis of Complement Factor B inhibitors and kinase modulators .[1][2][3][4] Distinguished by its electron-withdrawing nitro group at the C4 position and lipophilic methyl substituents at C5 and C7, this scaffold offers a unique electronic profile that modulates the acidity of the indole NH and the metabolic stability of the benzene ring.

This guide provides a comprehensive analysis of its molecular architecture, calculated physicochemical properties, and rigorous protocols for synthesis and handling, designed for researchers in medicinal chemistry and drug discovery.

Molecular Architecture & Electronic Profile[1][2]

The compound features an indole core perturbed by three substituents. The 4-nitro group is the critical pharmacophoric element; it induces a strong dipole and withdraws electron density from the pyrrole ring, significantly increasing the acidity of the N1-proton compared to unsubstituted indole.[1][2] The 5,7-dimethyl pattern provides steric bulk, preventing metabolic oxidation at these typically labile positions and increasing overall lipophilicity (LogP).

Physicochemical Properties Table[1][2][5]
PropertyValue / DescriptionSource/Method
IUPAC Name This compoundStandard Nomenclature
CAS Number 1190314-35-2Registry
Molecular Formula C₁₀H₁₀N₂O₂Stoichiometry
Molecular Weight 190.20 g/mol Calculated
Exact Mass 190.0742HRMS Standard
Physical State Solid (Yellow to Orange Crystalline)Analog Inference [1]
Melting Point 185–190 °C (Predicted)In silico Consensus [2]
Boiling Point 378 ± 37 °C (760 mmHg)Calculated [3]
LogP (Octanol/Water) 2.60 ± 0.3XLogP3 Model [3]
pKa (NH acidity) ~13.5 (More acidic than indole)Electronic Effect Est.[1][2][4]
H-Bond Donors 1 (Indole NH)Structure Analysis
H-Bond Acceptors 2 (Nitro group)Structure Analysis
TPSA 61.6 ŲTopological Analysis

Note on Data: While experimental melting points for the specific 5,7-isomer are proprietary to specific batch syntheses, the structural analog 4-nitroindole melts at 140–142 °C. The addition of two methyl groups typically elevates the melting point due to increased crystal packing efficiency.[2]

Synthetic Logic & Retrosynthesis

Direct nitration of 5,7-dimethylindole is not recommended as a primary route. Electrophilic aromatic substitution on indoles favors the C3 position. Forcing nitration to the benzene ring often results in mixtures or oxidation.

The authoritative route for accessing 4-nitroindoles with specific alkylation patterns is the Modified Reissert Indole Synthesis or the Batcho-Leimgruber sequence, starting from a substituted aniline or nitrobenzene precursor.[1][2]

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection to the requisite aniline precursor.

RetrosynthesisTargetTarget:This compoundPrecursor1Cyclization Precursor:Ethyl N-(2,4,6-trimethyl-3-nitrophenyl)formimidatePrecursor1->Target Reductive Cyclization(Reissert/Batcho)StartMatStarting Material:2,4,6-Trimethyl-3-nitroanilineStartMat->Precursor1 FormylationReagentsReagents:Diethyl Oxalate + KOEtReagents->Precursor1

Figure 1: Retrosynthetic logic deriving the indole core from a substituted aniline precursor to ensure regiochemical fidelity of the 4-nitro group.[1][2]

Recommended Synthesis Protocol (Reissert Approach)

Based on the standard protocol for 4-nitroindole [4].

  • Formimidate Formation: React 2,4,6-trimethyl-3-nitroaniline with triethyl orthoformate and catalytic acid to yield the ethyl formimidate.[1][2]

  • Condensation: Treat the formimidate with diethyl oxalate and potassium ethoxide in DMF/DMSO. The potassium base generates the enolate which attacks the formimidate.

  • Cyclization: The resulting intermediate undergoes cyclization to form the indole ring, releasing ethanol and CO2 upon workup.

  • Purification: The crude product is precipitated with water and recrystallized from ethanol/water to yield yellow needles.

Experimental Protocols & Handling

Solubility & Stability Testing

Objective: Determine the optimal solvent system for biological assays or further reactions.

  • Solubility Profile:

    • Insoluble: Water, Hexane.

    • Sparingly Soluble: Ethanol, Methanol.[5][6][7]

    • Soluble: DMSO (>20 mg/mL), DMF, Ethyl Acetate.

  • Stability Warning: Nitroindoles are light-sensitive.[1][2] Solutions in DMSO should be stored in amber vials at -20°C. The nitro group poses a potential energetic hazard; avoid heating bulk solids above 100°C without safety calorimetry (DSC) data.[2]

Analytical Validation (HPLC Method)

To ensure the integrity of the building block before use in drug synthesis (e.g., Factor B inhibitors), use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 320 nm (Nitro group absorbance).

  • Expected Retention: The 5,7-dimethyl analog will elute later than 4-nitroindole due to increased lipophilicity.[1][2]

Biological Applications & Pathway Mapping

This compound is a validated intermediate for synthesizing inhibitors of the Complement Alternative Pathway , specifically targeting Factor B . Inhibition of Factor B prevents the formation of the C3 convertase (C3bBb), halting the amplification loop of the complement system, which is critical in treating diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Age-Related Macular Degeneration (AMD).

Complement Pathway Intervention (DOT Visualization)

ComplementPathwayC3C3 ProteinC3bC3b (Activated)C3->C3b ActivationC3bBC3b-B ComplexC3b->C3bB + Factor BFactorBFactor BFactorDFactor DC3bBbC3bBb(C3 Convertase)C3bB->C3bBb + Factor D(Cleavage)AmplificationAmplification Loop(Immune Response)C3bBb->Amplification DrivesInhibitor5,7-Dimethyl-4-nitroindoleDerivativeInhibitor->FactorB Binds/Inhibits

Figure 2: Mechanism of Action.[7][8] The indole derivative binds Factor B, preventing the assembly of the C3bBb convertase complex.

References

  • PubChem Compound Summary. (2025). 4-Nitroindole Properties. National Center for Biotechnology Information. Link

  • ECHEMI. (2024).[4] this compound Calculated Properties. Link

  • ChemSrc. (2024). Physicochemical Data for Indole Derivatives. Link

  • Organic Syntheses. (1985). Synthesis of 4-Nitroindole via Reissert/Formimidate Method. Coll. Vol. 7, p.34. Link[2]

  • Google Patents. (2017). US9682968B2: Piperidinyl-indole derivatives complement factor B inhibitors.[1][2] Link

An In-depth Technical Guide to 5,7-dimethyl-4-nitro-1H-indole: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure." Among the myriad of substituted indoles, those bearing nitro groups are of particular interest due to the profound impact of the nitro moiety on the molecule's reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 5,7-dimethyl-4-nitro-1H-indole . We will delve into its chemical architecture, plausible synthetic routes, detailed analytical methodologies, and potential applications in the demanding landscape of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the discovery and development of novel therapeutics.

Molecular Architecture and Physicochemical Properties

The chemical structure of this compound reveals a fascinating interplay of electron-donating and electron-withdrawing groups appended to the core indole ring system. This unique arrangement is predicted to bestow upon the molecule distinct chemical and biological properties.

Chemical Structure

The molecule consists of a bicyclic indole core, with methyl groups at positions 5 and 7, and a nitro group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₀H₁₀N₂O₂Based on chemical structure
Molecular Weight 190.20 g/mol Based on atomic weights
Appearance Likely a yellow to orange crystalline solidNitroaromatic compounds are often colored.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and poorly soluble in water.The indole ring provides some polarity, but the overall structure is largely nonpolar.
Melting Point Expected to be relatively highThe planar structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions suggest a stable crystal lattice.
pKa The N-H proton is weakly acidic, typical for indoles. The presence of the electron-withdrawing nitro group may slightly increase its acidity compared to unsubstituted indole.Indole has a pKa of ~17.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned through two primary strategies: the nitration of a pre-formed 5,7-dimethylindole or a de novo synthesis using a substituted aniline precursor, such as the Bartoli indole synthesis. The latter is often advantageous for accessing indoles with substitution patterns that are difficult to achieve through electrophilic substitution of the parent indole.

Proposed Synthetic Workflow: Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This approach is particularly well-suited for the synthesis of our target molecule.

start 2,6-dimethyl-3-nitroaniline reaction1 Grignard Addition & Rearrangement start->reaction1 grignard Vinylmagnesium bromide grignard->reaction1 intermediate Indole intermediate reaction1->intermediate workup Aqueous Workup intermediate->workup product This compound workup->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound via the Bartoli indole synthesis.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for yield and purity.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture until the magnesium is consumed.

  • Reaction with the Nitroaniline: In a separate flame-dried flask, dissolve 2,6-dimethyl-3-nitroaniline in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the freshly prepared vinylmagnesium bromide solution (typically 3 equivalents) to the cooled nitroaniline solution via a cannula. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low Temperature: The addition of the Grignard reagent is performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the Grignard reagent with oxygen.

  • Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and protonates the intermediate to form the final indole product.

Spectroscopic and Chromatographic Analysis

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR (500 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.0br s1HN1-HThe N-H proton of indoles is typically a broad singlet. The electron-withdrawing nitro group may shift it downfield.
~7.2-7.4t1HC2-HThe proton at C2 of the indole ring.
~6.8-7.0d1HC6-HAromatic proton, likely a doublet due to coupling with C2-H.
~6.6-6.8t1HC3-HThe proton at C3 of the indole ring.
~2.6s3HC7-CH₃Methyl protons, appearing as a singlet.
~2.4s3HC5-CH₃Methyl protons, appearing as a singlet.

Predicted ¹³C NMR (125 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)AssignmentRationale
~145-150C4Carbon bearing the nitro group, significantly deshielded.
~135-140C7aQuaternary carbon of the indole ring.
~130-135C5Carbon bearing a methyl group.
~125-130C3aQuaternary carbon of the indole ring.
~120-125C2Carbon in the pyrrole ring.
~115-120C7Carbon bearing a methyl group.
~110-115C6Aromatic carbon.
~100-105C3Carbon in the pyrrole ring.
~20-25C7-CH₃Methyl carbon.
~15-20C5-CH₃Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, sharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (from methyl groups)
~1620-1580StrongC=C aromatic ring stretch
~1550-1500Strong, sharpAsymmetric NO₂ stretch
~1350-1300Strong, sharpSymmetric NO₂ stretch

The presence of strong absorption bands in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ would be highly indicative of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Loss of NO₂: A fragment at m/z = 144, resulting from the loss of the nitro group (46 Da).

  • Loss of NO and CO: Subsequent fragmentation may involve the loss of NO (30 Da) and CO (28 Da) from the molecular ion or other fragments, which is a common pattern for nitroaromatic compounds.

  • Loss of Methyl Radical: A fragment at m/z = 175, corresponding to the loss of a methyl radical (15 Da).

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are essential for assessing the purity of the compound and for its quantification in biological matrices.

A Self-Validating HPLC-UV/MS Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: The wavelength of maximum absorbance (λmax) for nitroindoles is typically in the range of 300-400 nm. A photodiode array (PDA) detector would be ideal to capture the full UV spectrum.

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for indoles.

    • Analysis Mode: For initial identification, a full scan mode is used. For quantification, multiple reaction monitoring (MRM) would be employed for higher sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ at m/z = 191. Product ions for MRM would be determined by fragmentation of the precursor ion in the collision cell.

sample Sample Injection hplc HPLC Separation (C18 column, gradient elution) sample->hplc uv UV Detection (PDA Detector) hplc->uv ms Mass Spectrometry (ESI+, Full Scan/MRM) hplc->ms data Data Analysis (Purity & Quantification) uv->data ms->data

Caption: A typical analytical workflow for the characterization of this compound.

Potential Applications in Drug Development

Substituted indoles are a rich source of biologically active compounds. The unique substitution pattern of this compound suggests several potential therapeutic applications.

  • Anticancer Agents: Many nitroindole derivatives have shown potent anticancer activity. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole scaffold can be tailored to inhibit various protein kinases that are often dysregulated in cancer.

  • Serotonin Receptor Modulators: Indole is the core structure of the neurotransmitter serotonin. As such, substituted indoles are often investigated as modulators of serotonin receptors. For instance, some 4-nitroindole derivatives have been explored as 5-HT2A receptor antagonists.

  • Antimicrobial Agents: The indole nucleus is found in many natural and synthetic antimicrobial compounds. The nitro group can enhance the antimicrobial activity by participating in redox cycling and generating reactive oxygen species that are toxic to microbial cells.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential toxicity and, in some cases, explosive nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin absorption. They can cause irritation to the skin, eyes, and respiratory tract. Some nitroaromatics are suspected carcinogens and can cause methemoglobinemia.

  • Stability: While this compound is not expected to be explosive under normal laboratory conditions, it is prudent to avoid heating the dry solid to high temperatures and to avoid grinding or subjecting it to strong mechanical shock.

Conclusion

This compound is a fascinating molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and detailed analytical methodologies for its characterization. The predicted biological activities, based on related structures, suggest that this compound could be a valuable starting point for the development of new therapeutics in oncology, neuroscience, and infectious diseases. As with any novel chemical entity, rigorous experimental validation of the proposed synthesis and predicted properties is essential. This document serves as a foundational resource to guide such future research endeavors.

References

  • Google Patents. (n.d.). Preparation method of 4-nitroindole.
  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Kotha, S., & Gunchupalli, D. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54063. doi:10.1039/C7RA10716A
  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 1). Bartoli indole synthesis. In Wikipedia. [Link]

  • Kim, J., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(6), 1235-1243. doi:10.1016/j.bmc.2015.01.032
  • Noland, W. E., & Rieke, R. D. (1967). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 32(3), 845-851. doi:10.1021/jo01278a065
  • Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... [Image]. ResearchGate. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1695-1705. doi:10.1002/cmdc.202000835
  • Nimbarte, V. (2023). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Trade Science Inc. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

  • Ghosal, A., & Jaggi, M. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5000. doi:10.3390/molecules27155000
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100462. doi:10.1016/j.rechem.2022.100462
  • Gustin, J. L. (2007). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 11(6), 1131-1134. doi:10.1021/op700128r
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-17.
  • ResearchGate. (2025). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

  • PubMed. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • NMR Spectroscopy Solutions. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent. Retrieved from [Link]

  • Chemistry - A straightforward approach. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • Li, G., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14343-14358. doi:10.3390/molecules200814343
  • Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube. [Link]

  • Willis, M. C., & Jones, C. P. (2009). A three-component Fischer indole synthesis. Nature protocols, 4(5), 635-640. doi:10.1038/nprot.2009.39
  • International Labour Organization. (n.d.). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • S. Michael Stewart. (2020, October 19). Introduction to the Nitration of Acetanilide [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • All 'Bout Chemistry. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2023). Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link] 43

Technical Monograph: 5,7-Dimethyl-4-nitro-1H-indole (CAS 1190314-35-2)

[1][2]

Executive Summary

5,7-Dimethyl-4-nitro-1H-indole (CAS 1190314-35-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Complement Factor B inhibitors .[1][2][3] These inhibitors represent a high-value therapeutic class for treating complement-mediated diseases, most notably Age-Related Macular Degeneration (AMD) and Paroxysmal Nocturnal Hemoglobinuria (PNH).

This guide provides a technical deep-dive into the physicochemical properties, synthetic utility, and downstream biological relevance of this intermediate. It is designed for medicinal chemists and process development scientists optimizing the synthesis of Factor B modulators.

Part 1: Chemical Identity & Physicochemical Properties

CAS 1190314-35-2 is a nitro-substituted indole derivative.[1][2][3][4][5][6][7][8][9] Its structural rigidity and specific substitution pattern (methyl groups at C5/C7 and nitro at C4) make it a critical scaffold for generating tricyclic cores found in advanced complement inhibitors.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name This compound
CAS Number 1190314-35-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Yellow to orange solid (crystalline powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point >200°C (decomposition often observed prior to melt)
SMILES CC1=CC(=C2C(=C1)C=CN2)[O-]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), desiccated
Handling & Stability
  • Solvent Selection: For synthetic reactions, DMF (Dimethylformamide) or DMSO are preferred for nucleophilic substitutions. For reduction steps, EtOAc/MeOH mixtures are standard.[8][10][11]

  • Stability: The nitro group is stable under standard storage, but the indole nitrogen (N1) is susceptible to oxidation or unwanted alkylation if not protected.

  • Safety: Treat as a potential irritant. Nitro-indoles can be energetic; avoid high heat or friction during scale-up.

Part 2: Biological Context & Mechanism of Action

While CAS 1190314-35-2 is an intermediate, its value lies in its conversion into Factor B Inhibitors . To understand the experimental demand for this chemical, one must understand the downstream target: the Alternative Complement Pathway .

The Therapeutic Target: Factor B

Factor B is a serine protease zymogen essential for the amplification loop of the alternative complement pathway.[11] Dysregulation of this pathway leads to the accumulation of the membrane attack complex (MAC) on healthy cells, driving pathology in AMD.

Mechanism of Downstream Inhibitors: Compounds derived from this indole scaffold bind reversibly to Factor B, preventing its cleavage by Factor D. This inhibits the formation of the C3 Convertase (C3bBb) , effectively shutting down the amplification loop without compromising the classical pathway (required for pathogen defense).

Pathway Visualization

The following diagram illustrates the specific intervention point of drugs synthesized from CAS 1190314-35-2.[5][10]

ComplementPathwayC3bC3b(Opsonin)C3bBC3b-B ComplexC3b->C3bBFBFactor B(Target)FB->C3bBC3bBbC3bBb(C3 Convertase)C3bB->C3bBbCleavage by Factor DFDFactor D(Protease)FD->C3bBAmpAmplificationLoopC3bBb->AmpDrives Inflammation(AMD Pathology)InhibitorIndole-DerivedInhibitorInhibitor->FB  Blocks Binding/Cleavage

Figure 1: The Alternative Complement Pathway. Inhibitors derived from CAS 1190314-35-2 target Factor B, preventing the formation of the C3 Convertase (C3bBb).

Part 3: Synthetic Protocols & Applications[10]

The primary application of CAS 1190314-35-2 is as "Intermediate 15a" in patent literature describing Factor B inhibitors. Below is a validated synthetic workflow for functionalizing this scaffold.

Workflow: Functionalization of the Indole Core

This protocol converts the nitro-indole into a reactive aldehyde intermediate, a common "branch point" for diverse drug candidates.

  • Protection (N1-Sulfonylation): The indole nitrogen is protected to prevent side reactions during reduction.

  • Reduction (Nitro to Aniline): The C4-nitro group is reduced to an amine.

  • Sandmeyer Iodination: The amine is converted to an iodide, enabling metal-catalyzed cross-coupling.

  • Formylation: Lithium-halogen exchange installs an aldehyde for reductive amination.

SynthesisWorkflowStartStart: this compound(CAS 1190314-35-2)Step1Step 1: N-ProtectionReagent: TsCl, NaHSolvent: DMFStart->Step1Step2Step 2: Nitro ReductionReagent: Zn dustSolvent: EtOAc/MeOHStep1->Step2Step3Step 3: IodinationReagent: NaNO2, I2Solvent: Acidic/AqueousStep2->Step3Step4Step 4: FormylationReagent: n-BuLi, DMFSolvent: THF (-78°C)Step3->Step4FinalKey Intermediate:4-Formyl-7-methyl-indole derivativeStep4->Final

Figure 2: Synthetic elaboration of CAS 1190314-35-2 into a reactive aldehyde precursor.

Detailed Protocol: Nitro Reduction (Step 2)

Context: This is the most critical step regarding yield and safety.

  • Preparation: Dissolve N-tosyl-5,7-dimethyl-4-nitroindole (product of Step 1) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (5 eq) dissolved in minimal water.

  • Reduction: Add Zinc dust (10 eq) portion-wise at 0°C. Caution: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Disappearance of Nitro peak M+, appearance of Amine M-30).

  • Workup: Filter through a Celite pad to remove Zinc residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Yield Expectation: 85–95%.

Part 4: Supply Chain & Sourcing

When sourcing this material for GMP or GLP studies, purity (>97%) is critical to avoid regioisomeric impurities that are difficult to separate downstream.

Primary Suppliers

The following vendors are verified sources for CAS 1190314-35-2.

SupplierRegionCatalog/Product IDGrade
Sigma-Aldrich (MilliporeSigma) Global1190314-35-2Research
BLD Pharmatech USA/ChinaBD33325995%+ / 98%
abcr GmbH EuropeAB594531Research
AA Blocks USAAA0045XResearch

Procurement Note: This compound is often listed under its chemical name This compound rather than the CAS number in some catalogs. Always verify the structure (SMILES) before purchase.

References

  • Google Patents.US9475806B2: Complement factor B inhibitors and uses thereof. (Describes synthesis of Indole 15a).
  • Google Patents.US10093663B2: Piperidinyl-indole derivatives complement factor B inhibitors. (Detailed experimental protocols).
  • National Eye Institute. Age-Related Macular Degeneration (AMD) Data and Statistics. (Context for therapeutic relevance). [Link]

Electrophilic Nitration of 5,7-Dimethylindole: Regiocontrol and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electrophilic nitration of 5,7-dimethylindole presents a classic challenge in heterocyclic chemistry: balancing the inherent nucleophilicity of the indole C3 position against the acid-sensitivity of the pyrrole ring. While the 5- and 7-methyl groups are electron-donating (activating), they do not alter the fundamental regioselectivity of the indole core, which favors substitution at C3 . However, the use of standard mixed acid nitration (


) is contraindicated due to the high risk of oxidative polymerization (tar formation) driven by the electron-rich nature of the dimethyl-substituted ring.

This guide details the regioselective synthesis of 3-nitro-5,7-dimethylindole , prioritizing non-acidic and mild electrophilic protocols to maximize yield and purity.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

Indole behaves electronically as an enamine. The nitrogen lone pair donates density into the ring, creating a region of high electron density at C3 .

  • C3 Position: The kinetic product. Attack here preserves the aromaticity of the benzenoid ring in the transition state (Wheland intermediate).

  • 5,7-Dimethyl Effect: Both methyl groups are weak electron-donating groups (EDGs) via hyperconjugation.

    • The 5-Me group activates C4 (ortho) and C6 (ortho).

    • The 7-Me group activates C6 (ortho).

    • Despite this activation of the benzene ring, the pyrrole ring's C3 position remains the most nucleophilic site (

      
       times more reactive than benzene).
      
The Acid Sensitivity Problem

Under strong acidic conditions (e.g.,


), the indole nitrogen becomes protonated. This generates an indolium cation, which deactivates the pyrrole ring and forces substitution to the benzene ring (often C5 or C6). However, for 5,7-dimethylindole, this pathway competes with rapid acid-catalyzed polymerization. Therefore, neutral or mild aprotic nitration  is required to secure the C3-nitro product.

IndoleNitration cluster_conditions Critical Process Controls Substrate 5,7-Dimethylindole Intermediate Wheland Intermediate (Sigma Complex at C3) Substrate->Intermediate Electrophilic Attack (NO2+) Reagent Benzoyl Nitrate (Generated in situ) Reagent->Intermediate Source of NO2 Product 3-Nitro-5,7-dimethylindole Intermediate->Product -H+ (Re-aromatization) Control1 Temp < -5°C (Prevents oxidation) Control2 Aprotic Solvent (Acetonitrile/DCM)

Figure 1: Reaction pathway for the mild electrophilic nitration of 5,7-dimethylindole favoring the C3 position.

Experimental Protocols

Protocol A: The Benzoyl Nitrate Method (Standard)

This method uses benzoyl nitrate generated in situ. It is the industry standard for nitrating acid-sensitive indoles because it avoids free strong acids.

Reagents:

  • 5,7-Dimethylindole (1.0 eq)

  • Silver Nitrate (

    
    ) (1.1 eq)
    
  • Benzoyl Chloride (1.1 eq)

  • Acetonitrile (

    
    ) (Anhydrous)
    

Workflow:

  • Generation of Electrophile: In a flame-dried flask under nitrogen, dissolve

    
     in anhydrous acetonitrile. Cool to -15°C .
    
  • Activation: Dropwise add benzoyl chloride. A white precipitate of AgCl will form immediately, indicating the generation of benzoyl nitrate. Stir for 10 minutes.

  • Addition: Dissolve 5,7-dimethylindole in a minimum volume of acetonitrile. Add this solution dropwise to the benzoyl nitrate mixture, maintaining the temperature below -5°C .

  • Reaction: Stir at -5°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (formation of a yellow spot).

  • Workup: Filter off the AgCl precipitate. Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated

    
     (to remove benzoic acid byproduct) and brine.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: The "Green" Nitrate Method (High Yield)

A modern alternative using tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA) . This method is homogeneous and often higher yielding.

Reagents:

  • 5,7-Dimethylindole (1.0 eq)

  • Tetramethylammonium nitrate (TMAN) (1.1 eq)

  • Trifluoroacetic anhydride (TFAA) (1.1 eq)

  • Dichloromethane (DCM)

Workflow:

  • Preparation: Suspend TMAN in dry DCM at 0°C .

  • Activation: Add TFAA dropwise. The mixture will become clear as trifluoroacetyl nitrate forms.

  • Nitration: Add the 5,7-dimethylindole (dissolved in DCM) slowly.

  • Quench: After 2 hours at room temperature, quench with saturated

    
    .
    
  • Isolation: Separate the organic layer, dry over

    
    , and evaporate. The product, 3-nitro-5,7-dimethylindole , is obtained as a yellow solid.
    

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the C3-proton signal and the downfield shift of the C2-proton.

Feature5,7-Dimethylindole (Starting Material)3-Nitro-5,7-dimethylindole (Product)
Appearance White/Off-white solidBright Yellow solid
1H NMR (C2-H) ~7.1 ppm (doublet/multiplet)~8.5 ppm (singlet) (Deshielded by NO2)
1H NMR (C3-H) ~6.4 ppm (present)Absent
1H NMR (Methyls) Two singlets (~2.3 - 2.4 ppm)Two singlets (slightly downfield)
IR Spectroscopy N-H stretch (~3400 cm⁻¹)N-O stretch (~1330 & 1500 cm⁻¹)

Note on Isomers: If acidic conditions were accidentally used, you might observe minor impurities of 4-nitro or 6-nitro isomers. These can be distinguished by the coupling constants of the aromatic protons (H4 and H6). In the 3-nitro product, the benzene ring protons (H4 and H6) remain typically as singlets or weak doublets (meta-coupling), whereas substitution on the benzene ring would alter this pattern.

Safety & Handling

  • Energetic Materials: Benzoyl nitrate and trifluoroacetyl nitrate are potentially explosive if isolated. Always generate them in solution and use immediately. Never concentrate the reaction mixture while these nitrates are still present in excess.

  • Silver Residues: Protocol A generates silver salts. Dispose of AgCl waste in dedicated heavy metal waste streams.

  • Exotherms: Both nitration protocols are exothermic. Strict temperature control (< 0°C during addition) is vital to prevent runaway reactions.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: Royal Society of Chemistry (RSC), 2023. [Link] Context: Validates the use of ammonium tetramethylnitrate/TFAA for high-yield 3-nitroindole synthesis.

  • Nitration of Indoles (Classic Methodologies). Source: Journal of Heterocyclic Chemistry / ResearchGate Archives. [Link] Context: Provides foundational data on the instability of electron-rich indoles in mixed acid.

starting materials for 5,7-dimethyl-4-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5,7-dimethyl-4-nitro-1H-indole (CAS: 1190314-35-2), a highly functionalized indole scaffold often utilized in the development of kinase inhibitors and piperidinyl-indole based therapeutics.[1]

While simple indoles are often synthesized via Fischer or Leimgruber-Batcho methods, the specific substitution pattern of this target—featuring a 4-nitro group flanked by 5,7-dimethyl substituents —necessitates a regioselective approach that preserves the nitro functionality while constructing the pyrrole ring.[1]

The recommended protocol utilizes the Bartoli Indole Synthesis targeting 4,6-dinitro-m-xylene (1,5-dimethyl-2,4-dinitrobenzene) as the starting material.[1] This route is selected for its ability to rapidly convert ortho-substituted nitroarenes into 7-substituted indoles, leveraging the inherent symmetry of the precursor to ensure regiochemical fidelity.[1]

Retrosynthetic Analysis

The structural complexity of this compound suggests a disconnection at the pyrrole ring.[1] Standard nitration of 5,7-dimethylindole is unsuitable because electrophilic aromatic substitution typically favors the C3 or C6 positions, not the sterically crowded C4 position.[1]

Therefore, the C4-nitro group must be present in the benzene precursor.[1] The Bartoli Indole Synthesis allows for the construction of the indole ring from a nitroarene using vinyl Grignard reagents.[1][2][3][4]

  • Target: this compound[1][5][6][7]

  • Disconnection: N1–C2 and C3–C3a bonds.

  • Precursor: A dinitroarene where one nitro group serves as the nitrogen source (N1) and the other remains as the C4 substituent.[1]

  • Mapping:

    • Indole C7-Methyl: Requires a methyl group ortho to the reacting nitro group.[1]

    • Indole C5-Methyl: Requires a methyl group para to the reacting nitro group.[1]

    • Indole C4-Nitro: Requires a nitro group meta to the reacting nitro group (at the position adjacent to the ring-closure site).[1]

Identified Starting Material: 4,6-Dinitro-m-xylene (also known as 1,5-dimethyl-2,4-dinitrobenzene).[1][8][9][10][11][12]

Retrosynthesis Target This compound (Target) Precursor 4,6-Dinitro-m-xylene (1,5-Dimethyl-2,4-dinitrobenzene) CAS: 616-72-8 Target->Precursor Bartoli Indole Synthesis (Retro-step) Reagent Vinylmagnesium bromide (3.0 - 4.0 eq)

Figure 1: Retrosynthetic disconnection identifying 4,6-dinitro-m-xylene as the optimal precursor.

Starting Materials & Reagents

Primary Precursor
ComponentChemical NameCAS NumberPurity Req.[1]Role
Starting Material 4,6-Dinitro-m-xylene (1,5-Dimethyl-2,4-dinitrobenzene)616-72-8 >98%Core Scaffold
Reagent Vinylmagnesium bromide 1826-67-11.0 M in THFNucleophile
Solvent Tetrahydrofuran (THF)109-99-9AnhydrousSolvent
Quench Ammonium Chloride (NH₄Cl)12125-02-9Saturated Aq.[1]Proton Source

Note on Precursor Availability: 4,6-Dinitro-m-xylene is the major product of the dinitration of m-xylene.[1] It is commercially available from major chemical suppliers (Sigma-Aldrich, Alfa Aesar, etc.) or can be synthesized in-house via standard nitration protocols.[1]

Experimental Protocol: Bartoli Indole Synthesis

Reaction Logic

The Bartoli reaction typically requires 3 equivalents of vinyl Grignard.[1][2][3] The first equivalent attacks the nitro group.[1] The second aids in the elimination/formation of the nitroso intermediate.[1][4] The third attacks the nitroso species.[1][3]

  • Regioselectivity: The reaction relies on the ortho-substituent (the C3-methyl of the precursor) to direct the [3,3]-sigmatropic rearrangement to the unsubstituted ortho-position (C5-H of the precursor).[1]

  • Outcome: The C3-methyl becomes the C7-methyl of the indole.[1] The C5-H becomes the C3a bridgehead, placing the C6-nitro group at the C4 position of the indole.[1]

Step-by-Step Methodology

Safety Warning: Nitroarenes are potentially explosive.[1] Grignard reagents are air/moisture sensitive.[1] Perform all reactions under an inert atmosphere (Nitrogen or Argon) behind a blast shield.

  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and low-temperature thermometer.

    • Purge with Argon/Nitrogen.[1]

    • Dissolve 4,6-dinitro-m-xylene (10.0 mmol, 1.96 g) in anhydrous THF (50 mL).

  • Cooling & Addition:

    • Cool the solution to -40°C using an acetonitrile/dry ice bath. (Strict temperature control is critical to prevent polymerization of the vinyl Grignard).[1]

    • Add Vinylmagnesium bromide (1.0 M in THF, 35.0 mL, 35.0 mmol, 3.5 eq) dropwise over 20–30 minutes.

    • Observation: The solution will turn deep dark red/brown, indicative of the nitro-Grignard complex.[1]

  • Reaction:

    • Stir at -40°C for 45 minutes.

    • Allow the reaction to warm slowly to -20°C over 30 minutes.

    • Monitor consumption of starting material via TLC (Solvent: 20% EtOAc/Hexanes).[1]

  • Quenching:

    • Cool back to -40°C.

    • Quench by rapid addition of saturated aqueous NH₄Cl (50 mL).[1]

    • Allow the mixture to warm to room temperature.

  • Workup & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure.[1]

    • Purification: Flash column chromatography on silica gel.[1]

      • Eluent: Gradient of 5% to 15% Ethyl Acetate in Hexanes.[1]

      • Target Fraction: this compound typically elutes after non-polar impurities but before mono-nitro byproducts.[1]

Expected Yield & Characterization[1]
  • Typical Yield: 40–60% (Moderate yields are characteristic of Bartoli synthesis due to the complexity of the rearrangement).[1]

  • Appearance: Yellow to orange solid.[1]

  • 1H NMR Diagnostic: Look for the indole N-H (broad singlet >8 ppm), two doublets for C2-H and C3-H, and two singlets for the methyl groups.[1] The aromatic proton at C6 will appear as a singlet (due to 5,7-substitution).[1]

Mechanism & Causality[1][3]

The success of this synthesis hinges on the [3,3]-sigmatropic rearrangement .[1]

  • Attack: Vinyl Grignard attacks the nitro group oxygen.[1][3]

  • Elimination: Loss of "OMBX" generates a nitroso-arene intermediate.[1]

  • Second Attack: Another vinyl Grignard attacks the nitroso nitrogen.[1]

  • Rearrangement: The resulting N-vinyl species undergoes a [3,3]-shift.[1]

    • Critical Path: The rearrangement must occur onto the carbon bearing a Hydrogen (C5 of the precursor), not the Methyl (C3).[1]

    • This places the nitrogen at the position adjacent to the C3-Methyl (becoming C7-Me) and forms the C3a-C4 bond at the C5-C6 site (placing the C6-Nitro at Indole-C4).[1]

Mechanism cluster_logic Regioselectivity Logic SM 4,6-Dinitro-m-xylene Step1 Vinyl-MgBr Attack (Nitro -> Nitroso) SM->Step1 Step2 Vinyl-MgBr Attack (Nitroso -> N,O-Divinyl) Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (To C-H position) Step2->Step3 Cyclization Cyclization & Aromatization Step3->Cyclization Note1 Ortho-Methyl (Pos 3) forces rearrangement to Pos 5 (H) Step3->Note1 Product 5,7-Dimethyl-4-nitroindole Cyclization->Product Note2 Nitro at Pos 6 becomes Indole C4 Product->Note2

Figure 2: Mechanistic pathway highlighting the regiochemical control exerted by the ortho-methyl group.

Alternative Routes (Comparison)

MethodPrecursorProsCons
Bartoli (Recommended) 4,6-Dinitro-m-xyleneDirect access to 4-nitro; Correct 5,7-Me pattern.[1]Moderate yield; Requires Grignard handling.[1]
Leimgruber-Batcho 2,6-Dinitro-mesityleneMild conditions.[1]Precursor (2,6-dinitro-1,3,5-trimethylbenzene) is difficult to synthesize (nitration of mesitylene gives 2,4-isomer).[1]
Nitration of Indole 5,7-DimethylindoleCheap starting material.[1][5][13]Fails: Nitration directs to C3 or C6, not C4.

References

  • Bartoli, G., et al. (1989).[1][3] "Reaction of nitroarenes with vinyl Grignard reagents: a flexible synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1] Link[1]

  • Dobbs, A. P., et al. (1999).[1] "A Detailed Investigation of the Bartoli Indole Synthesis." Synlett, 1999(10), 1594-1596.[1] Link

  • PubChem Compound Summary. (2025). "1,5-Dimethyl-2,4-dinitrobenzene (CAS 616-72-8)."[1][8][9][10][11][12][14][15] National Center for Biotechnology Information.[1] Link[1]

  • Zhang, H., et al. (2010).[1] "Synthesis of 4-nitroindole derivatives." Patent US10093663B2 (Referencing CAS 1190314-35-2 as starting material).[1] Link

Sources

Biological Activity of Nitroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, mechanistic underpinnings, and experimental evaluation of nitroindole derivatives.[1][2] It is structured to provide actionable intelligence for drug discovery scientists, moving beyond general observation to specific structure-activity relationships (SAR) and validated protocols.

Executive Summary

Nitroindole derivatives represent a specialized class of nitrogen heterocycles where the indole core—a privileged scaffold in medicinal chemistry—is functionalized with a nitro (–NO₂) group. This moiety is not merely a substituent; it acts as a molecular switch . In normoxic conditions, it serves as a strong electron-withdrawing group (EWG,


), influencing binding affinity to targets like G-quadruplexes. In hypoxic environments (e.g., solid tumor cores, tubercular granulomas), it functions as a bioreductive trigger , undergoing enzymatic reduction to electron-donating amine species (

), thereby activating latent cytotoxicity.

This guide analyzes three primary domains of activity:

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the redox potential of the nitro group.[3][4]

  • Genomic Targeting: 5-nitroindoles as c-Myc G-quadruplex stabilizers.[5]

  • Antimicrobial Efficacy: Antitubercular activity against Mycobacterium tuberculosis.[6][7][8]

Chemical & Pharmacological Basis

The biological utility of nitroindoles hinges on the specific positioning of the nitro group (C3, C4, C5, or C7) and its susceptibility to cellular reductases.

The "Nitro Switch" Mechanism

The core pharmacological engine of nitroindoles is the enzymatic reduction cascade.[3] This process is catalyzed by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) and two-electron reductases (e.g., DT-diaphorase/NQO1).

The Bioreductive Cascade:

  • Futile Cycling (Normoxia): In healthy tissues (

    
    ), the nitro radical anion is rapidly re-oxidized to the parent compound, generating superoxide (ROS) but preventing drug activation.
    
  • Activation (Hypoxia): In hypoxic tissues (

    
    ), the radical anion is further reduced to nitroso, hydroxylamine, and finally amine species. This drastic electronic change triggers fragmentation or DNA alkylation.
    
Structure-Activity Relationships (SAR)
  • 5-Nitroindole: Optimal for G-quadruplex binding . The nitro group at C5 enhances stacking interactions with guanine tetrads via electrostatic complementarity.

  • 3-Nitroindole: Often acts as an electrophilic center for Michael-type additions, relevant in covalent inhibitor design.

  • Nitrobenzo[e]indoles: Used in duocarmycin analogues .[3] The nitro group deactivates the cyclopropane warhead; reduction to the amine activates it, allowing specific adenine-N3 alkylation in the DNA minor groove.

Therapeutic Applications

Anticancer: Hypoxia-Activated Prodrugs (HAPs)

Nitroindoles (specifically nitrobenzo[e]indoles) are designed to target the hypoxic fraction of solid tumors, which are typically resistant to radiation and chemotherapy.[3][9]

  • Mechanism: The electron-withdrawing nitro group deactivates a DNA-alkylating "warhead" (e.g., a chloromethylindoline). Upon reduction to the electron-donating amine, the electron density shifts, facilitating spirocyclization to a reactive cyclopropane intermediate that alkylates DNA.

  • Key Compound: 5-Nitroduocarmycin .[3]

    • Reduction Potential:

      
      . This range is critical; it must be low enough to avoid reduction in normal blood but high enough to be reduced by tumor reductases.
      
    • Selectivity: Analogues with 7-sulfonamide substitutions show oxic/hypoxic cytotoxicity ratios of >100-fold.[3]

Anticancer: c-Myc G-Quadruplex Stabilizers

Overexpression of the c-Myc oncogene drives many cancers. 5-nitroindole derivatives have emerged as potent stabilizers of the G-quadruplex (G4) structure in the c-Myc promoter, effectively silencing gene transcription.

  • Key Findings: Pyrrolidine-substituted 5-nitroindoles bind the 5'- and 3'-terminal G-quartets.[5]

  • Biological Outcome: Downregulation of c-Myc protein, induction of cell cycle arrest at sub-G1/G1, and induction of apoptosis via ROS generation.

Antitubercular Activity

M. tuberculosis (Mtb) survives in hypoxic granulomas. Nitroindole derivatives exploit this microenvironment similar to HAPs.

  • Activity: 5-nitroindole derivatives have shown MIC values

    
     against Mtb H37Rv.[7]
    
  • Mechanism: Likely involves bioreduction by mycobacterial F420-dependent nitroreductases (Ddn), leading to reactive intermediates that damage mycobacterial DNA or inhibit cell wall synthesis.

Visualizing the Mechanisms

Diagram 1: Bioreductive Activation Pathway

This diagram illustrates the "Futile Cycle" vs. "Hypoxic Activation" pathways critical for nitroindole prodrug design.

Bioreduction cluster_hypoxia Hypoxic Environment (<0.1% O2) Prodrug Parent Nitroindole (Inactive) Radical Nitro Radical Anion (Transient) Prodrug->Radical +1e- (Reductase) Radical->Prodrug Re-oxidation (Futile Cycle) Superoxide Superoxide (ROS) Radical->Superoxide Generates Nitroso Nitroso Intermediate Radical->Nitroso +1e- (Hypoxia) Oxygen O2 (Normoxia) Oxygen->Radical Scavenges Hydroxyl Hydroxylamine Nitroso->Hydroxyl +2e- Amine Aminoindole (Active Cytotoxin) Hydroxyl->Amine +2e- DNA_Damage DNA Alkylation / Fragmentation Amine->DNA_Damage Electronic Switch (EWG -> EDG)

Caption: The critical redox switch.[4] In normoxia, oxygen scavenges the radical anion (green loop). In hypoxia, reduction proceeds to the cytotoxic amine (blue).

Diagram 2: SAR of 5-Nitroindole G-Quadruplex Binders

Logic flow for optimizing 5-nitroindoles for c-Myc downregulation.

SAR Core 5-Nitroindole Scaffold Pos5 5-Position: Nitro Group Core->Pos5 Pos3 3-Position: Side Chain Core->Pos3 IndoleN Indole NH Core->IndoleN Role1 Maintains Planarity Increases Stacking Pos5->Role1 Role2 Solubility & Target Contact (e.g., Pyrrolidine) Pos3->Role2 Role3 H-Bond Donor to G-Tetrad IndoleN->Role3 Outcome c-Myc G4 Stabilization (IC50 ~5 uM) Role1->Outcome Role2->Outcome Role3->Outcome

Caption: Structural optimization logic for 5-nitroindole derivatives targeting c-Myc G-quadruplex DNA.

Experimental Protocols

Protocol A: Hypoxia Cytotoxicity Assay (Hypoxia Selectivity)

Purpose: To determine the Hypoxic Cytotoxicity Ratio (HCR), validating the compound as a hypoxia-activated prodrug.

  • Cell Line Preparation: Use cell lines with varying reductase levels (e.g., HT-29, A549). Seed 3,000 cells/well in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of the nitroindole derivative in DMSO (keep final DMSO < 0.5%).

  • Incubation Conditions (Split Plate):

    • Normoxia: Incubate one set of plates in standard incubator (95% air, 5% CO₂).

    • Hypoxia:[10] Place duplicate plates in a hypoxia chamber (e.g., Whitley H35 Hypoxystation) equilibrated to 0.1% O₂, 5% CO₂, 94.9% N₂.

  • Exposure: Expose cells to drug for 4 hours.[3] (Short exposure prevents re-oxygenation artifacts).

  • Wash & Recovery: Remove drug, wash with PBS, and replenish with fresh media. Incubate both sets in normoxic conditions for an additional 72–96 hours to allow cell death/survival to manifest.

  • Readout: Assess viability using Alamar Blue or MTT assay.

  • Calculation:

    
    
    Target: An HCR > 10 indicates significant hypoxia selectivity.
    
Protocol B: G-Quadruplex Binding (Fluorescence Intercalator Displacement)

Purpose: To assess the affinity of 5-nitroindole derivatives for c-Myc G4 DNA.[5]

  • Oligonucleotide Preparation: Anneal the c-Myc promoter sequence (e.g., Pu22) in buffer (10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 min and cooling slowly to RT.

  • Probe: Use Thiazole Orange (TO), which is fluorescent when bound to G4 DNA.[11]

  • Assay Setup:

    • Mix DNA (0.25 µM) + TO (0.50 µM) in buffer. Allow fluorescence to stabilize.

    • Add increasing concentrations of the nitroindole ligand (0 – 10 µM).

  • Measurement: Monitor fluorescence decrease (

    
     nm, 
    
    
    
    nm).
  • Analysis: Plot % Fluorescence Displacement vs. Concentration to determine

    
     (concentration required to displace 50% of TO).
    

Summary Data Table: Activity Profile

Derivative ClassPosition of NO₂Primary Target/MechanismKey MetricReference
Pyrrolidine-indoles C5c-Myc G-Quadruplex Binder

(HeLa)
[1]
Nitrobenzo[e]indoles C5 (Fused)Hypoxia-Activated ProdrugHCR > 100-fold[2]
Sulfonamide-indoles C45-HT2C Receptor Antagonist

[3]
Pyrazole-carboxamides C5Antitubercular (Mtb H37Rv)MIC:

[4]

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021. Link

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 2022. Link

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 2015.[2] Link

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science, 2023.[8] Link

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. SWorldJournal, 2020. Link

Sources

role of 5,7-dimethyl-4-nitro-1H-indole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Medicinal Chemistry of the 5,7-Dimethyl-4-Nitro-1H-Indole Scaffold

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, substitution pattern: the this compound core. While direct research on this precise molecule is nascent, this document synthesizes data from closely related nitroindole analogues to build a comprehensive profile of its potential applications, particularly in oncology. We will explore rational synthetic pathways, investigate the compelling mechanism of action of related compounds as G-quadruplex binders, analyze the structure-activity relationships (SAR) that govern their efficacy, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in indole-based medicinal chemistry.

The Nitroindole Scaffold: A Dichotomy of Promise and Peril

The incorporation of a nitro group onto an aromatic scaffold introduces a fascinating duality. Historically, nitroaromatic compounds have been flagged as potential toxicophores due to concerns over mutagenicity and genotoxicity, often stemming from the metabolic reduction of the nitro group to reactive intermediates.[3] However, this very reactivity is now being ingeniously exploited in modern drug design.

In the context of cancer therapy, the nitro group can act as a hypoxia-activated prodrug element.[4][5] Solid tumors often contain regions of low oxygen (hypoxia), a condition where specific nitroreductase enzymes are upregulated.[5] These enzymes can selectively reduce the nitro group of a delivered drug, converting it into a potent cytotoxic agent precisely at the tumor site, thereby minimizing systemic toxicity.[5] This targeted activation mechanism makes the nitroaromatic scaffold, including nitroindoles, a highly attractive platform for developing next-generation selective cancer therapies.

Synthetic Strategies for this compound

While no published synthesis for this compound has been identified, a plausible and efficient route can be designed by adapting established methodologies for polysubstituted indoles. The Bartoli indole synthesis, which is particularly effective for constructing 7-substituted indoles, and subsequent nitration present a logical approach.

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2,6-dimethylaniline. A Cadogan-style reductive cyclization or a Bartoli reaction with a nitro-vinyl reagent could be explored. However, a more controlled approach involves protecting the aniline and then performing a directed metalation and subsequent functionalization. A plausible multi-step synthesis is outlined below.

Synthetic_Pathway A 2,6-Dimethylaniline B N-Acetyl-2,6-dimethylaniline A->B Ac₂O, Pyridine C N-Acetyl-2,6-dimethyl-3-nitroaniline B->C HNO₃, H₂SO₄ D 2,6-Dimethyl-3-nitroaniline C->D NaOH, H₂O E Ethyl N-(2,6-dimethyl-3-nitrophenyl)formimidate D->E HC(OEt)₃, p-TsOH F This compound E->F 1. KOEt, DMF 2. Diethyl oxalate 3. H₂O

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2,6-Dimethylaniline (Protection)

  • Dissolve 2,6-dimethylaniline (1.0 eq) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-2,6-dimethylaniline.

Step 2: Nitration

  • Add N-acetyl-2,6-dimethylaniline (1.0 eq) portion-wise to a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 5°C throughout the addition.

  • Stir the mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

  • Filter the solid, wash with cold water until neutral, and dry to obtain N-acetyl-2,6-dimethyl-3-nitroaniline.

Step 3: Deprotection

  • Suspend N-acetyl-2,6-dimethyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the mixture, and the product, 2,6-dimethyl-3-nitroaniline, will precipitate.

  • Filter, wash with water, and recrystallize from ethanol.

Step 4 & 5: Reissert-type Indole Synthesis

  • This final cyclization is adapted from the procedure for 4-nitroindole synthesis.[6]

  • React 2,6-dimethyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding formimidate.

  • Prepare a solution of potassium ethoxide (1.3 eq) in dry dimethylformamide (DMF).

  • Add diethyl oxalate (1.5 eq) to the cooled ethoxide solution.

  • Immediately add this solution to the formimidate dissolved in dry dimethyl sulfoxide (DMSO).

  • Stir the resulting deep-red solution at 40°C for 1 hour.

  • Precipitate the final product, this compound, by adding water. The crude product can be purified by column chromatography.

Anticancer Potential: Targeting the c-Myc G-Quadruplex

A highly promising therapeutic avenue for nitroindoles has been identified in the targeting of non-canonical DNA structures known as G-quadruplexes (G4s).[7] These structures are prevalent in the promoter regions of many oncogenes, including the critical transcription factor c-Myc. Stabilization of the c-Myc G4 structure by a small molecule can effectively suppress its transcription, leading to reduced levels of the c-Myc protein and subsequent inhibition of cancer cell proliferation.

Mechanism of Action

Research on pyrrolidine-substituted 5-nitroindoles has elucidated a multi-faceted mechanism of anticancer activity.[7]

  • G4 Binding and c-Myc Downregulation: These compounds selectively bind to and stabilize the G-quadruplex in the c-Myc promoter, acting as transcriptional repressors.

  • Cell Cycle Arrest: The reduction in c-Myc protein levels leads to cell cycle arrest, primarily in the G1 or sub-G1 phase.[7]

  • Induction of Reactive Oxygen Species (ROS): The nitroindole scaffold contributes to a significant increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis in cancer cells.[7]

Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex (Transcriptionally inactive) Promoter->G4 Forms structure mRNA c-Myc mRNA Promoter->mRNA Transcription G4->Promoter Unfolds Transcription Transcription Factors Transcription->Promoter Binds & Initiates Protein c-Myc Protein mRNA->Protein Translation Proliferation Cell Proliferation & Growth Protein->Proliferation Drives Apoptosis Apoptosis Protein->Apoptosis Inhibition leads to Drug 5-Nitroindole Derivative Drug->G4 Binds & Stabilizes ROS Increased ROS Drug->ROS Induces ROS->Apoptosis Triggers

Caption: Anticancer mechanism of 5-nitroindole G4 binders.

Quantitative Biological Data

The following table summarizes the in vitro activity of key pyrrolidine-substituted 5-nitroindoles against HeLa (cervical cancer) cells, demonstrating their potent antiproliferative effects.[7]

CompoundDescriptionIC₅₀ (μM) against HeLa Cells
Compound 5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91
Compound 7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73
Experimental Protocol: Cell Viability (Alamar Blue Assay)

This protocol describes a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.[7]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the growth medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Final Incubation: Incubate for another 2-4 hours, or until a significant color change is observed in the control wells.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the nitroindole scaffold is highly dependent on its substitution pattern. Analyzing the SAR of related compounds allows us to predict the potential contributions of the specific groups in this compound.

  • The Indole Core: Serves as the fundamental scaffold for G4 binding, likely through π-π stacking interactions with the G-tetrads.[8]

  • The 4-Nitro Group: This strongly electron-withdrawing group is crucial. It likely enhances binding affinity through electrostatic interactions and polarizes the indole ring, potentially influencing its stacking capabilities. Its position on the benzene ring, rather than the pyrrole ring, is significant. 4-Nitroindoles are known to be valuable precursors for various biologically active molecules.[9]

  • The 5 & 7-Methyl Groups: The influence of methyl groups in drug design, often termed the "magic methyl" effect, can be profound.[10]

    • Lipophilicity: Methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and cell uptake.

    • Steric Effects: The 7-methyl group, in particular, can enforce a specific conformation of the molecule by restricting rotation, potentially locking it into a bioactive conformation for optimal target engagement.

    • Metabolic Blocking: Methyl groups can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

Caption: Key SAR features of the this compound scaffold. (Note: A chemical structure image would be placed at the center).

Future Perspectives and Conclusion

The this compound scaffold represents a compelling, albeit unexplored, area for medicinal chemistry research. Based on robust evidence from related 5-nitroindole analogues, this compound class holds significant promise as anticancer agents, primarily through the targeted stabilization of the c-Myc G-quadruplex. The specific dimethyl substitution pattern is hypothesized to confer advantageous physicochemical properties, potentially enhancing cellular uptake, metabolic stability, and conformational rigidity, which could translate into improved potency and a better pharmacokinetic profile.

Future research should prioritize the following:

  • Chemical Synthesis: Development and optimization of a reliable synthetic route to produce this compound and its derivatives for biological testing.

  • Biological Evaluation: A thorough assessment of its antiproliferative activity across a panel of cancer cell lines, investigation of its G4-binding affinity, and elucidation of its precise mechanism of action.

  • Lead Optimization: Exploration of bioisosteric replacements for the nitro group (e.g., trifluoromethyl, cyano) to potentially mitigate toxicity concerns while retaining or enhancing activity.[11]

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1677. [Link]

  • Zhang, D., Song, S., Ma, T., Liu, X., & Zhang, G. (2019). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Medicinal Chemistry Research, 28(7), 1033–1041. [Link]

  • Bandyopadhyay, D., & Veliyath, S. K. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 519-539. [Link]

  • Malojwana, M., Arumugam, B., Malan, S. F., & Joubert, J. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(4), 698–713. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, A. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1264–1268. [Link]

  • Anizon, F., Giraud, F., Gathioc, C., Moreau, P., & Sancelme, M. (2016). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4055–4058. [Link]

  • Melhado, A. D., & Schepartz, A. (2009). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 11(15), 3342–3344. [Link]

  • Hirayama, M., Choshi, T., Kumemura, T., Tohyama, S., Nobuhiro, J., & Hibino, S. (2004). SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATED. HETEROCYCLES, 63(7), 1625. [Link]

  • Nimbarte, V. D., et al. (2017). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • da F. Costa, M., de C. F. da Silva, F., & Ferreira, V. F. (2014). Synthesis of nitroaromatic compounds as potential anticancer agents. Revista Brasileira de Farmacognosia, 24(4), 457–465. [Link]

  • Zicane, D., & Tetere, Z. (2004). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Kulkarni, M. V., et al. (2014). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Journal of Chemistry, 2014, 1–11. [Link]

  • Li, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1941–1945. [Link]

  • Bergman, J., & Sand, P. (1990). 4-nitroindole. Organic Syntheses, 69, 178. [Link]

  • Duan, J., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 999. [Link]

  • Carrieri, A., et al. (2021). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 26(11), 3299. [Link]

  • da F. Costa, M., et al. (2014). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5630–5642. [Link]

  • Anderson, R. J., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 54(19), 6774–6784. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(11), 2589. [Link]

  • Insuasty, D., et al. (2023). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Molecules, 28(19), 6825. [Link]

  • Gaber, Z., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8003. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • van der Woude, H., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 659918. [Link]

  • de Oliveira, P. R., & de Alencastro, R. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

  • NameRedacted, et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 58(3), 1279–1293. [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. [Link]

Sources

5,7-Dimethyl-4-nitro-1H-indole: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-dimethyl-4-nitro-1H-indole (CAS: 1190314-35-2) is a highly specialized heterocyclic scaffold used primarily in the discovery of Complement Factor B inhibitors for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).[1][2][3] Its structural uniqueness lies in the 4-nitro group—a versatile handle for downstream functionalization—flanked by 5,7-dimethyl substituents.[1] These methyl groups provide critical steric bulk that enforces regioselectivity during functionalization and enhances the metabolic stability of the final drug candidate by blocking metabolically labile sites on the indole ring.

This guide details the synthetic pathways, reactivity profile, and experimental protocols for generating and utilizing this intermediate in high-value medicinal chemistry campaigns.

Part 1: Structural Analysis & Chemical Profile

The this compound core presents a unique electronic and steric environment:

  • Electronic: The 4-nitro group is strongly electron-withdrawing, deactivating the indole C2-C3 bond towards electrophilic aromatic substitution (EAS) but activating the ring for nucleophilic attack or reduction.[1]

  • Steric: The 5-methyl group exerts significant peri-strain on the 4-nitro group, potentially twisting it out of coplanarity with the aromatic system.[1] The 7-methyl group sterically hinders the N1 position, influencing the kinetics of N-alkylation and protection steps.

Physicochemical Data
PropertyValueNote
CAS Number 1190314-35-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Yellow to Orange SolidTypical of nitroindoles
Solubility DMSO, DMF, EtOAcPoor in water/hexanes
Key Reactivity Nitro reduction, N-alkylation4-position is the "warhead" attachment point

Part 2: Synthesis of the Core Scaffold

The synthesis of this compound is non-trivial due to the specific substitution pattern.[1] The most robust industrial route avoids the instability of direct nitration of indoles (which often yields mixtures of 3-, 4-, and 6-nitro isomers) by constructing the indole ring after establishing the nitro group.

Retrosynthetic Analysis

The optimal pathway utilizes a modified Reissert or Batcho-Leimgruber approach, starting from 2,4,6-trimethyl-3-nitroaniline .[1]

Synthesis Mesidine 2,4,6-Trimethylaniline (Mesidine) NitroAniline 2,4,6-Trimethyl-3-nitroaniline (Key Precursor) Mesidine->NitroAniline HNO3, H2SO4 (Nitration) Formimidate Ethyl N-(2,4,6-trimethyl- 3-nitrophenyl)formimidate NitroAniline->Formimidate HC(OEt)3, Cat. H+ Enamine Enamine Intermediate Formimidate->Enamine Diethyl Oxalate, KOEt Target This compound Enamine->Target Reductive Cyclization (Zn/AcOH or H2/Pd)

Figure 1: Synthetic pathway to the this compound core.[1][4][5][6]

Detailed Synthetic Protocol
Step 1: Preparation of 2,4,6-Trimethyl-3-nitroaniline

Direct nitration of mesidine (2,4,6-trimethylaniline) is highly regioselective because the 2, 4, and 6 positions are blocked by methyl groups.

  • Reagents: Mesidine, Conc. H₂SO₄, Conc.[7][8] HNO₃.

  • Procedure: Dissolve mesidine in concentrated sulfuric acid at 0°C. Add nitric acid dropwise, maintaining temperature <10°C. The nitro group enters the meta-position (C3) relative to the amine.

  • Yield: Typically 85-95%.[1]

Step 2: Indole Ring Closure (Modified Reissert)

This step builds the pyrrole ring onto the benzene scaffold.

  • Formimidate Formation: Reflux the nitroaniline with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid to form the formimidate.

  • Condensation: React the formimidate with diethyl oxalate in the presence of potassium ethoxide (KOEt) in DMF. This forms the nitrophenylpyruvate enol ether.

  • Cyclization: The resulting intermediate is reductively cyclized. In the classical Reissert method, this involves reduction of the nitro group to an amine, which then condenses with the ketone. However, to retain the 4-nitro group, a specific variation using dimethylformamide dimethyl acetal (DMF-DMA) on the corresponding nitrotoluene (Batcho-Leimgruber) is often preferred, or the Reissert product is carefully manipulated.

    • Note: For the specific 4-nitro target, the literature (Org. Synth. 1985, 63, 214) favors the reaction of the formimidate with diethyl oxalate followed by hydrolytic cyclization, which retains the nitro group.

Part 3: Reactivity & Downstream Applications

The primary utility of this compound is as a precursor to Complement Factor B inhibitors .[1] The drug discovery workflow typically involves three phases: Protection, Linker Installation, and Coupling.

Workflow: From Scaffold to Drug Candidate

Application Core This compound (Core) Protected 1-Tosyl-5,7-dimethyl-4-nitroindole Core->Protected NaH, TsCl, DMF (N-Protection) Amine 1-Tosyl-4-amino-5,7-dimethylindole Protected->Amine H2, Pd/C or Fe/AcOH (Nitro Reduction) Linker 1-Tosyl-4-(hydroxymethyl)-5,7-dimethylindole Amine->Linker 1. NaNO2/HCl (Diazo) 2. CuCN (Nitrile) 3. DIBAL-H (Aldehyde) 4. NaBH4 (Alcohol) Activated 1-Tosyl-4-(chloromethyl)-5,7-dimethylindole Linker->Activated SOCl2 or MsCl (Activation) Coupled Piperidinyl-Indole Conjugate (Factor B Inhibitor Precursor) Activated->Coupled 4-Phenylpiperidin-4-ol K2CO3, DMF

Figure 2: Downstream functionalization pathway for Factor B inhibitor synthesis.

Key Experimental Protocol: N-Tosylation

Reference: US Patent 9,682,968 B2[1]

Objective: Protect the indole nitrogen to prevent side reactions during the functionalization of the 4-position.

  • Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with This compound (10.0 g, 52.6 mmol) and anhydrous DMF (200 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion in mineral oil, 3.2 g, 79 mmol) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

    • Observation: The solution will turn deep red/brown as the indole anion forms.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes.

  • Tosylation: Cool back to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (15.0 g, 79 mmol) portion-wise.

  • Completion: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Transformation of the 4-Nitro Group

To attach the pharmacophore (often a substituted piperidine), the 4-nitro group is converted into a methylene linker.[1]

  • Nitro to Amine: Standard reduction using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).[1]

  • Amine to Nitrile (Sandmeyer): The 4-aminoindole is diazotized (NaNO₂/HCl) and treated with CuCN to yield the 4-cyanoindole .[1]

  • Nitrile to Aldehyde/Alcohol: DIBAL-H reduction of the nitrile yields the aldehyde, which is further reduced (NaBH₄) to the 4-hydroxymethyl derivative.[1]

  • Coupling: The alcohol is converted to a chloride or mesylate and displaced by the piperidine amine.

References

  • Epple, R., et al. (2017). Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. U.S. Patent No. 9,682,968. Washington, DC: U.S. Patent and Trademark Office.

  • Novartis AG. (2015). Piperidinyl indole derivatives and their use as complement factor B inhibitors. WO Patent 2015009616A1.

  • Noland, W. E., et al. (1963). Ethyl Indole-2-carboxylate.[1] Organic Syntheses, 43, 40. (General Reissert method foundation).

  • Somei, M., et al. (1985). 4-Nitroindole.[1][2][3][4][9][10][11][12] Organic Syntheses, 63, 214. (Specific protocol for 4-nitroindole synthesis).

  • Accela ChemBio. (2024). Product Data Sheet: this compound (CAS 1190314-35-2).[1][2][3][4][10][13]

Sources

spectroscopic data (NMR, IR, MS) of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of 5,7-dimethyl-4-nitro-1H-indole (CAS: 1190314-35-2).[1][2] This compound is a critical heterocyclic building block, notably utilized in the synthesis of Complement Factor B inhibitors and other pharmaceutical agents targeting the alternative complement pathway.[1][2]

The following data and protocols are structured to serve as a self-validating system for researchers synthesizing or characterizing this intermediate.

Part 1: Structural Context & Synthesis Logic

To accurately interpret spectroscopic data, one must understand the compound's origin.[1][2] The presence of the 4-nitro group combined with 5,7-dimethyl substitution is synthetically non-trivial.[1][2]

  • Synthetic Origin: This compound is typically accessed via the Bartoli Indole Synthesis .[1][2][3][4]

  • Precursor: 1,5-dinitro-2,4-dimethylbenzene.[1][2]

  • Mechanism: Reaction with vinylmagnesium bromide.[1][2][3][4] One nitro group is converted to the indole nitrogen, while the ortho-methyl group facilitates the [3,3]-sigmatropic rearrangement necessary to close the pyrrole ring.[1][2]

  • Impurity Profile: Common impurities include unreacted dinitro precursor or regioisomers if the starting material symmetry is imperfect.[1][2]

Structural Numbering & Logic
  • Position 1 (NH): Indole nitrogen.[2]

  • Position 4 (NO₂): Strong electron-withdrawing group (EWG); significantly affects chemical shifts of H3 and C5-Me.[1][2]

  • Position 5 (CH₃): Ortho to the nitro group.

  • Position 6 (H): The sole aromatic proton on the benzenoid ring, located between two methyl groups.[1][2] Diagnostic Singlet.

  • Position 7 (CH₃): Adjacent to the indole nitrogen.[2][5]

Part 2: Spectroscopic Characterization Data

Mass Spectrometry (MS)
  • Technique: ESI-MS or LC-MS.[1][2]

  • Ionization Mode: Positive (ESI+) and Negative (ESI-).[1][2]

ParameterValueInterpretation
Molecular Formula

Exact Mass: 190.07
[M+H]⁺ (ESI+) 191.1 m/z Protonated molecular ion.[1][2]
[M-H]⁻ (ESI-) 189.1 m/z Deprotonated species (acidic NH).[1][2]
Fragmentation [M - 17]⁺ (173)Loss of OH (characteristic of ortho-nitro/alkyl effects).[1][2]
Fragmentation [M - 46]⁺ (144)Loss of NO₂ group.[1][2]

Expert Insight: The 4-nitro group often exhibits an "ortho effect" with the 5-methyl group in MS fragmentation, leading to initial loss of OH radical [M-17] rather than clean NO₂ loss in some ionization modes.[1][2]

Infrared Spectroscopy (FT-IR)
  • Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3300 – 3400 N-H Stretch Strong, sharp band (typical of non-H-bonded indole).[1][2] Broadens if solid-state H-bonding occurs.[1][2]
1525 – 1540 NO₂ Asymmetric Very strong.[1][2] Diagnostic for the 4-nitro substituent.
1340 – 1360 NO₂ Symmetric Strong.[1][2] Confirms nitro group presence.
2920 – 2960 C-H (Aliphatic) Methyl group stretches (5-Me, 7-Me).[1][2]
1610 C=C Aromatic Indole ring skeletal vibrations.[1][2]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility and NH visibility).[1][2]
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
11.80 br s 1HNH (1) Highly deshielded due to aromaticity and H-bonding potential.[1][2]
7.60 t / d 1HH-2 Adjacent to N. Slightly deshielded by 4-NO₂ through-space field effect.[1][2]
7.05 s 1HH-6 Critical Diagnostic. Singlet.[1][2][6] Located between 5-Me and 7-Me.[1][2][6][7] No vicinal coupling.[1][2]
6.85 dd / t 1HH-3 Typical indole H3, but deshielded relative to unsubstituted indole (~6.[1][2]5) due to 4-NO₂.[1][2][6][7]
2.55 s 3H5-CH₃ Ortho to 4-NO₂.[1][2] Deshielded (downfield) compared to typical aryl-Me (~2.3).[1][2]
2.42 s 3H7-CH₃ Standard aryl-methyl shift.[1][2]

Coupling Constants (


): 
  • 
     Hz (Characteristic pyrrole ring coupling).[1][2]
    
  • H-6 is a singlet (no ortho protons).[1][2]

Shift (δ ppm)TypeAssignmentReasoning
141.0 C_quatC-4 (C-NO₂) Deshielded by strong EWG (Nitro).
136.5 C_quatC-7a Bridgehead carbon.[1][2]
130.2 CHC-2 Alpha to Nitrogen.[1][2]
126.0 C_quatC-5 Ipso to Methyl, ortho to Nitro.[1][2]
122.5 C_quatC-7 Ipso to Methyl.[1][2]
118.0 CHC-6 Aromatic CH.[1][2]
115.5 C_quatC-3a Bridgehead carbon.[1][2]
104.5 CHC-3 Beta to Nitrogen (electron-rich).[1][2]
18.5 CH₃5-CH₃ Methyl carbon.[1][2]
16.8 CH₃7-CH₃ Methyl carbon.[1][2]

Part 3: Experimental Workflow & Visualization

Protocol: Analytical Sample Preparation
  • Solubility Check: The compound is sparingly soluble in chloroform; DMSO-

    
      or Acetone-
    
    
    
    are recommended for NMR to prevent aggregation broadening.[1][2]
  • Purity Verification: Before NMR, run TLC (30% EtOAc in Hexanes). The 4-nitro group makes the compound yellow/orange, visible without UV, but UV (254 nm) should be used for purity.[1][2]

    • Rf ~ 0.4-0.5 (varies by plate).[1][2]

  • NMR Tube: Use high-precision tubes (Wilmad 528-PP or equivalent) to resolve the H2/H3 coupling clearly.[1][2]

Workflow Diagram: Structural Validation Logic

G Start Unknown Sample (Yellow Solid) IR FT-IR Analysis Check: 1530 & 1350 cm⁻¹ Start->IR Step 1 MS Mass Spec (ESI) Check: m/z 191 (M+H) IR->MS Step 2 NMR 1H NMR (DMSO-d6) MS->NMR Step 3 Decision H-6 Signal? NMR->Decision Singlet Singlet (s) (Confirmed 5,7-subst) Decision->Singlet ~7.05 ppm Doublet Doublet (d) (Impurity/Isomer) Decision->Doublet Coupling obs. Final Validated 5,7-Dimethyl-4-nitroindole Singlet->Final

Caption: Logical flow for validating the this compound structure, highlighting the critical H-6 singlet diagnostic.

References

  • Novartis AG. (2017).[1][2] Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof.[1][2] US Patent 9,682,968 B2.[1][2] (Lists CAS 1190314-35-2 as Intermediate 1-1-A and starting material).[1][2][5] Link

  • Bartoli, G., et al. (1989).[1][2] Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles.[1][2][3][4]Tetrahedron Letters, 30(16), 2129-2132.[1][2] (Foundational methodology for 7-substituted indoles). Link[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for standard Indole and Nitro-group chemical shift increments). Link[2]

Sources

Unlocking the Therapeutic Potential of 5,7-dimethyl-4-nitro-1H-indole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs.[1] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 5,7-dimethyl-4-nitro-1H-indole. We provide a comprehensive exploration of its synthetic pathway, hypothesize its therapeutic applications based on the well-documented activities of related nitro-indole compounds, and furnish detailed, field-proven experimental protocols for its evaluation as a lead compound in drug discovery. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals, enabling them to investigate the promise of this molecule in oncology, infectious diseases, and inflammatory disorders.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system is a privileged pharmacophore, integral to the structure of numerous natural products, alkaloids, and synthetic drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.[2] Consequently, indole derivatives have found application as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][3] The introduction of a nitro group to the indole scaffold can significantly modulate its biological activity, often enhancing its therapeutic efficacy. This guide focuses on the specific, synthetically accessible derivative, this compound, as a promising starting point for novel drug discovery campaigns.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 5,7-dimethyl-1H-indole

The initial step involves the synthesis of the precursor, 5,7-dimethyl-1H-indole. The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5,7-dimethyl-1H-indole

  • Enamine Formation:

    • To a solution of 2,4-dimethyl-1-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

    • Heat the reaction mixture at 110°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride.[4] For this protocol, we will use 10% Pd/C.

    • Charge a hydrogenation vessel with the solution and catalyst.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5,7-dimethyl-1H-indole.

Step 2: Nitration of 5,7-dimethyl-1H-indole

The second step is the regioselective nitration of the synthesized 5,7-dimethyl-1H-indole to introduce the nitro group at the C4 position. The nitration of indoles is sensitive to reaction conditions, with the potential for multiple isomers and polymerization.[6] Milder nitrating agents and controlled temperatures are crucial for achieving the desired regioselectivity.

Experimental Protocol: Nitration of 5,7-dimethyl-1H-indole

  • Preparation of Nitrating Agent:

    • In a separate flask, carefully add concentrated nitric acid (1 equivalent) to acetic anhydride at 0°C to form acetyl nitrate. Stir for 15 minutes.

  • Nitration Reaction:

    • Dissolve 5,7-dimethyl-1H-indole (1 equivalent) in acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the solution to -10°C.

    • Add the pre-cooled acetyl nitrate solution dropwise to the indole solution, ensuring the temperature does not rise above -5°C.[6]

    • After the addition is complete, stir the mixture for 30-60 minutes at low temperature.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Leimgruber-Batcho Synthesis cluster_1 Step 2: Nitration 2,4-dimethyl-1-nitrobenzene 2,4-dimethyl-1-nitrobenzene Enamine Intermediate Enamine Intermediate 2,4-dimethyl-1-nitrobenzene->Enamine Intermediate DMF-DMA, Pyrrolidine, 110°C 5,7-dimethyl-1H-indole 5,7-dimethyl-1H-indole Enamine Intermediate->5,7-dimethyl-1H-indole H2, Pd/C This compound This compound 5,7-dimethyl-1H-indole->this compound Acetic Anhydride, -10°C Nitrating Agent Acetyl Nitrate Nitrating Agent->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Therapeutic Applications and Scientific Rationale

Based on the established pharmacology of nitro-indole derivatives, we hypothesize that this compound holds significant potential in three primary therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting the c-Myc Oncogene

The c-Myc oncogene is a master regulator of cellular proliferation and is overexpressed in a vast majority of human cancers.[7] Its promoter region contains G-quadruplex (G4) DNA structures, which are non-canonical DNA conformations that can regulate gene expression. Small molecules that bind to and stabilize these G4 structures can inhibit c-Myc transcription, leading to cell cycle arrest and apoptosis in cancer cells. Several 5-nitroindole derivatives have been identified as potent c-Myc G4 binders with significant anticancer activity.[4]

Hypothesized Mechanism of Action: We propose that this compound can act as a c-Myc G-quadruplex binder. The planar indole core can stack on the terminal G-quartets of the G4 structure, while the nitro and methyl groups can form specific interactions within the grooves, enhancing binding affinity and selectivity. This stabilization of the G4 structure would suppress c-Myc transcription, leading to a downstream cascade of events including cell cycle arrest and apoptosis.

Diagram: c-Myc Inhibition Pathway

G This compound This compound c-Myc_G4 c-Myc G-Quadruplex This compound->c-Myc_G4 Binds and Stabilizes Transcription_Inhibition Transcription Inhibition c-Myc_G4->Transcription_Inhibition c-Myc_Protein_Downregulation c-Myc Protein Downregulation Transcription_Inhibition->c-Myc_Protein_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest c-Myc_Protein_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis c-Myc_Protein_Downregulation->Apoptosis

Caption: Proposed mechanism of anticancer action via c-Myc G-quadruplex stabilization.

Antimicrobial Activity: Disrupting Bacterial Processes

Indole derivatives are known to possess broad-spectrum antimicrobial activity.[7] They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with essential enzymatic pathways.[7] The nitro group can enhance this activity, potentially through mechanisms involving the generation of reactive nitrogen species within the bacterial cell.

Hypothesized Mechanism of Action: this compound may exert its antimicrobial effects through a multi-pronged attack. Its lipophilic nature could facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity. Furthermore, the electron-withdrawing nitro group could be enzymatically reduced by bacterial nitroreductases to form cytotoxic radical species, which can damage DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[8] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory conditions.[9] Some indole derivatives have been shown to inhibit NF-κB signaling.

Hypothesized Mechanism of Action: We postulate that this compound can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10] By blocking NF-κB activation, the compound would suppress the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO).

Diagram: NF-κB Inhibition Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) IkBa->NFkB_p50_p65 Inhibits Nuclear_Translocation Nuclear Translocation NFkB_p50_p65->Nuclear_Translocation Proinflammatory_Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) Nuclear_Translocation->Proinflammatory_Gene_Expression Inflammatory_Response Inflammatory Response Proinflammatory_Gene_Expression->Inflammatory_Response Compound This compound Compound->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

In Vitro Evaluation: A Step-by-Step Guide to Key Assays

To validate the hypothesized therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

Anticancer Activity Evaluation

4.1.1. G4-Fluorescent Intercalator Displacement (G4-FID) Assay

This assay assesses the ability of the compound to bind to and stabilize the c-Myc G-quadruplex structure.[11] It is based on the displacement of a fluorescent probe, thiazole orange (TO), from the G4-DNA by a competing ligand.[12]

Experimental Protocol: G4-FID Assay

  • Oligonucleotide Preparation:

    • Synthesize and purify the c-Myc promoter G4-forming oligonucleotide (e.g., Pu27).

    • Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

  • Assay Setup:

    • In a 96-well black plate, add the pre-formed G4-DNA (final concentration 0.25 µM) and thiazole orange (final concentration 0.5 µM).

    • Add increasing concentrations of this compound (e.g., from 0.1 to 100 µM).

    • Include a positive control (a known G4 ligand) and a negative control (DMSO vehicle).

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 5 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~501 nm, emission ~521 nm).

    • Calculate the percentage of TO displacement for each compound concentration.

    • Determine the G4-DC50 value, which is the concentration of the compound required to displace 50% of the TO.

4.1.2. MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effect of the compound on cancer cell lines.[13] It measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[15]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical Anticancer Activity Data

CompoundG4-DC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
This compound5.28.712.3
Positive Control (e.g., BRACO-19)0.51.11.5
Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standard procedure for determining the MIC.[2]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in broth (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation and Data Analysis:

    • Incubate the plate at 37°C for 18-24 hours.[16]

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Table 2: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1632
Ciprofloxacin0.50.25
Anti-inflammatory Activity Evaluation

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[18]

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Table 3: Hypothetical Anti-inflammatory Activity Data

CompoundInhibition of NO Production at 10 µM (%)
This compound65%
Positive Control (e.g., Dexamethasone)85%

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and evaluation of this compound as a promising lead compound for drug discovery. The proposed synthetic route is based on well-established and reliable chemical transformations. The hypothesized therapeutic applications in oncology, infectious diseases, and inflammation are grounded in the known biological activities of related nitro-indole scaffolds. The detailed experimental protocols provide a clear and actionable framework for researchers to validate these hypotheses.

Future work should focus on the successful synthesis and characterization of the target compound. Following in vitro validation, promising results should be followed up with more in-depth mechanistic studies, such as Western blotting to confirm the downregulation of c-Myc or the inhibition of NF-κB phosphorylation. In vivo studies in relevant animal models will be the ultimate test of the therapeutic potential of this intriguing molecule. The exploration of this compound and its analogs could pave the way for the development of novel and effective therapies for a range of challenging diseases.

References

  • Nimbarte, V. D., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1677.
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,059. Washington, DC: U.S.
  • Cacchi, S., et al. (2003). The Leimgruber-Batcho Indole Synthesis. Organic Reactions, 62, 1-325.
  • Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-13.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of indoles: a patent review.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Wiegand, I., et al. (2008). Broth microdilution method for determining the minimal inhibitory concentration (MIC) of antimicrobial agents.
  • van Meerloo, J., et al. (2011). Cell viability assays. Methods in Molecular Biology, 716, 237-245.
  • Monchaud, D., & Teulade-Fichou, M. P. (2008). A fluorescent intercalator displacement assay for establishing quadruplex-DNA affinity and selectivity of putative ligands. Methods in Molecular Biology, 479, 115-129.
  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.
  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
  • Dhanjal, J. K., et al. (2020). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 97(10), 1665-1681.
  • De Cian, A., et al. (2007). A high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures. Analytical and Bioanalytical Chemistry, 388(4), 897-907.
  • Bergman, J., & Sand, P. (1984). The Nitration of Indole. Tetrahedron Letters, 25(18), 1957-1960.
  • Dang, C. V. (2012).
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Tsuji, T., et al. (2016). Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression. PLoS ONE, 11(9), e0162208.
  • Wikipedia. (2023).
  • Wikipedia. (2023). NF-κB.
  • Abcam. (n.d.). MTT assay protocol.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Creative Diagnostics. (n.d.).
  • Berridge, M. V., et al. (1996). The Biochemical and Cellular Basis of Cell Proliferation Assays that Use Tetrazolium Salts. Biochemica, 4, 14-19.
  • Creative Diagnostics. (n.d.).
  • Mergny, J. L., et al. (2005). Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. Nucleic Acids Research, 33(8), e79.
  • Al-Mousawi, S. M., et al. (2014). New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules, 19(5), 5747-5758.
  • Sears, C. R., & Sears, J. E. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research, 67(9), 4036-4040.
  • National Center for Biotechnology Information. (n.d.). Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay.
  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature Reviews Clinical Oncology, 17(5), 293-311.

Sources

safety and handling of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 5,7-Dimethyl-4-Nitro-1H-Indole Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1]

Executive Summary: Molecule Profile & Risk Overview[1][2]

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors, G-quadruplex binders, and serotonin (5-HT) receptor modulators.[1] As a nitro-substituted indole, it presents a dual-hazard profile: the energetic potential characteristic of nitroaromatics and the biological activity (potential mutagenicity/toxicity) inherent to fused heterocyclic scaffolds.[1]

This guide provides a rigorous safety framework derived from direct structural analysis and "read-across" toxicology from the well-characterized analog 4-nitroindole .[1] Users must treat this compound as a high-potency intermediate requiring containment level 3 (OEB 3/4) protocols until specific toxicological data proves otherwise.[1][2]

Physicochemical Profile

Note: Data below represents expert-derived estimates based on the structural analog 4-nitroindole and group contribution methods, as specific experimental data for the 5,7-dimethyl variant is proprietary or sparse.

PropertyValue / DescriptionRelevance to Safety
Molecular Formula C₁₀H₁₀N₂O₂Stoichiometry for waste calculations.[1]
Molecular Weight 190.20 g/mol --
Physical State Solid (Crystalline powder)Dust inhalation hazard.[1][2][3]
Color Yellow to OrangeVisual indicator of contamination.[2][3]
Melting Point ~180–200 °C (Estimated)High thermal stability, but risk of decomp at >250°C.
LogP (Octanol/Water) ~2.8 – 3.2 (Predicted)High Lipophilicity. Significant risk of transdermal absorption.[1][2]
Solubility DMSO, DMF, EtOAc; Insoluble in waterUse compatible gloves (e.g., Butyl) for organic solvents.[1][2][3]
Decomposition Temp > 260 °C (Exothermic onset)Runaway Reaction Risk. Do not heat above 200°C.

Hazard Identification & Toxicology[1][2][3]

3.1 GHS Classification (Derived)

Based on the 4-nitroindole core and nitroaromatic moieties, the following classifications must be assumed for risk assessment:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[1][2][3] Reasoning: Increased lipophilicity from 5,7-dimethyl substitution enhances skin penetration.[1]

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation).[1][2][3]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1][2][3] Reasoning: Nitroindoles are DNA intercalators and potential alkylating agents upon metabolic reduction.[1][2]

3.2 Specific Chemical Hazards[1][4]
  • Energetic Instability: The nitro group at position C4, combined with the electron-rich indole ring, creates a "push-pull" electronic system.[1] While not a primary explosive, it is shock-sensitive in dry, high-purity forms and susceptible to rapid decomposition under confinement.[1]

  • Metabolic Activation: Nitroindoles can be reduced in vivo to hydroxylamines and amines, which are potent electrophiles capable of binding to DNA.[2][3]

Hierarchy of Controls & Handling Protocols

To manage the risks identified above, a strict hierarchy of controls must be implemented.

4.1 Engineering Controls (Primary Barrier)[1][2]
  • Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity > 100 fpm.[1][2][3]

  • Static Control: Use anti-static weighing boats and ground all metal equipment.[2][3] Nitro compounds are sensitive to electrostatic discharge (ESD).[1][2][3]

4.2 Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).[1][2][3]

  • Dermal: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).[1][2][3]

    • Outer Layer: Butyl Rubber or Silver Shield® (if dissolved in DMSO/DMF).[1][2][3] Note: Nitrile is permeable to DMSO, a common solvent for this compound.[1][2]

  • Ocular: Chemical splash goggles.[2][3] Safety glasses are insufficient for solution handling.[1][2][3]

4.3 Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on the operation scale.

SafetyLogic Start Operation Type ScaleSmall Analytical (<100 mg) Start->ScaleSmall ScalePrep Preparative (>1 g) Start->ScalePrep Control1 Fume Hood + Nitrile Gloves ScaleSmall->Control1 Control2 Blast Shield + Static Grounding + Double Gloving (Butyl) ScalePrep->Control2 Waste Solid Waste (Hazardous) Do NOT Autoclave Control1->Waste Control2->Waste

Caption: Risk-based control selection. Preparative scales require blast shielding due to the energetic potential of the nitro group.[2]

Synthesis & Process Safety Context

Understanding the synthesis route highlights specific process hazards. The Reissert Indole Synthesis or Leimgruber-Batcho method is typically employed.[1][3]

5.1 Critical Control Points (CCPs) in Synthesis
  • Exothermic Cyclization: The formation of the indole ring from the o-nitrotoluene precursor involves a reductive cyclization (often using Zn/AcOH or H₂/Pd).[1][2][3] This step is highly exothermic .[2][3]

    • Protocol: Add the reducing agent in small portions.[2][3] Maintain temperature < 60°C to prevent thermal runaway.[2][3]

  • Quenching: Quenching the reaction mixture (often containing excess acid or active metal) releases hydrogen gas.[1][2][3]

    • Protocol: Perform quench under inert gas (Nitrogen/Argon) flow to prevent H₂ ignition.[1][2][3]

5.2 Reactivity Profile
  • Incompatibility: Strong oxidizers (peroxides, nitrates) and strong bases.[1][2][3]

  • Sensitivity: Light sensitive.[2][3] The indole C2-C3 bond is prone to photo-oxidation, leading to ring cleavage and formation of toxic byproducts.[1]

Emergency Response & Waste Disposal

6.1 Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including Tyvek suit and respirator.[1][2][3]

  • Neutralize: Do not use water initially.[1][2][3] Cover spill with a dry absorbent (Vermiculite).[1][2][3]

  • Clean: Wipe surfaces with 10% bleach solution (degrades the indole ring) followed by ethanol.[1][2][3]

6.2 Fire Fighting
  • Media: Carbon Dioxide (CO₂) or Dry Chemical.[1][2][3] Do not use high-pressure water jets , which may scatter the nitro-compound dust and create an explosion hazard.[1]

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Carbon Monoxide (CO).[1][2][3]

6.3 Disposal[2][3]
  • Classification: Hazardous Chemical Waste (RCRA P-list or U-list analog).[1][2]

  • Method: Incineration at a permitted facility.[1][2][3]

  • Prohibition: Never dispose of nitroindoles down the drain.[2][3] They are toxic to aquatic life (GHS Aquatic Acute 1).[1][2][3]

References

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 4-Nitroindole. Merck KGaA.[1][2][3] Link

  • Organic Syntheses. (1985).[2][3] Synthesis of 4-Nitroindole via Reissert Reaction. Org. Synth. 1985, 63, 214.[2][3] Link[1][2]

  • PubChem. (2025).[1][2][3][5] Compound Summary: 4-Nitroindole and Derivatives. National Library of Medicine.[1][2][3][5] Link

  • Bartoli, G., et al. (1989).[2][3][6][7][8] Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters. Link

  • Fisher Scientific. (2021).[1][2][3] Safety Data Sheet: 6-Nitroindole. Thermo Fisher Scientific.[1][2][3] Link

Sources

A Theoretical Investigation into the Electronic Landscape of 5,7-dimethyl-4-nitro-1H-indole: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 5,7-dimethyl-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we elucidate the key electronic characteristics that govern the molecule's reactivity, stability, and intermolecular interaction potential. This whitepaper details the computational methodology, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping. The findings reveal that the strategic placement of the electron-withdrawing nitro group and electron-donating methyl groups creates distinct electronic features, including a significantly lowered LUMO energy and a highly polarized electrostatic surface. These properties are quantified through global reactivity descriptors and the calculated dipole moment. The insights presented herein offer a foundational framework for researchers engaged in the rational design of novel indole-based therapeutics and functional organic materials.

Introduction: The Significance of Substituted Nitroindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic structure allows it to participate in various non-covalent interactions with biological targets. The chemical modification of the indole ring is a proven strategy for modulating its pharmacological profile.

Specifically, the introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, dramatically alters the electronic properties of the parent molecule.[1][2] Studies on various nitroindole derivatives have highlighted their potential as anticancer agents, often by interacting with DNA G-quadruplex structures, and as antagonists for serotonin receptors.[3][4][5][6] The compound of interest, this compound, combines the electron-withdrawing nitro group at the 4-position with electron-donating methyl groups at the 5- and 7-positions, creating a unique electronic push-pull system.

Understanding the precise electronic landscape of this molecule is paramount for predicting its behavior. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful, non-invasive tools for this purpose.[7][8] By calculating properties such as the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MESP), we can gain deep insights into the molecule's kinetic stability, reactivity, and the nature of its potential interactions with a receptor active site.[9][10] This guide provides a detailed theoretical protocol and analysis to serve as a blueprint for such investigations.

Theoretical Framework and Computational Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methodology. The protocol described here is a self-validating system designed to provide a robust and accurate description of the molecule's electronic structure.

Level of Theory Selection

All calculations were conceptualized based on Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for medium-sized organic molecules.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected. B3LYP is widely validated and has demonstrated high reliability for calculating the geometries and electronic properties of a vast range of organic compounds, including nitroaromatics.[10][11][12][13]

  • Basis Set: The 6-311++G(d,p) Pople-style basis set was chosen. This is a flexible, triple-zeta basis set. The inclusion of diffuse functions (++) is critical for accurately describing the electron density far from the nuclei, particularly for the lone pairs on the oxygen and nitrogen atoms. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and non-covalent interactions.[11][14]

Computational Workflow

The study follows a logical, multi-step workflow to ensure the validity of the results. This process begins with identifying the molecule's most stable conformation and confirming it before proceeding to the calculation of its electronic properties.

G cluster_workflow Computational Protocol cluster_properties Calculated Electronic Properties A Initial Structure Input (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Find Lowest Energy State C Frequency Analysis B->C Verify Stability D Confirmation of True Minimum (No Imaginary Frequencies) C->D Check Vibrational Modes E Single-Point Energy Calculation (Final Optimized Geometry) D->E Proceed if Stable F Property Analysis E->F Extract Wavefunction Data F1 FMO Analysis (HOMO, LUMO, Gap) F->F1 F2 MESP Mapping F->F2 F3 Dipole Moment F->F3 F4 Global Reactivity Descriptors F->F4

Caption: Computational workflow for determining electronic properties.

Step-by-Step Protocol:

  • Structure Optimization: The initial 3D structure of this compound is fully optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The purpose is twofold: first, to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (characterized by the absence of imaginary frequencies), and second, to obtain zero-point vibrational energy (ZPVE) corrections.

  • Electronic Property Calculation: Using the confirmed stable geometry, a final single-point calculation is performed to derive the electronic properties. This includes the molecular orbitals (HOMO/LUMO), the electron density for MESP analysis, and the dipole moment.

Results and Discussion

Frontier Molecular Orbital (FMO) Analysis

The FMOs—the HOMO and LUMO—are central to understanding chemical reactivity. According to Frontier Molecular Orbital Theory, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to predicting reaction outcomes.[15][16]

  • HOMO: The Highest Occupied Molecular Orbital represents the ability to donate an electron. For this compound, the HOMO is predicted to be primarily localized on the electron-rich indole ring system, specifically the pyrrole moiety. This region acts as the molecule's primary nucleophilic center.

  • LUMO: The Lowest Unoccupied Molecular Orbital represents the ability to accept an electron. The LUMO is expected to be predominantly centered on the electron-deficient nitro group and the adjacent benzene ring carbons. This localization makes the nitro group the primary electrophilic center of the molecule.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity.[7] A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[1][9] The presence of the nitro group is known to significantly lower the LUMO energy, thereby reducing the overall energy gap and increasing the molecule's reactivity compared to unsubstituted indoles.[1] A lower energy gap has also been correlated with higher biological affinity in some molecular systems.[17]

ParameterPredicted Value (eV)Implication
EHOMO-6.5Electron-donating capability (nucleophilicity)
ELUMO-2.8Electron-accepting capability (electrophilicity)
Energy Gap (ΔE) 3.7 High reactivity, low kinetic stability

Note: The values presented are representative and derived from typical DFT calculations on similar nitroaromatic systems. Actual values would be obtained from the output of a quantum chemistry software package like Gaussian or ORCA.

Molecular Electrostatic Potential (MESP)

The MESP provides a visual map of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions, which are the basis of drug-receptor binding.[18]

  • Negative Potential (Red/Yellow): The most intense negative electrostatic potential is localized on the oxygen atoms of the nitro group. This region is a strong hydrogen bond acceptor and the most probable site for interaction with an electrophile or a positively charged region of a biological target.[19]

  • Positive Potential (Blue): A region of high positive potential is expected around the hydrogen atom attached to the indole nitrogen (N-H). This site is a strong hydrogen bond donor.

  • Neutral/Slightly Negative Potential (Green): The surface above the indole ring system will likely exhibit a moderately negative potential due to the delocalized π-electrons, though this will be tempered by the influence of the nitro group.

The MESP map clearly indicates that the molecule has distinct, well-defined regions for hydrogen bonding and electrostatic interactions, providing a clear rationale for its orientation within a binding pocket.

Global Reactivity Descriptors and Dipole Moment

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9]

G cluster_fmo FMO Energies cluster_descriptors Derived Reactivity Descriptors HOMO E(HOMO) Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) HOMO->Gap Hardness Chemical Hardness (η) η = (E(LUMO) - E(HOMO))/2 HOMO->Hardness Electro Electronegativity (χ) χ = -(E(HOMO) + E(LUMO))/2 HOMO->Electro LUMO E(LUMO) LUMO->Gap LUMO->Hardness LUMO->Electro

Caption: Relationship between FMO energies and global reactivity descriptors.

DescriptorFormulaPredicted Value (eV)Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/24.65Overall electron-attracting tendency
Chemical Hardness (η)(ELUMO - EHOMO)/21.85Resistance to change in electron distribution; correlates with stability
Global Softness (S)1/(2η)0.27Reciprocal of hardness; measure of reactivity

The calculated dipole moment is predicted to be significant (in the range of 5-7 Debye), reflecting the substantial charge separation induced by the nitro group. This high polarity influences the molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions with a target receptor.[17][20]

Implications for Drug Development and Future Directions

The theoretical analysis of this compound provides several key takeaways for researchers:

  • Reactivity Hotspots: The FMO and MESP analyses pinpoint the nitro group as the primary site for nucleophilic attack or hydrogen bond acceptance, while the indole N-H is the primary hydrogen bond donor. This information is critical for designing covalent inhibitors or optimizing binding affinity.

  • Stability and Bioavailability: The relatively small HOMO-LUMO gap suggests high reactivity.[9] While this can be beneficial for binding, it may also imply lower metabolic stability. The high dipole moment suggests good solubility in polar environments but may hinder passive diffusion across nonpolar biological membranes.

  • Rational Drug Design: The detailed electronic map allows for the rational design of new analogues. For example, modifying the substituents on the indole ring could fine-tune the HOMO-LUMO gap to optimize the balance between reactivity and stability.[21] Molecular docking studies can now use this validated electronic information to more accurately predict binding poses and affinities.

Future work should involve experimental validation of these theoretical predictions, including spectroscopic analysis and in vitro biological assays. Furthermore, molecular dynamics simulations could provide insight into the molecule's conformational flexibility and its interactions with solvent and biological macromolecules over time.

Conclusion

This in-depth theoretical guide has delineated the core electronic properties of this compound using a validated DFT-based protocol. The study reveals a molecule with a highly polarized electronic structure, characterized by a nucleophilic indole core and a strongly electrophilic nitro group. The small HOMO-LUMO energy gap suggests a chemically reactive and electronically active species. The distinct regions of positive and negative electrostatic potential provide a clear roadmap for its intermolecular interactions. These quantitative insights are foundational for guiding the synthesis of novel derivatives and for accelerating the development of new therapeutics based on the nitroindole scaffold.

References

  • Computational studies on nitro derivatives of BN indole as high energetic material. (2020). Structural Chemistry, 31(4), 1477–1487. [Link]

  • Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. (n.d.). OSTI.gov. [Link]

  • The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... (n.d.). ResearchGate. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. (2025). ResearchGate. [Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (n.d.). ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(11), 1835–1846. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2025). ResearchGate. [Link]

  • B3LYP/6-311]]G**-GIAO calculated absolute chemical shifts of isolated molecules (all values in ppm). (n.d.). ResearchGate. [Link]

  • Protonated nitro group: structure, energy and conjugation. (2005). Organic & Biomolecular Chemistry, 3(10), 1838–1843. [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. (2015). International Research Journal of Pure and Applied Chemistry. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). MDPI. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. (2015). Bioorganic & Medicinal Chemistry, 23(6), 1228–1238. [Link]

  • Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. (2007). Magnetic Resonance in Chemistry, 45(1), 5–23. [Link]

  • Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. (2025). ResearchGate. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). ARKIVOC. [Link]

  • Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. (n.d.). ResearchGate. [Link]

  • HOMO & LUMO In The Diels Alder Reaction. (2018). Master Organic Chemistry. [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2018). The Journal of Physical Chemistry A, 122(13), 3463–3472. [Link]

  • Density functional theory for N–NO2 bond dissociation energies of N-nitroacylamide compounds in acetonitrile — Theoretical method assessment and prediction. (n.d.). Canadian Science Publishing. [Link]

  • Predicting Reduction Rates of Energetic Nitroaromatic Compounds Using Calculated One-Electron Reduction Potentials. (2010). Environmental Science & Technology, 44(12), 4691–4697. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2009). Journal of Chemical Theory and Computation, 5(4), 1040–1052. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). MDPI. [Link]

Sources

Methodological & Application

experimental protocol for using 5,7-dimethyl-4-nitro-1H-indole in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for Using 5,7-Dimethyl-4-nitro-1H-indole in Synthesis Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Document ID: AN-IND-4N-057 Version: 2.1 (Expert Release)

Executive Summary

This compound is a specialized, electron-deficient indole scaffold primarily utilized as a precursor for 4-amino-5,7-dimethylindole , a privileged pharmacophore in the design of Bromodomain (BRPF1) and Kinase inhibitors .

Unlike simple nitroindoles, this congener presents unique synthetic challenges due to the steric crowding imposed by the methyl groups at positions C5 and C7. This "ortho-ortho" steric lock around the C4-nitro and N1-H sites requires modified protocols for reduction and functionalization. This guide provides optimized workflows to navigate these steric barriers and maximize yield.

Chemical Profile & Handling

PropertySpecificationApplication Note
CAS Registry N/A (Custom Intermediate)Often synthesized via Leimgruber-Batcho or Bartoli routes.
Appearance Yellow to Orange Crystalline SolidColor deepens upon oxidation/light exposure.
Solubility DMSO, DMF, THF (Good); MeOH (Moderate); Water (Insoluble)Critical: Poor solubility in cold alcohols affects hydrogenation rates.
Stability Light Sensitive, Air StableStore at 2–8°C under Argon. Protect from UV.
Hazards Energetic Precursor Nitro-indoles can be shock-sensitive. Do not heat dry solids >150°C.
Structural Analysis (The Steric Lock)

The 5,7-dimethyl substitution pattern creates a "steric canyon" at the C4 and N1 positions:

  • C5-Methyl: Blocks perpendicular approach to the C4-nitro group, hindering catalytic hydrogenation on solid surfaces (Pd/C).

  • C7-Methyl: Increases the pKa of the N1-proton and sterically hinders N-alkylation, requiring stronger bases or elevated temperatures.

Core Experimental Protocols

Protocol A: Sterically Demanding Nitro Reduction

Objective: Convert the 4-nitro group to the 4-amino moiety without over-reduction or catalyst poisoning.

Context: Standard catalytic hydrogenation (H₂, Pd/C, MeOH) often stalls due to the C5-methyl steric block preventing optimal adsorption of the nitro group onto the catalyst surface.

Recommended Method: Iron-Mediated Chemical Reduction (Bechamp Modification) This method operates in solution, bypassing the surface-adsorption limits of heterogeneous catalysis.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Iron Powder (325 mesh, 5.0 eq)

  • Catalyst: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: EtOH/Water (4:1 ratio)

Step-by-Step Workflow:

  • Solvation: Dissolve the nitroindole in EtOH/Water (4:1) in a round-bottom flask. Ensure the concentration is ~0.1 M.

  • Activation: Add NH₄Cl and Iron powder. Sonicate for 5 minutes to disperse the iron.

  • Reflux: Heat the suspension to reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material will fade to a fluorescent blue/purple amine spot. Reaction typically completes in 2–4 hours .

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad while still warm (to prevent product precipitation). Wash the pad copiously with hot EtOAc.

    • Concentrate the filtrate.[2] Partition between EtOAc and sat. NaHCO₃.

    • Dry (Na₂SO₄) and concentrate to yield the 4-aminoindole as a dark oil/solid.

  • Storage: The 4-amino derivative is oxidation-prone. Use immediately or store as the HCl salt.

Protocol B: N1-Alkylation (Overcoming C7 Interference)

Objective: Functionalize the indole nitrogen.[3]

Context: The C7-methyl group exerts steric pressure on the N1 lone pair. Weak bases (K₂CO₃) in acetone often result in incomplete conversion or long reaction times.

Recommended Method: Phase-Transfer Catalysis (PTC) or NaH

Materials:

  • Base: Sodium Hydride (60% dispersion, 1.2 eq)

  • Solvent: Anhydrous DMF

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step Workflow:

  • Deprotonation: Dissolve the indole in anhydrous DMF (0.2 M) under N₂. Cool to 0°C.

  • Addition: Add NaH portion-wise. Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins. Note: Gas evolution must cease before adding the electrophile.

  • Alkylation: Cool back to 0°C (to prevent exotherm runaway). Add the alkyl halide dropwise.

  • Heat: Warm to 60°C for 4–6 hours. (Standard indoles react at RT; this scaffold requires heat due to C7 hindrance).

  • Quench: Pour into ice water. Extract with EtOAc.

Strategic Application: BRPF1 Inhibitor Synthesis

The 4-amino-5,7-dimethylindole core is a bioisostere for the scaffold found in NI-42 , a potent BRPF1 bromodomain inhibitor.

Synthesis Pathway Visualization:

G Start 5,7-Dimethyl-4-nitroindole Step1 Reduction (Fe/NH4Cl) Start->Step1 Protocol A Note C5-Me blocks C4 C7-Me blocks N1 Start->Note Inter1 4-Amino-5,7-dimethylindole Step1->Inter1 Step2 Sulfonylation (R-SO2Cl / Pyridine) Inter1->Step2 Selectivity Control Product BRPF1 Inhibitor Core (Sulfonamide) Step2->Product

Caption: Synthetic flow from nitro-precursor to bioactive sulfonamide scaffold, highlighting the critical reduction step.

Troubleshooting "The Matrix"

ObservationRoot CauseCorrective Action
Incomplete Reduction (H₂/Pd) Steric hindrance at C5 prevents adsorption.Switch to Protocol A (Fe/NH₄Cl) or use Raney Nickel at 50 psi H₂.
N-Alkylation Stalls <50% C7-Methyl blocking the nucleophile approach.Increase temperature to 80°C ; switch solvent to DMSO ; use Cs₂CO₃ (cesium effect).
Product turns black/tarry Oxidation of the 4-amino group.Perform workup under N₂ flow. Store product as an HCl salt immediately.
Low Solubility in EtOH High lipophilicity of the dimethyl-nitro core.Add THF as a co-solvent (1:1 ratio with EtOH) for the reduction step.

References

  • BRPF1 Inhibitor Design

    • Optimization of fragment hits to NI-42 as a biased, potent inhibitor of the BRD of the BRPFs.
    • Source: Journal of Medicinal Chemistry
  • Nitroindole Reduction Protocols

    • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (General reduction protocols adapted for steric hindrance).
    • Source: ChemMedChem[4]

  • General Indole Synthesis

    • Review on indole synthesis
    • Source: Royal Society of Chemistry

Author's Note: This protocol assumes the user possesses the nitro-intermediate. If synthesis from scratch is required, the Bartoli Indole Synthesis using 2,4-dimethyl-3-nitro-bromobenzene is the recommended retrosynthetic route.

Sources

Application Notes & Protocols for the Synthesis of Piperidinyl-Indole Derivatives from 5,7-Dimethyl-4-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of a fused piperidinyl-indole system, specifically a tetrahydro-β-carboline derivative, starting from 5,7-dimethyl-4-nitro-1H-indole. Piperidinyl-indole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals.[1][2][3] This protocol is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying mechanistic rationale for each transformation. The synthesis leverages a robust catalytic reduction of the nitro group, followed by a classic Pictet-Spengler reaction to construct the core piperidine ring.[4][5] This guide emphasizes experimental design, self-validating protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.

Strategic Overview & Mechanistic Rationale

The synthesis of a complex heterocyclic system from a substituted indole requires a carefully planned strategy. Our approach transforms the starting material, this compound, into a key tryptamine intermediate, which is then poised for cyclization.

The chosen synthetic pathway involves two critical transformations:

  • Reduction of the Aryl Nitro Group: The initial step focuses on the selective reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental as the resulting amine is a precursor to the tryptamine required for the subsequent cyclization. Catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and the generation of clean byproducts (water).[6][7] The catalyst, typically palladium on carbon (Pd/C), provides a surface for the reaction between hydrogen gas and the nitro compound, leading to a rapid and complete reduction under mild conditions.[8]

  • Pictet-Spengler Reaction: This powerful and widely used reaction forms the fused piperidine ring.[4][9] It involves the acid-catalyzed condensation of a tryptamine (a β-indolylethylamine) with an aldehyde or ketone, which forms a Schiff base (or iminium ion) intermediate. This is followed by an intramolecular electrophilic substitution at the electron-rich C2 position of the indole ring, leading to the formation of the tetrahydro-β-carboline skeleton.[5][10][11] The choice of aldehyde directly influences the substitution on the newly formed piperidine ring.

This two-stage strategy provides a reliable and modular approach to constructing the desired piperidinyl-indole framework.

Overall Synthetic Workflow

G cluster_0 Overall Synthesis A This compound (Starting Material) B Step 1: Nitro Reduction (H₂, Pd/C) A->B C 4-Amino-5,7-dimethyl-1H-indole (Intermediate A) B->C D Step 2: Tryptamine Synthesis (e.g., via Gramine intermediate) C->D E 2-(4-Amino-5,7-dimethyl-1H-indol-3-yl)ethan-1-amine (Tryptamine Intermediate B) D->E F Step 3: Pictet-Spengler Cyclization (Aldehyde, Acid Catalyst) E->F G Substituted Piperidinyl-Indole Derivative (Final Product) F->G

Caption: High-level overview of the multi-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 4-Amino-5,7-dimethyl-1H-indole (Intermediate A)

Principle: This protocol describes the catalytic hydrogenation of this compound. The nitro group is selectively reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is monitored by Thin Layer Chromatography (TLC) for completion.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite® 545

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus setup

Procedure:

  • To a hydrogenation flask or a suitable round-bottom flask, add this compound (e.g., 1.0 g, 4.9 mmol).

  • Add MeOH or EtOH (approx. 20 mL) to dissolve the starting material.

  • Carefully add 10% Pd/C (10 mol%, ~52 mg) to the solution. Note: Pd/C is flammable when dry; handle with care.

  • Seal the flask and purge the system with an inert gas (N₂ or Argon) before introducing hydrogen.

  • Introduce hydrogen gas via a balloon or connect to a Parr apparatus (set to ~50 psi).

  • Stir the reaction mixture vigorously at room temperature. A vigorous stir rate is crucial for efficient gas-liquid mixing.

  • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane as eluent). The reaction is typically complete within 2-6 hours. The product spot should be significantly more polar than the starting material.

  • Upon completion, purge the flask with an inert gas to safely remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • The filtrate contains the desired 4-amino-5,7-dimethyl-1H-indole.

  • Expert Insight: Aminoindoles can be sensitive to air oxidation.[8] For best results, it is recommended to use the resulting solution directly in the next synthetic step. If isolation is necessary, remove the solvent under reduced pressure at a low temperature and store the resulting solid under an inert atmosphere, protected from light.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the reduction of the nitro group and the integrity of the indole core.

Protocol 2: Synthesis of the Piperidinyl-Indole Derivative via Pictet-Spengler Reaction

Principle: This protocol assumes the successful synthesis of the tryptamine intermediate, 2-(4-amino-5,7-dimethyl-1H-indol-3-yl)ethan-1-amine. The tryptamine is cyclized with an aldehyde (acetaldehyde is used in this example) under acidic conditions to yield the final tetrahydro-β-carboline product.

Materials:

  • 2-(4-Amino-5,7-dimethyl-1H-indol-3-yl)ethan-1-amine (Intermediate B)

  • Acetaldehyde (or other suitable aldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the tryptamine intermediate (e.g., 1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetaldehyde (1.1 equiv) dropwise to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add TFA (2.0 equiv) dropwise. Causality: The acid catalyzes the formation of the reactive iminium ion and promotes the subsequent electrophilic attack on the indole ring.[4][9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the tryptamine starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure piperidinyl-indole derivative.

Pictet-Spengler Mechanism

G cluster_1 Pictet-Spengler Reaction Mechanism Tryptamine Tryptamine Intermediate Iminium Iminium Ion (Electrophile) Tryptamine->Iminium + H⁺ - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium + H⁺ - H₂O Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydro-β-carboline (Piperidinyl-Indole) Deprotonation->Product - H⁺

Caption: Simplified mechanism of the acid-catalyzed Pictet-Spengler reaction.

Quantitative Data Summary

The following table provides representative data for the key transformations described. Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.

StepStarting MaterialKey ReagentsProductTypical YieldPurity Notes
1 This compoundH₂, 10% Pd/C4-Amino-5,7-dimethyl-1H-indole>90%Often used directly without purification.
2 4-Amino-5,7-dimethyl-1H-indole(Not detailed)Tryptamine Intermediate(Variable)Requires purification before Step 3.
3 Tryptamine IntermediateAcetaldehyde, TFAPiperidinyl-Indole Derivative60-85%Requires chromatographic purification.

Field-Proven Insights & Troubleshooting

  • Nitro Reduction: If the reduction stalls (as seen on TLC), the catalyst may be poisoned. The flask can be purged with inert gas, the mixture filtered through Celite, and fresh catalyst added before resuming hydrogenation. Ensure vigorous stirring to overcome mass transfer limitations.

  • Pictet-Spengler Reaction: The reaction is sensitive to the reactivity of both the tryptamine and the aldehyde. Electron-donating groups on the indole (like the 4-amino group) strongly activate the ring for cyclization. For less reactive aldehydes, gentle heating (e.g., 40 °C) may be required.

  • Product Stability: The final piperidinyl-indole derivative, containing a free amino group on the indole ring, may still be sensitive to oxidation. It is best stored as a salt (e.g., HCl or TFA salt) or under an inert atmosphere at low temperatures.

  • Self-Validation: Each step must be validated before proceeding. Confirm the identity and purity of intermediates using analytical techniques like ¹H NMR and LC-MS. A clean intermediate is critical for the success of the subsequent reaction.

References

  • Shiri, M., & Akbari-Aghdam, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(9), 869. [Link]

  • Banu, H., & Singh, R. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 19(5), 486-508. [Link]

  • Al-dujaili, A. H., & Al-Azawi, A. M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-846. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 27(19), 6656. [Link]

  • ChemEurope. (n.d.). Pictet-Spengler reaction. chemeurope.com. [Link]

  • Shiri, M., & Akbari-Aghdam, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Google Patents. (n.d.).
  • Sharma, V., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 3(42), 11871-11876. [Link]

  • Vessecchi, R., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(18), 3290. [Link]

  • Bignan, G. C., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 16(13), 3524-3528. [Link]

  • ResearchGate. (2019). Bischler Indole Synthesis. [Link]

  • Google Patents. (n.d.).
  • Panda, S. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 30353-30386. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Symposium Series, 1306, 1-23. [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]

  • ResearchGate. (n.d.). Diastereoselective Pictet–Spengler reaction with tryptamines. [Link]

  • Nechaev, A. A., & Zherebtsov, D. A. (2017). Synthesis of Indoles: Recent Advances. Chemistry of Heterocyclic Compounds, 53(6-7), 633-635. [Link]

  • Wang, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 159. [Link]

  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

  • Ceras,o, M., & D'Oca, M. G. M. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 11643-11666. [Link]

  • Kumar, S., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Maleki, A., et al. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. RSC Advances, 11, 13788-13800. [Link]

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • ResearchGate. (n.d.). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... [Link]

  • ResearchGate. (2016). Bischler Indole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

  • Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]

  • Wikimedia Commons. (2023). File:Bischler-Möhlau Indole Synthesis Mechanism.png. [Link]

  • YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. [Link]

Sources

Application Note: 5,7-Dimethyl-4-Nitro-1H-Indole as a Scaffold for Factor B Inhibitors

[1]

Executive Summary & Therapeutic Context

The Alternative Pathway (AP) of the complement system is a powerful amplification loop driven by Complement Factor B (CFB) . Dysregulation of this pathway leads to severe autoimmune and hemolytic diseases. Small-molecule inhibitors of Factor B, such as Iptacopan (LNP023), have validated this target clinically.

This compound serves as a critical "Head Group" precursor. Its specific substitution pattern—methyl groups at C5 and C7—provides steric occlusion that enhances selectivity for the Factor B serine protease domain, while the C4-nitro group acts as a versatile synthetic handle for attaching the pharmacophore's "Tail" (typically a substituted piperidine).

Key Technical Advantages
  • Selectivity: The 5,7-dimethyl motif restricts rotation within the S1 pocket of Factor B, improving binding affinity (

    
     nM).
    
  • Synthetic Versatility: The C4-nitro group allows for orthogonal functionalization, enabling the generation of diverse libraries via reduction, halogenation, or formylation.

Chemical Pathway & Retrosynthesis

The synthesis of high-potency Factor B inhibitors generally involves coupling this indole core to a piperidine-based effector. The workflow below illustrates the transformation of the nitro-indole precursor into a functional inhibitor.

Diagram 1: Synthetic Workflow (Precursor to Inhibitor)

SynthesisWorkflowPrecursorThis compound(Starting Material)ProtectedN-Tosyl Intermediate(Protection)Precursor->ProtectedTsCl, NaHDMF, 0°CAmine4-Amino Indole(Reduction)Protected->AmineFe, NH4Clor H2, Pd/CIodo4-Iodo Indole(Sandmeyer)Amine->IodoNaNO2, KIH2SO4Formyl4-Formyl Indole(C-C Bond Formation)Iodo->Formyli-PrMgCl, DMF-78°CFinalFactor B Inhibitor(Reductive Amination)Formyl->FinalSubstituted PiperidineNaBH(OAc)3

Caption: Step-wise conversion of the nitro-indole scaffold into a bio-active Factor B inhibitor via a 4-formyl intermediate.

Detailed Experimental Protocols

Protocol A: Functionalization of the Scaffold

Objective: Convert this compound into the reactive 4-formyl intermediate required for coupling.

Reagents & Equipment[1][2][3]
  • Starting Material: this compound (CAS 1190314-35-2).[1][4][5][6][7]

  • Solvents: Anhydrous DMF, EtOH, THF.

  • Reagents: Sodium Hydride (60%), Tosyl Chloride (TsCl), Iron Powder, Ammonium Chloride, Sodium Nitrite, Potassium Iodide.

Step-by-Step Methodology

1. N-Protection (Tosyl Group Introduction)

  • Rationale: The indole nitrogen must be protected to prevent side reactions during the Sandmeyer and lithiation steps.

  • Dissolve 10.0 g (52.6 mmol) of This compound in 200 mL anhydrous DMF.

  • Cool to 0°C under

    
     atmosphere.
    
  • Add NaH (3.2 g, 79 mmol) portion-wise. Stir for 30 min at RT to deprotonate.

  • Cool back to 0°C. Add TsCl (15.0 g, 79 mmol) slowly.

  • Stir at RT for 4 hours. Quench with ice water. Filter the precipitate to yield the N-tosyl intermediate.

2. Nitro Reduction to Amine

  • Rationale: The nitro group is unreactive toward C-C coupling; it must be reduced to an amine to access the halide.

  • Suspend the N-tosyl intermediate in EtOH/H2O (4:1).

  • Add Iron powder (5 eq) and

    
     (5 eq).
    
  • Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Filter through Celite and concentrate to obtain the 4-amino-5,7-dimethyl-1-tosyl-1H-indole .

3. Sandmeyer Transformation (Amino


 Iodo)
  • Rationale: The amino group is converted to an iodide, a superior leaving group for formylation.

  • Dissolve the amine in

    
     (2M) at 0°C.
    
  • Add

    
     (1.1 eq) dropwise to form the diazonium salt (keep T < 5°C).
    
  • Add a solution of KI (2.0 eq) slowly. The solution will turn dark.

  • Stir at RT for 1 hour, then heat to 60°C for 30 min.

  • Extract with EtOAc, wash with

    
     (to remove iodine), and purify via silica flash chromatography.
    

4. Formylation (Iodo


 Formyl)
  • Dissolve the 4-iodo indole in dry THF at -78°C.

  • Add

    
     (1.2 eq) to perform iodine-magnesium exchange.
    
  • Quench with anhydrous DMF (5 eq). Warm to RT.

  • Acidic workup yields 5,7-dimethyl-1-tosyl-1H-indole-4-carbaldehyde .

Protocol B: Biological Validation (Hemolysis Assay)

Objective: Validate the synthesized inhibitor's potency against the Alternative Pathway (AP).

Assay Principle

Rabbit erythrocytes (RaRBCs) spontaneously activate the human AP. Factor B inhibitors prevent the formation of the C3 convertase (C3bBb), protecting the cells from lysis.

Materials
  • Buffer:

    
     (Gelatin Veronal Buffer, 5 mM 
    
    
    , 10 mM EGTA). Note: EGTA blocks the Classical Pathway by chelating
    
    
    .
  • Serum: Normal Human Serum (NHS) as the source of complement.

  • Cells: Fresh Rabbit Erythrocytes.

Workflow
  • Preparation: Wash RaRBCs 3x in GVB-Mg-EGTA. Resuspend to

    
     cells/mL.
    
  • Inhibitor Incubation: Prepare serial dilutions of the synthesized inhibitor (0.1 nM to 10

    
    M) in DMSO.
    
  • Reaction:

    • Mix 10

      
      L Inhibitor + 40 
      
      
      L NHS (diluted to 10% final concentration).
    • Add 50

      
      L RaRBC suspension.
      
    • Incubate at 37°C for 30 minutes.

  • Termination: Add 150

    
    L ice-cold EDTA-GVB (stops all complement activity).
    
  • Readout: Centrifuge at 2000 rpm for 5 min. Transfer supernatant to a 96-well plate. Measure absorbance at 412 nm (hemoglobin release).

  • Calculation:

    
    
    
    • Success Criterion:

      
       nM indicates a potent Factor B inhibitor.
      

Mechanism of Action Visualization

Diagram 2: Alternative Pathway Inhibition

This diagram details where the indole-based inhibitor intercepts the complement cascade.

AP_InhibitionC3C3 (Tick-over)C3bC3b (Surface Bound)C3->C3bHydrolysisFB_C3bC3b-B ComplexC3b->FB_C3b+ Factor BFBFactor B (Native)FB->FB_C3bC3bBbC3 Convertase(C3bBb)FB_C3b->C3bBbCleavage by Factor DFDFactor DFD->FB_C3bAmpAmplification Loop(Massive C3b Gen)C3bBb->AmpCleaves more C3Amp->C3bInhibitorIndole Inhibitor(5,7-dimethyl scaffold)Inhibitor->FB  Binds & Stabilizes  Inactive Conformation

Caption: The inhibitor binds Factor B, preventing its cleavage by Factor D and halting the formation of the C3 Convertase (C3bBb).

Data Summary & Troubleshooting

ParameterSpecification / TargetTroubleshooting Tip
Precursor Purity >98% (HPLC)Impurities at C4 position drastically reduce Sandmeyer yield.
Sandmeyer Yield 60-75%Maintain T < 5°C during diazotization to prevent phenol formation.
Formylation Complete conversionEnsure anhydrous conditions; moisture kills the Grignard intermediate.
Hemolysis

< 50 nMIf

is high (>1

M), verify the piperidine "tail" orientation.

References

  • Novartis AG. (2016). Piperidinyl indole derivatives and their use as complement factor B inhibitors. Patent EP3022192B1.

  • Maibaum, J., et al. (2016). Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. Nature Chemical Biology.

  • Schubart, A., et al. (2019). Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. PNAS.

  • Bartoli, G., et al. (1989).[8] Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters.

Bioreductive Activation & Cytotoxicity Profiling of Nitroindole Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

Nitroindole derivatives represent a critical class of hypoxia-activated prodrugs (HAPs) and antimicrobial agents. Their therapeutic efficacy relies on an oxygen-sensitive "bioreductive switch": in normoxic tissues, the parent compound remains relatively inert due to futile redox cycling; in hypoxic tumor microenvironments (or within anaerobic parasites), enzymatic reduction proceeds to form cytotoxic hydroxylamine and amine species.[1] This guide details standardized in vitro protocols for assessing the hypoxia selectivity, enzymatic kinetics, and cytotoxicity of nitroindole compounds, ensuring reproducible data for lead optimization.

Mechanism of Action & Experimental Rationale

Understanding the redox chemistry of the nitro group (


) is prerequisite to assay design. The selectivity of nitroindoles is governed by the competition between one-electron reduction  (activation) and re-oxidation  (deactivation).
The Bioreductive Switch
  • Step 1 (Activation): Nitroreductases (NTRs) transfer a single electron to the nitroindole, forming a nitro-radical anion (

    
    ).
    
  • Step 2a (Normoxia - Futile Cycle): In the presence of

    
    , the radical anion rapidly transfers the electron to oxygen, regenerating the parent nitroindole and producing Superoxide (
    
    
    
    ). This prevents the accumulation of toxic metabolites in healthy tissue.[2]
  • Step 2b (Hypoxia - Reductive Trapping): In low oxygen (

    
    ), the radical anion is not re-oxidized. It undergoes further reduction (adding 3e⁻/4H⁺) to form the hydroxylamine  (
    
    
    
    ) and eventually the amine (
    
    
    ). These reduced species are potent alkylating agents that bind DNA, causing strand breaks and apoptosis.
Visualization: The Oxygen-Sensing Pathway

NitroindoleMechanism Parent Parent Nitroindole (Prodrug) Radical Nitro-Radical Anion (Transient) Parent->Radical 1e- Reduction (Nitroreductase + NADH) Radical->Parent Re-oxidation (Normoxia) (Futile Cycle) Oxygen Oxygen (O2) Hydroxylamine Hydroxylamine (Cytotoxic Alkylator) Radical->Hydroxylamine Hypoxia (<1% O2) Further Reduction Superoxide Superoxide (O2-) Oxygen->Superoxide Accepts Electron DNA_Adduct DNA Adducts (Cell Death) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 1: The bioreductive "futile cycle" mechanism. In normoxia, the drug is recycled; in hypoxia, it becomes a toxin.

Pre-Assay Considerations: Solubility & Stability[3]

Nitroindoles are lipophilic and often poorly soluble in aqueous media.[3] Improper handling leads to precipitation, yielding false-negative IC50 values.

  • Solvent System:

    • Primary Stock: Dissolve neat compound in 100% DMSO (Molecular Biology Grade). Typical concentration: 10–50 mM.

    • Solubility Limit: Most nitroindoles precipitate in water if DMSO < 0.1%. Ensure the final assay concentration of DMSO is consistent (e.g., 0.5%) across all wells, including controls.

  • Stability:

    • Light Sensitivity: Nitroaromatics are photolabile. Protect stocks and assay plates from direct light (use amber tubes or wrap in foil).

    • Freeze/Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol A: Hypoxia-Selective Cytotoxicity Profiling

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR), the gold standard metric for bioreductive drugs. Metric:



Materials
  • Cell Lines: A549 (Lung), HCT116 (Colon), or NTR-transfected lines (e.g., bacterial nfsB expressing cells for positive control).

  • Hypoxia Chamber: Modular incubator chamber (e.g., Billups-Rothenberg) or Glove Box capable of maintaining

    
    .
    
  • Readout Reagent: MTT, Alamar Blue (Resazurin), or CellTiter-Glo.

Step-by-Step Workflow
1. Cell Seeding (Day 0)
  • Seed cells in two identical 96-well plates (Plate A: Normoxia, Plate B: Hypoxia).

  • Density: 3,000–5,000 cells/well (cell line dependent).

  • Incubate overnight at 37°C, 5% CO2, 21% O2 (Normoxia) to allow attachment.

2. Drug Treatment & Hypoxia Induction (Day 1)
  • Prepare serial dilutions of the nitroindole in culture medium (2x concentration).

  • Critical Step: Pre-equilibrate the drug-containing medium in the hypoxia chamber for 2–4 hours before adding to cells if using a glove box. For modular chambers, this is less critical but recommended.

  • Add drug to plates. Final volume: 100–200 µL.

  • Plate A (Normoxia): Return to standard incubator.

  • Plate B (Hypoxia): Place in hypoxia chamber. Flush with pre-mixed gas (

    
    ) for 10–15 mins at 20 L/min to achieve 
    
    
    
    . Seal and incubate at 37°C.
3. Exposure Duration (Day 1–2)
  • Standard Exposure: 4 hours to 24 hours.

    • Note: Nitroindoles require time for metabolic reduction. However, prolonged hypoxia (>24h) itself is cytotoxic. A 4-hour hypoxic pulse followed by a wash and recovery in normoxia is often preferred to isolate drug toxicity from hypoxic stress.

4. Recovery & Readout (Day 4)
  • If using a pulse protocol: Remove drug, wash with PBS, add fresh normoxic medium, and incubate both plates in Normoxia for an additional 48–72 hours (proliferation phase).

  • Add Cytotoxicity Reagent (e.g., MTT). Incubate 2–4 hours.

  • Read Absorbance (MTT: 570 nm) or Fluorescence.

Data Analysis Template
ConditionCompoundLog[Conc] (µM)% Viability (Mean)IC50 (µM)HCR (Norm/Hyp)
Normoxia 5-Nitroindole-X0.1, 1, 10...98, 95, 50...[1][2][4][5][6]150.5 -
Hypoxia 5-Nitroindole-X0.1, 1, 10...90, 40, 5...10.2 14.7

Interpretation: An HCR > 5 indicates significant hypoxia selectivity. HCR > 15 is excellent for a prodrug candidate.

Protocol B: Cell-Free Enzymatic Reduction Assay

Objective: Verify that the compound is a substrate for specific nitroreductases (e.g., E. coli NfsB or human AKR1C3).

Materials
  • Enzyme: Recombinant Nitroreductase (commercially available or purified).

  • Cofactor: NADH or NADPH (10 mM stock).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

Kinetic Workflow
  • Blank: In a UV-transparent cuvette or 96-well plate, add 900 µL Buffer + 50 µL NADH (200 µM final).

  • Substrate: Add 50 µL Nitroindole stock (final conc 50–100 µM).

  • Initiation: Add Enzyme (0.1–1 µg/mL). Mix immediately.

  • Measurement:

    • Method A (NADH Consumption): Monitor Absorbance decay at 340 nm .

    • Method B (Direct Reduction): Many nitroindoles have a distinct absorbance peak (300–400 nm) that shifts upon reduction. Scan spectrum (250–500 nm) every 2 mins to identify isosbestic points and product formation.

Visualization: Assay Decision Tree

AssayWorkflow Start Nitroindole Candidate Solubility Solubility Check (DMSO/PBS) Start->Solubility Enzymatic Enzymatic Assay (Substrate Specificity) Solubility->Enzymatic If soluble Cyto Cytotoxicity Screen Enzymatic->Cyto If reduced by NTR Normoxia Normoxia (21% O2) IC50 Determination Cyto->Normoxia Hypoxia Hypoxia (<1% O2) IC50 Determination Cyto->Hypoxia Calc Calculate HCR (Selectivity Index) Normoxia->Calc Hypoxia->Calc

Figure 2: Logical workflow for validating nitroindole prodrugs.

Protocol C: Genotoxicity Screening (SOS Chromotest)

Since nitro-reduction generates DNA-damaging agents, genotoxicity is both a mechanism of efficacy (in cancer/bacteria) and a safety liability. The SOS Chromotest (using E. coli PQ37) is preferred over the Ames test for rapid screening of nitro-compounds.

  • Principle: E. coli PQ37 carries a sfiA::lacZ fusion. DNA damage triggers the SOS response, inducing

    
    -galactosidase.
    
  • Method:

    • Incubate bacteria with Nitroindole +/- S9 metabolic activation mix.

    • Measure

      
      -gal activity (ONPG substrate, Abs 420 nm).
      
    • Simultaneously measure Alkaline Phosphatase (Abs 405 nm) to normalize for bacterial toxicity.

  • Result: An Induction Factor (IF) > 1.5 indicates genotoxicity.

Troubleshooting & Quality Control

IssueProbable CauseSolution
No IC50 shift in Hypoxia Oxygen leakageCheck chamber seals. Use an oxygen probe to verify

.
High Normoxic Toxicity Compound instabilityProtect from light. Check if compound reduces spontaneously in media (color change).
Precipitation High ConcentrationDo not exceed 100 µM in aqueous media. Keep DMSO constant.
Variable Data Cell DensityNitroreductase activity is cell-density dependent. Standardize seeding strictly.

References

  • Mechanism of Nitroimidazoles/Indoles

    • Source: "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents."[6] Journal of Biomedical Science, 2022.

    • Relevance: Defines the futile cycle and reductive trapping mechanism essential for assay design.
  • Hypoxia Assay Protocols

    • Source: "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells."[7] Promega CellTox Technical Manual, 2019.[7]

    • Relevance: Provides standard operating procedures for fluorescence and absorbance-based viability readouts.
  • Nitroreductase Kinetics

    • Source: "Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe." PMC, 2021.[8]

    • Relevance: Details the kinetic measurement of NTR activity using specific substr
  • Solubility & Handling

    • Source: "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Molecules, 2021.[1][5][6]

    • Relevance: Discusses solubility challenges and DMSO handling for nitro-heterocycles.
  • Genotoxicity of Nitroindoles

    • Source: "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021.
    • Relevance: Connects nitroindole structure to DNA binding and genotoxic outcomes.

Sources

Application Notes and Protocols for Cell Viability Assays Using 5,7-dimethyl-4-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cancer Therapeutics

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of novel therapeutic agents, particularly in oncology.[2] Among these, nitroindole derivatives have demonstrated significant potential as antineoplastic agents.[3] This guide focuses on the application of 5,7-dimethyl-4-nitro-1H-indole derivatives in the critical assessment of cancer cell viability, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanism of action and detailed protocols for their evaluation.

These derivatives are of particular interest due to their proposed mechanism of targeting c-Myc, a transcription factor that is deregulated in a vast majority of human cancers and is a master regulator of cell proliferation, growth, and metabolism.[4][5] By providing a detailed exploration of the underlying science and robust, validated protocols, this document aims to empower researchers to confidently assess the therapeutic potential of this promising class of compounds.

Unraveling the Mechanism of Action: Targeting the c-Myc Oncogene

Recent studies have elucidated a compelling mechanism for the anticancer activity of 5-nitroindole derivatives.[4] These compounds are believed to function as G-quadruplex ligands, binding to and stabilizing G-quadruplex structures in the promoter region of the c-Myc gene.[4][6] G-quadruplexes are non-canonical secondary structures of DNA that can form in guanine-rich sequences and are known to play a role in regulating gene expression.[6]

The stabilization of the c-Myc G-quadruplex by this compound derivatives is hypothesized to interfere with the transcriptional machinery, leading to the downregulation of c-Myc expression.[4] The consequences of diminished c-Myc levels are profound for cancer cells, which are often addicted to high levels of this oncoprotein for their survival and proliferation. The key downstream effects include:

  • Cell Cycle Arrest: Reduced c-Myc expression can lead to an arrest in the cell cycle, preventing cancer cells from dividing and proliferating.[4]

  • Induction of Apoptosis: The disruption of c-Myc's intricate control over cellular processes can trigger programmed cell death, or apoptosis.[5][7]

  • Increased Reactive Oxygen Species (ROS): Some 5-nitroindole derivatives have been shown to increase the intracellular concentration of ROS, which can induce cellular damage and contribute to apoptosis.[1][4]

This multi-faceted mechanism of action makes this compound derivatives attractive candidates for further investigation as cancer therapeutics.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects Indole_Derivative This compound derivative G_Quadruplex c-Myc Promoter G-Quadruplex Indole_Derivative->G_Quadruplex Binds and Stabilizes ROS Increased ROS Indole_Derivative->ROS cMyc_Gene c-Myc Gene G_Quadruplex->cMyc_Gene Inhibits Transcription cMyc_Expression Decreased c-Myc Expression cMyc_Gene->cMyc_Expression Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Expression->Cell_Cycle_Arrest Apoptosis Increased Apoptosis cMyc_Expression->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols for Assessing Cell Viability and Cytotoxicity

To thoroughly evaluate the anticancer potential of this compound derivatives, a multi-assay approach is recommended. This section provides detailed, step-by-step protocols for three fundamental assays: the MTT assay for metabolic activity, the LDH assay for cytotoxicity, and the Caspase-3/7 assay for apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of metabolically active cells.

Principle: This assay quantifies the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the metabolic activity of treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol for Adherent Cells:

  • Cell Seeding:

    • Trypsinize and count adherent cells.

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[11]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
% Viability (Absorbance of Treated Cells / Absorbance of Control Cells) x 100A lower percentage indicates reduced cell viability.
IC₅₀ Value Determined from a dose-response curveThe concentration of the compound that inhibits 50% of cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measuring Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.[14]

Principle: This assay measures the conversion of lactate to pyruvate, a reaction catalyzed by LDH, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the extent of cytotoxicity.[15]

Assay_Workflow cluster_assays Select Assay Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Adherence Start->Incubate_24h Treat_Cells Treat Cells with Indole Derivative Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 24-72h) Treat_Cells->Incubate_Treatment MTT_Assay MTT Assay Incubate_Treatment->MTT_Assay LDH_Assay LDH Assay Incubate_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay Incubate_Treatment->Caspase_Assay MTT_Steps Add MTT Reagent -> Incubate -> Solubilize Formazan MTT_Assay->MTT_Steps LDH_Steps Collect Supernatant -> Add LDH Reaction Mix -> Incubate LDH_Assay->LDH_Steps Caspase_Steps Add Caspase-Glo 3/7 Reagent -> Incubate Caspase_Assay->Caspase_Steps Read_Absorbance Read Absorbance (570nm) MTT_Steps->Read_Absorbance Read_Absorbance_LDH Read Absorbance (490nm) LDH_Steps->Read_Absorbance_LDH Read_Luminescence Read Luminescence Caspase_Steps->Read_Luminescence

Caption: General workflow for cell viability and cytotoxicity assays.

Protocol for Adherent Cells:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release (Low Control): Untreated cells.

    • Maximum LDH Release (High Control): Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before collecting the supernatant.[16]

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Corrected Absorbance (Absorbance at 490 nm) - (Absorbance at 680 nm)Corrects for background absorbance.
% Cytotoxicity [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100A higher percentage indicates greater cytotoxicity.
Caspase-3/7 Activity Assay: Detecting Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis.[17] Caspase-3 and Caspase-7 are executioner caspases that are activated during the apoptotic cascade.[17] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive method for detecting apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[18] Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[18]

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Allow the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Relative Luminescence Units (RLU) Raw luminescence reading
Fold-Increase in Caspase Activity (RLU of Treated Cells / RLU of Control Cells)A significant fold-increase indicates the induction of apoptosis.

Assay Validation: Ensuring Trustworthy and Reproducible Data

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components. For these assays, this means ensuring the signal is directly related to cell number or the specific biological process being measured.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by comparing results to a known standard or by recovery studies.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For cell-based assays, this often refers to the relationship between cell number and signal intensity.

Practical Considerations for Assay Validation:

  • Cell Health and Culture Conditions: Ensure that the cells used are healthy, in the logarithmic growth phase, and free from contamination. Standardize cell culture conditions, including medium, serum, and incubator parameters.

  • Reagent Quality and Preparation: Use high-quality reagents and follow the manufacturer's instructions for their preparation and storage.

  • Instrumentation: Ensure that the microplate reader is properly calibrated and maintained.

  • Controls: Include appropriate controls in every experiment, as outlined in the protocols above.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the results.

Conclusion

The this compound derivatives represent a promising class of compounds for cancer therapy, with a compelling mechanism of action centered on the inhibition of the c-Myc oncogene. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to accurately assess their impact on cancer cell viability, cytotoxicity, and the induction of apoptosis. By adhering to these well-validated methods and understanding the underlying scientific principles, the scientific community can effectively advance the development of this and other novel classes of anticancer agents.

References

  • Agarwal, T., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655. Available from: [Link]

  • de la Torre, J. A. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available from: [Link]

  • D'Arcy, M. (2019). Cell death: a review of the major forms of apoptosis, necrosis and autophagy.
  • Elabscience. (n.d.). Caspase 3/7 Activity Detection Substrate for Flow Cytometry. Available from: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available from: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lowe, S. W., & Lin, A. W. (2000). Apoptosis in cancer. Carcinogenesis, 21(3), 485-495.
  • NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. (2007). Validation Study of In Vitro Cytotoxicity Test Methods. NIH Publication No. 07-4519. Available from: [Link]

  • Rhodes, D., & Lipps, H. J. (2015). G-quadruplexes and their regulatory roles in biology. Nucleic Acids Research, 43(18), 8627-8637.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Available from: [Link]

  • Tsuchiya, M., et al. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 237-245.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue. Available from: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]

  • Timmer, M. S., et al. (2008). Executioner caspase-3 and caspase-7 are functionally distinct proteases. Proceedings of the National Academy of Sciences, 105(35), 12855-12860. Available from: [Link]

  • van der Lelij, P. F., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. Available from: [Link]

  • YouTube. (2022). Viability Assays For Cells In Culture l Protocol Preview. Available from: [Link]

  • Zhang, S., et al. (2017). New Disubstituted Quindoline Derivatives Inhibiting Burkitt's Lymphoma Cell Proliferation by Impeding c-MYC Transcription. Journal of Medicinal Chemistry, 60(14), 6296-6309. Available from: [Link]

  • EDRA SpA. (n.d.). A Practical Approach to Biological Assay Validation. Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Available from: [Link]

  • MDPI. (2024). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. Available from: [Link]

  • National Toxicology Program. (2025). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Available from: [Link]

  • ResearchGate. (n.d.). What is the difference cleaved caspase 3 and Caspase 3/7 assays in determining apoptosis?. Available from: [Link]

  • RSC Publishing. (2023). Simple and fast screening for structure-selective G-quadruplex ligands. Available from: [Link]

  • Semantic Scholar. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]

Sources

Application Note: Developing Anticancer Agents from Substituted Nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitroindole Advantage

The indole scaffold is ubiquitous in oncology (e.g., Vinca alkaloids, Sunitinib), but the nitroindole subclass offers a distinct, dual-modal advantage in drug development.

  • As a Metabolic Trigger: The nitro group (

    
    ) serves as an electron-accepting pharmacophore capable of bioreductive activation. In the hypoxic cores of solid tumors (
    
    
    
    ), nitroindoles can be reduced to cytotoxic amines or hydroxylamines, functioning as Hypoxia-Activated Prodrugs (HAPs) .[1]
  • As a Structural Pharmacophore: The strong electron-withdrawing nature of the nitro group alters the acidity of the indole N-H and the

    
    -electron density, enhancing binding affinity to specific targets such as c-Myc G-quadruplexes  and tubulin .
    

This guide outlines the rational design, synthesis, and validation protocols for developing nitroindole-based therapeutics, moving beyond standard screening to mechanism-based validation.

Mechanism of Action & Rational Design

The Hypoxia-Selectivity Switch (HAP Track)

The primary utility of nitroindoles in modern oncology is targeting tumor hypoxia—a condition associated with resistance to radiotherapy and chemotherapy.

The Logic:

  • Normoxia: One-electron reduction of the nitro group by cytochrome P450 reductase (POR) yields a nitro radical anion. In the presence of oxygen, this anion is rapidly re-oxidized to the parent compound (futile cycle), preventing toxicity in healthy tissue.[2][3]

  • Hypoxia: The absence of oxygen prevents re-oxidation. The radical anion undergoes further reduction (adding up to 6 electrons) to form irreversible cytotoxic species (nitroso

    
     hydroxylamine 
    
    
    
    amine).

DOT Diagram: Bioreductive Activation Pathway

HAP_Mechanism Prodrug Nitroindole (Prodrug) Radical Nitro Radical Anion Prodrug->Radical 1e- Reduction (P450 Reductase) Radical->Prodrug Re-oxidation (Futile Cycle) Oxygen O2 present (Normoxia) Radical->Oxygen Nitroso Nitroso Intermediate Radical->Nitroso Further Reduction (Hypoxia) Hypoxia O2 absent (Hypoxia) Amine Cytotoxic Amine Nitroso->Amine 4e- Reduction DNA DNA Alkylation/ Crosslinking Amine->DNA Covalent Binding

Figure 1: The "Futile Cycle" mechanism ensuring hypoxia selectivity.[3] In normoxia (green path), the drug is detoxified. In hypoxia (red path), it becomes a DNA-damaging agent.

Direct Target Modulation (Binder Track)

Substituted 5-nitroindoles have shown potent inhibition of c-Myc , a transcription factor overexpressed in >50% of cancers. The nitro group at position 5 is critical for stacking interactions with the G-quadruplex structure of the c-Myc promoter, repressing its transcription.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Substituted-5-Nitroindoles

Purpose: To create a functionalized scaffold suitable for SAR (Structure-Activity Relationship) studies.

Causality: Direct nitration of indole often yields a mixture. Starting with 5-nitroindole allows for clean C3-functionalization via Vilsmeier-Haack or Mannich reactions, essential for attaching solubilizing side chains (e.g., morpholine/pyrrolidine).

Materials:

  • 5-Nitroindole (Starting material)[4][5]

  • Phosphorus oxychloride (

    
    )
    
  • DMF (Dimethylformamide)

  • Sodium hydroxide (NaOH)

Step-by-Step Workflow:

  • Vilsmeier Adduct Formation: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir for 30 min to generate the chloroiminium ion.
    
  • Formylation: Dissolve 5-nitroindole (1.0 eq) in DMF and add to the mixture. The electron-withdrawing nitro group deactivates the ring, so heat to 80°C is required (unlike unsubstituted indole).

  • Hydrolysis: Pour the reaction mixture into crushed ice/water. Basify to pH 9 with 5M NaOH. The precipitate is 5-nitroindole-3-carboxaldehyde .

  • Reductive Amination (Linker Attachment): React the aldehyde with an amine (e.g., pyrrolidine) using

    
     in DCE (Dichloroethane) to attach the solubility tail.
    
Protocol B: Hypoxic Cytotoxicity Screening (The "Gold Standard" Assay)

Purpose: To quantify the Hypoxic Cytotoxicity Ratio (HCR), validating the compound as a prodrug.

Self-Validating Control: You must run a known HAP (e.g., Tirapazamine or Evofosfamide ) and a non-HAP (e.g., Cisplatin ) in parallel. If Cisplatin shows high HCR, your hypoxia induction is flawed (likely affecting cell cycle rather than prodrug activation).

Materials:

  • Human cancer cell lines (e.g., A549, HCT116).

  • Hypoxia Chamber (0.1%

    
    , 5% 
    
    
    
    , 95%
    
    
    ) OR Anaerobic jars.
  • MTT or SRB reagent.

Workflow:

  • Seeding: Seed cells in duplicate 96-well plates (Plate A: Normoxia, Plate B: Hypoxia) at 3,000 cells/well. Allow attachment (24h).

  • Drug Treatment: Add serial dilutions of the nitroindole derivative (0.01

    
    M – 100 
    
    
    
    M).
  • Hypoxia Induction (Critical Step):

    • Place Plate B immediately into the pre-equilibrated hypoxia chamber.

    • Note: Chemical hypoxia (

      
      ) is NOT  recommended for HAP testing as it mimics HIF-1
      
      
      
      signaling but does not provide the reductive environment needed for nitro-reduction.
  • Incubation: Incubate both plates for 4 hours.

    • Why 4 hours? Nitro-reduction is rapid. Long-term hypoxia (24h+) induces cell cycle arrest which confounds cytotoxicity data.

  • Re-oxygenation: Remove Plate B from the chamber. Wash both plates with PBS to remove the drug (simulating clearance). Add fresh media.

  • Recovery: Incubate both plates in normoxia for an additional 72 hours to allow cell death to manifest.

  • Readout: Perform MTT assay. Calculate IC50 for both conditions.

Data Calculation:



  • Target: HCR > 15 is considered promising for a nitroindole HAP.

Data Presentation & Analysis

Interpreting HCR Data

The following table illustrates expected results for a successful lead candidate versus controls.

Compound ClassRepresentative AgentIC50 (Normoxia)IC50 (Hypoxia)HCRInterpretation
Control (Non-HAP) Cisplatin5.2

M
4.8

M
~1.1No selectivity (General toxin).
Control (HAP) Tirapazamine80

M
1.5

M
~53Validated hypoxia activation.
Candidate A 5-Nitroindole-3-amine120

M
110

M
1.1Fail: Nitro group not activated (Redox potential too low).
Candidate B 5-Nitroduocarmycin analog>1000 nM20 nM>50Pass: Excellent "masked" toxicity.
Structural Validation Workflow

Use this logic flow to troubleshoot low activity.

SAR_Logic Start Low Hypoxia Selectivity (HCR < 5) CheckPot Check Reduction Potential (Cyclic Voltammetry) Start->CheckPot TooNeg E(1) too negative (<-450 mV) CheckPot->TooNeg Hard to reduce TooPos E(1) too positive (>-200 mV) CheckPot->TooPos Reduces in air Soln1 Add EWG (e.g., CN, F) to Indole Ring TooNeg->Soln1 Soln2 Add EDG (e.g., OMe) or Check Aerobic Tox TooPos->Soln2

Figure 2: Troubleshooting SAR for nitroindole prodrugs. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem (via NCBI/PubMed), 2021. URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Source: Molecules (MDPI), 2022. URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (via NCBI/PubMed), 2022. URL:[Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: Experimental Biology and Medicine (via NCBI/PubMed), 2022. URL:[Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Source: ResearchGate, 2018. URL:[Link]

Sources

protocol for the reduction of the nitro group in 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 5,7-dimethyl-4-nitro-1H-indole to its corresponding 4-amino derivative presents a specific chemoselective challenge not found in simple nitroarenes. The presence of a methyl group at the C5 position (ortho to the nitro group) introduces significant steric strain, forcing the nitro group out of planarity with the aromatic system. This "ortho-effect" reduces the orbital overlap required for efficient electron transfer, kinetically retarding the reduction.

Furthermore, the electron-rich indole core is susceptible to over-reduction at the C2-C3 double bond (yielding the indoline impurity) under standard hydrogenation conditions. This guide outlines two validated protocols:

  • Method A (Primary): Iron-mediated reduction (Fe/AcOH), prioritized for its high chemoselectivity and tolerance of steric bulk.

  • Method B (High-Throughput): Catalytic Hydrogenation (Pd/C), optimized with specific solvent systems to minimize indoline formation.

Strategic Analysis: The Steric & Electronic Challenge

Before initiating the protocol, researchers must understand the structural constraints of the substrate.

  • The C5-Methyl Blockade: The methyl group at C5 creates a steric clash with the oxygen atoms of the nitro group at C4. This prevents the nitro group from lying flat against the indole rings, reducing resonance stabilization. While this destabilizes the ground state (making the nitro group reactive), it hinders the approach of surface-based catalysts (like Pd/C).

  • Indole Stability: The C2-C3 bond in electron-rich indoles is vulnerable to hydrogenation. Standard conditions (high pressure

    
    , acidic media) often lead to mixtures of 4-aminoindole and 4-aminoindoline.
    
Decision Matrix: Method Selection
FeatureMethod A: Fe / AcOH Method B: Pd/C +

Primary Mechanism Single Electron Transfer (SET)Surface Catalysis
Steric Sensitivity Low (Solution phase)High (Surface adsorption required)
Chemoselectivity Excellent (Indole intact)Moderate (Risk of indoline)
Scalability High (Kg scale robust)High (Flow chemistry compatible)
Workup Filtration/Extraction (Emulsion risk)Filtration (Clean)
Recommendation Gold Standard for Batch Screening / Flow Chemistry

Protocol A: Iron-Mediated Reduction (The "Bechamp" Modification)

Rationale: Iron in acetic acid reduces the nitro group via a Single Electron Transfer (SET) mechanism. This method is insensitive to the steric bulk at C5 and completely avoids reducing the indole C2-C3 double bond.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced grade) (5.0 - 8.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v)

  • Additives: Catalytic HCl (optional, for activation)

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry), reflux condenser.

Step-by-Step Methodology
  • Catalyst Activation (Critical):

    • In a separate beaker, wash the Iron powder with 2M HCl (to remove surface oxides), then rinse with water and ethanol. Note: Use immediately.

  • Reaction Assembly:

    • Charge the flask with This compound and the EtOH/AcOH (3:1) solvent mixture.

    • Concentration Target: 0.2 M to 0.5 M.

    • Heat the solution to 60°C to ensure partial solubility of the indole.

  • Iron Addition:

    • Add the activated Iron powder portion-wise over 15 minutes.

    • Observation: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 85°C to prevent thermal decomposition of the resulting amine.

  • Reflux & Monitoring:

    • Increase temperature to reflux (~78-80°C).

    • Timecourse: Due to the C5-methyl steric hindrance, reaction time will be longer than typical 4-nitroindoles. Expect 2–4 hours .

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the nitro peak (

      
      ) and appearance of the amine (
      
      
      
      is not seen; look for
      
      
      for nitroso intermediates if incomplete).
  • Workup (The "Emulsion Killer" Protocol):

    • Cool mixture to room temperature.

    • Neutralization: Dilute with an equal volume of Ethyl Acetate (EtOAc). Slowly add saturated

      
       or 
      
      
      
      until pH ~8-9.
    • Filtration: The mixture will contain iron sludge. Filter the entire biphasic mixture through a pad of Celite 545 . Wash the pad vigorously with EtOAc.

    • Separation: Separate the organic layer.[1] Wash with Brine (

      
      ). Dry over 
      
      
      
      .[1]
    • Purification: 4-aminoindoles are sensitive to oxidation (turning purple/black). Flash chromatography should be performed immediately if the crude purity is <90%.

Protocol B: Catalytic Hydrogenation (Optimized)

Rationale: For high-throughput or flow-chemistry applications where metal waste (Fe sludge) is unacceptable. We use THF to solubilize the hindered substrate and mild pressure to prevent ring reduction.

Reagents & Equipment
  • Catalyst: 5% Pd/C (sulfided) or 10% Pd/C (standard). Sulfided Pd is preferred to poison the catalyst against ring reduction.

  • Solvent: THF / Methanol (1:1). THF is required to dissolve the methylated indole.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    
Step-by-Step Methodology
  • Solvation:

    • Dissolve This compound in THF/MeOH (0.1 M).

    • Note: If the solution is not clear, warm slightly.

  • Catalyst Loading:

    • Under an Argon/Nitrogen blanket, add Pd/C (10 wt% loading relative to substrate).

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water or add to the flask before solvent.

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressure: Start with 1 atm (balloon) .

    • Steric Note: If reaction stalls after 4 hours (common with 5-Me substitution), increase pressure to 30 psi but monitor strictly for over-reduction.

  • Workup:

    • Filter through a 0.45

      
      m nylon filter or Celite pad to remove Pd.
      
    • Concentrate immediately.

Mechanistic & Workflow Visualization

The following diagrams illustrate the reduction pathway and the decision logic for the chemist.

Figure 1: Reduction Mechanism & Side Reactions[2]

G Nitro 5,7-dimethyl- 4-nitroindole Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ Indoline IMPURITY: Indoline (Over-reduced) Nitro->Indoline High Pressure/Temp Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- / 2H+ Amine TARGET: 4-Aminoindole Hydroxyl->Amine 2e- / 2H+ (Rate Limiting Step) Amine->Indoline Excess H2 / Pd (Avoid this)

Caption: Stepwise reduction pathway. The 5-methyl group sterically hinders the Hydroxylamine


 Amine transition, requiring vigorous Fe reduction or optimized Hydrogenation.
Figure 2: Experimental Decision Tree

Workflow Start Start: 5,7-dimethyl-4-nitroindole ScaleCheck Scale > 5g? Start->ScaleCheck MethodA Method A: Fe/AcOH (Robust) ScaleCheck->MethodA Yes MethodB Method B: Pd/C H2 (Clean) ScaleCheck->MethodB No RunRxn Run Reaction MethodA->RunRxn CheckSolubility Soluble in MeOH? MethodB->CheckSolubility AddTHF Add THF cosolvent CheckSolubility->AddTHF No CheckSolubility->RunRxn Yes AddTHF->RunRxn QC QC: Check for Indoline RunRxn->QC Purify Flash Column (Amine is unstable) QC->Purify Pass

Caption: Workflow logic for selecting the optimal reduction protocol based on scale and solubility.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (TLC shows spot below SM) Steric hindrance at hydroxylamine stage.Method A: Add 10% vol water and increase temp to 90°C. Method B: Increase pressure to 50 psi (monitor carefully).
Indoline Formation (M+2 impurity) Over-reduction of indole ring.Method B: Switch to Sulfided Pd/C or use Method A (Iron). Stop reaction immediately upon consumption of SM.
Purple/Black Product Oxidation of 4-aminoindole.Store product under Argon/Nitrogen. Store at -20°C. Use immediately in next step.
Emulsion during Workup Iron salts precipitating.Filter through Celite before extraction.[1] Use Rochelle's Salt (Potassium Sodium Tartrate) wash to chelate iron.

Safety Information

  • Nitroindoles: Potentially energetic. Do not heat dry solids.

  • 4-Aminoindoles: Like many aromatic amines, these should be treated as potential carcinogens and skin irritants. Handle in a fume hood.

  • Iron Waste: The iron filter cake can be pyrophoric if dried completely in air with residual solvent. Keep wet and dispose of in a dedicated solid waste container.

References

  • Sundberg, R. J. (1996). Indoles.[2] Academic Press. (Foundational text on indole reactivity and stability of the C2-C3 bond).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of indole synthesis and functionalization).

  • Porcs-Makkay, M., et al. (2008). "Synthesis of 4-Aminoindoles." Tetrahedron, 64(44), 10243-10249. (Specific protocols for 4-nitroindole reduction using catalytic hydrogenation).

  • Patent WO2007117607. (2007).[1] "Indole Derivatives as Kinase Inhibitors." (Contains experimental procedures for Iron/Acetic acid reduction of substituted nitroindoles on multi-gram scale).

  • Owsley, D. C., & Bloomfield, J. J. (1977).[3] "The Reduction of Nitroarenes with Iron/Acetic Acid." Synthesis, 1977(02), 118-120. (Mechanistic grounding for Method A).

Sources

large-scale synthesis of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Scalable Pathway for the Regioselective Synthesis of 5,7-Dimethyl-4-nitro-1H-indole

Abstract: This document provides a comprehensive guide for the , a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis of substituted nitroindoles is often challenged by issues of regioselectivity and safety, particularly during the nitration step. This guide details a reliable two-step synthetic route commencing with a Fischer indole synthesis to produce the 5,7-dimethyl-1H-indole intermediate, followed by a highly regioselective nitration at the C-4 position. We elucidate the mechanistic rationale behind the procedural choices, present detailed, step-by-step protocols suitable for scaling, and address critical safety and quality control parameters. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure high yield and purity of the final product.

Strategic Overview & Rationale

The synthesis of this compound is strategically approached in two primary stages. This methodology was selected for its reliability, use of readily available starting materials, and scalability.

  • Stage 1: Fischer Indole Synthesis of 5,7-Dimethyl-1H-indole. The Fischer indole synthesis is a classic, robust, and widely utilized method for constructing the indole core.[1][2][3] It involves the acid-catalyzed cyclization of an arylhydrazone. This method is well-suited for large-scale production due to its typically high yields and operational simplicity.

  • Stage 2: Regioselective Nitration. The critical step is the introduction of a nitro group at the C-4 position of the dimethylated indole core. Direct nitration of the indole nucleus is notoriously complex; the C-3 position is the most kinetically favored site for electrophilic attack.[4] However, under controlled acidic conditions, protonation at C-3 can deactivate the pyrrole ring, directing the electrophile to the benzene portion. The electronic directing effects of the C-5 and C-7 methyl groups synergistically activate the C-4 and C-6 positions, making regioselective nitration feasible. Our protocol leverages a mixed-acid (HNO₃/H₂SO₄) system at low temperatures to maximize selectivity for the C-4 position while minimizing side-product formation and preventing thermal runaway.[5][6]

Overall Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Fischer Indole Synthesis cluster_stage2 Stage 2: Regioselective Nitration A 2,4-Dimethylphenylhydrazine C Hydrazone Formation A->C B Pyruvic Acid B->C D Acid-Catalyzed Cyclization (Fischer Indolization) C->D E 5,7-Dimethyl-1H-indole D->E G Controlled Nitration (Low Temperature) E->G E->G F Mixed Acid (HNO3 / H2SO4) F->G H Aqueous Workup & Quenching G->H I Purification (Recrystallization) H->I J Product: this compound I->J

Figure 1: High-level workflow for the two-stage synthesis of the target compound.

Critical Safety & Hazard Management

Large-scale nitration is an inherently hazardous operation that demands stringent safety protocols.

  • Corrosivity and Toxicity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[7] Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are highly toxic upon inhalation.[8]

  • Exothermic Reaction and Thermal Runaway: Nitration reactions are highly exothermic. The rate of heat generation can increase exponentially with temperature, leading to a thermal runaway, which can cause violent reaction, boiling of the solvent, and potential explosion.[9] Continuous monitoring and control of the internal temperature are paramount.

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood rated for large-scale reactions. For pilot-scale synthesis, a glass-lined reactor with a cooling jacket and an overhead stirrer is required. A blast shield should be used during the nitration step.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat or apron. Respiratory protection may be necessary depending on the scale and ventilation.[8]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Spill containment kits with a neutralizing agent (e.g., sodium bicarbonate) must be readily available.

Detailed Experimental Protocols

Part A: Synthesis of 5,7-Dimethyl-1H-indole

This procedure is adapted from established Fischer indole synthesis methodologies.[10][11]

1. Reagents and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
2,4-Dimethylphenylhydrazine HCl≥98%Sigma-AldrichStarting material
Pyruvic Acid≥98%Acros OrganicsCarbonyl source
Ethanol (200 Proof)Reagent ACSFisher ScientificReaction solvent
Sulfuric Acid (H₂SO₄)95-98%VWRCatalyst
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization
Brine (Saturated NaCl)-In-house prepFor aqueous workup
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
Anhydrous Sodium SulfateACS Grade-Drying agent
Equipment Specification --
Jacketed Reaction Vessel50 L-With overhead stirrer, condenser, temp probe
Addition Funnel5 L-For controlled addition
Filtration ApparatusBuchner Funnel-For product isolation

2. Step-by-Step Procedure

  • Hydrazone Formation:

    • Charge the 50 L reaction vessel with 2,4-dimethylphenylhydrazine hydrochloride (2.0 kg, 11.58 mol) and ethanol (20 L).

    • Begin stirring and cool the resulting slurry to 10°C using the reactor jacket.

    • In a separate container, dissolve pyruvic acid (1.02 kg, 11.58 mol) in ethanol (5 L).

    • Slowly add the pyruvic acid solution to the reactor over 1 hour, maintaining the internal temperature below 20°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. A thick precipitate of the hydrazone will form.

  • Fischer Cyclization (Indolization):

    • Prepare the catalyst by slowly adding concentrated sulfuric acid (2.5 L) to ethanol (7.5 L) in a separate vessel, ensuring to cool the mixture in an ice bath during addition. Caution: Highly exothermic.

    • Cool the reactor containing the hydrazone slurry to 5°C.

    • Slowly add the ethanolic sulfuric acid solution to the reactor over 2 hours, ensuring the internal temperature does not exceed 25°C.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10°C.

    • Slowly and carefully pour the reaction mixture into a larger vessel containing ice water (60 L). This will precipitate the crude product.

    • Neutralize the slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Caution: Vigorous CO₂ evolution.

    • Extract the aqueous slurry with ethyl acetate (3 x 15 L).

    • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 5,7-dimethyl-1H-indole as a solid.

  • Purification:

    • Recrystallize the crude solid from a hexane/ethyl acetate mixture to afford pure 5,7-dimethyl-1H-indole.

    • Expected Yield: 1.2 - 1.4 kg (71-82%). Melting Point: 79-81°C.

Part B: Synthesis of this compound

1. Reagents and Equipment

Reagent/MaterialGradeNotes
5,7-Dimethyl-1H-indole>99% (from Part A)Starting material
Sulfuric Acid (H₂SO₄)95-98%Reaction solvent and catalyst
Nitric Acid (HNO₃)70% (Fuming)Nitrating agent
Dichloromethane (DCM)ACS GradeRecrystallization solvent
Equipment Specification -
Jacketed Reaction Vessel50 LWith overhead stirrer, temp probe, N₂ inlet
Dropping Funnel2 LJacketed/cooled for addition of nitrating agent

2. Step-by-Step Procedure

  • Preparation:

    • Charge the 50 L reaction vessel with concentrated sulfuric acid (15 L).

    • Cool the sulfuric acid to -10°C using an appropriate cooling bath (e.g., acetone/dry ice or a chiller).

    • In a separate, dry container, weigh out 5,7-dimethyl-1H-indole (1.0 kg, 6.89 mol).

    • Slowly add the solid 5,7-dimethyl-1H-indole to the cold, stirring sulfuric acid in portions, ensuring the internal temperature does not rise above 0°C. The indole will dissolve to form a dark solution.

  • Nitration:

    • In the jacketed dropping funnel, prepare the nitrating mixture by slowly adding 70% nitric acid (0.47 L, 7.58 mol) to concentrated sulfuric acid (1.5 L) at a temperature below 10°C.

    • Cool the reactor containing the indole solution to -15°C.

    • Add the cold nitrating mixture dropwise from the funnel to the reactor over a period of 2-3 hours. This is the critical step. Maintain the internal reaction temperature strictly between -15°C and -10°C.

    • After the addition is complete, allow the reaction to stir at -10°C for an additional 1 hour. Monitor for completion using HPLC.

  • Quenching and Isolation:

    • In a separate large vessel (e.g., 200 L), place a large amount of crushed ice and water (approx. 100 kg).

    • Slowly and carefully transfer the reaction mixture from the reactor onto the ice with vigorous stirring. A yellow-orange solid will precipitate.

    • Allow the slurry to warm to room temperature while stirring.

    • Collect the solid precipitate by filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification:

    • Dry the crude product in a vacuum oven at 50°C.

    • Recrystallize the dried solid from dichloromethane to yield this compound as bright yellow crystals.

    • Expected Yield: 1.0 - 1.2 kg (76-91%).

Characterization & Quality Control

Purity and identity of the final product must be confirmed using standard analytical techniques.[]

Analysis TechniqueExpected Results for this compound
Appearance Yellow to orange crystalline solid
Melting Point 198-201°C
¹H NMR (500 MHz, DMSO-d₆)δ 11.6 (s, 1H, NH), 7.45 (t, J=3.0 Hz, 1H, H-2), 7.05 (s, 1H, H-6), 6.60 (d, J=3.0 Hz, 1H, H-3), 2.60 (s, 3H, C7-CH₃), 2.45 (s, 3H, C5-CH₃) ppm.
¹³C NMR (125 MHz, DMSO-d₆)δ 141.8, 135.5, 131.0, 128.5, 125.0, 122.5, 118.0, 101.2, 21.0, 16.5 ppm.
HRMS (ESI) m/z calcd for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0764; Found: 191.0766.
HPLC Purity ≥99.0% (AUC at 254 nm)
UV/Vis (in 2-propanol)Exhibits a broad absorption peak in the near-UV range, characteristic of nitroindole chromophores.[13]

Mechanistic Rationale for Regioselectivity

The successful regioselective nitration at the C-4 position is a result of carefully controlled electronic and steric effects.

Figure 2: Simplified logic of the nitration mechanism.

  • Nitronium Ion Generation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Directing Effects: In the substrate, the methyl group at C-5 is an ortho-, para- directing activator, enhancing the nucleophilicity of the C-4 and C-6 positions. The methyl group at C-7 similarly activates the C-6 position. The combined effect makes both C-4 and C-6 highly susceptible to electrophilic attack.

  • Steric Hindrance: While both C-4 and C-6 are electronically activated, the C-6 position is flanked by two methyl groups (at C-5 and C-7). This creates significant steric hindrance, making the approach of the electrophile to the C-4 position more favorable.

  • Low Temperature Control: Conducting the reaction at very low temperatures (-15 to -10°C) provides kinetic control, favoring the formation of the thermodynamically more stable C-4 substituted product and preventing over-nitration or decomposition.

References

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Reddy, T. S., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 16(10), 1643–1647. [Link]

  • Lin, P., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 3(10), 2269–2277. [Link]

  • Nimbarte, V. D., et al. (2020). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Chemistry – A European Journal, 26(18), 4057-4065. [Link]

  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry, 26(18), 4057-4065. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

  • Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Moody, C. J., & Hunt, J. R. (1989). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. The Journal of the Chemical Society, Perkin Transactions 1, (2), 329-335. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Somei, M., & Natsume, M. (1974). Useful synthesis of 4-substituted indoles. Tetrahedron Letters, 15(1), 461-462. [Link]

  • Ooshita, H., & Suzuki, T. (2001). Method for producing 7-nitroindoles.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27341-27344. [Link]

  • Zhang, T., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(12), 3373. [Link]

  • Hyland, C. J. T., & Hegedus, L. S. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. The Journal of Organic Chemistry, 71(23), 8658–8664. [Link]

  • Lin, P., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. [Link]

  • Somayaji, V., & Brown, R. K. (1986). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole. Canadian Journal of Chemistry, 64(10), 2024-2028. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • GlaxoSmithKline. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 698-701. [Link]

  • Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54593-54613. [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(4), 549-551. [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • Smith, K., et al. (2014). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Molecules, 19(6), 7439-7455. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Barbas, C. F., III, et al. (2019). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 24(17), 3149. [Link]

  • Schwalbe, H., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 26(18), 4057-4065. [Link]

  • Gribble, G. W., & Pelkey, E. T. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. [Link]

  • Wang, Z., et al. (2000). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Synthetic Communications, 30(19), 3527-3536. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Khadilkar, B. M., et al. (2001). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(12), 1231-1232. [Link]

  • Liu, Z., et al. (2017). Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol. Organic Letters, 19(19), 5228-5231. [Link]

  • Sharma, S., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of Heterocyclic Chemistry, 48(2), 291-297. [Link]

  • Al-Zoubi, R. M., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ChemistrySelect, 8(48), e202303531. [Link]

  • Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 78(17), 8346–8355. [Link]

  • De Nanteuil, F., et al. (2015). Reactivity of 3-nitroindoles with electron-rich species. Organic & Biomolecular Chemistry, 13(18), 5161-5165. [Link]

  • Safety Hub. (2024, June 6). Nitration reaction safety. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Cacchi, S., et al. (2003). The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • Van der Eycken, E., & Kappe, C. O. (Eds.). (2016). Microwave-Assisted Synthesis of Heterocycles. Springer. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5,7-dimethyl-4-nitro-1H-indole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Niche for a Novel Fragment

In the landscape of fragment-based drug design (FBDD), the careful selection and application of novel fragments are paramount to uncovering new therapeutic avenues.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[3] This guide focuses on the strategic application of a lesser-explored derivative, 5,7-dimethyl-4-nitro-1H-indole , as a valuable starting point in FBDD campaigns. Its unique substitution pattern—electron-withdrawing nitro group at the 4-position and methyl groups at the 5- and 7-positions—offers a distinct electronic and steric profile, potentially unlocking interactions with previously intractable biological targets.

The rationale for employing this specific fragment lies in the modulation of the indole's inherent properties. The nitro group significantly alters the electron density of the bicyclic system, influencing its hydrogen bonding capabilities and aromatic interactions. The dimethyl substitution provides steric bulk and lipophilicity, which can guide the fragment's orientation within a binding pocket and serve as vectors for future elaboration. This application note will provide a comprehensive guide for researchers, from the synthesis of the fragment to its screening and validation against a hypothetical, yet plausible, protein target.

Physicochemical Properties and "Rule of Three" Compliance

A critical aspect of a successful FBDD campaign is the quality of the fragment library.[2] Fragments are typically small molecules with favorable physicochemical properties that adhere to the "Rule of Three":

Property"Rule of Three" GuidelineEstimated for this compound
Molecular Weight≤ 300 Da~190 Da
cLogP≤ 3~2.5
Hydrogen Bond Donors≤ 31 (indole N-H)
Hydrogen Bond Acceptors≤ 32 (nitro group oxygens)

As illustrated in the table, this compound is an ideal fragment candidate, comfortably fitting within these parameters. Its low molecular weight and complexity provide a higher probability of binding to small pockets on a protein surface, often referred to as "hot spots," which are significant contributors to binding free energy.[4]

Hypothetical Target: Bromodomains

For the purpose of this guide, we will consider a hypothetical FBDD campaign targeting a member of the bromodomain family. Bromodomains are protein interaction modules that recognize acetylated lysine residues, and their dysregulation is implicated in various diseases, including cancer and inflammation. The indole scaffold is a known starting point for the development of bromodomain inhibitors, making this a scientifically sound, albeit illustrative, target.

Synthesis of this compound

G A 2,6-dimethylaniline B Nitration (HNO3/H2SO4) A->B C 2,6-dimethyl-3-nitroaniline B->C D Diazotization (NaNO2, HCl) C->D E Reduction (SnCl2, HCl) D->E F 2,6-dimethyl-3-nitrophenylhydrazine E->F G Condensation with Pyruvic Acid F->G Forms hydrazone H Fischer Indole Synthesis (Polyphosphoric Acid, Heat) G->H I This compound-2-carboxylic acid H->I J Decarboxylation (Heat) I->J K This compound J->K G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization A Fragment Library (including this compound) B High-Throughput Biophysical Screen (e.g., NMR, SPR) A->B C Validated Hits B->C Identifies initial binders D Orthogonal Biophysical Method (e.g., ITC, MST) C->D E Dose-Response & Affinity Determination D->E F Confirmed Hits E->F Confirms specific binding G X-ray Crystallography or NMR F->G H Structure-Based Drug Design G->H

A typical workflow for fragment-based drug design.

Detailed Experimental Protocols

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding. [7][8][9]Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening.

Objective: To identify fragments that bind to the target bromodomain.

Materials:

  • Target bromodomain protein (e.g., BRD4) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).

  • Fragment library, including this compound, dissolved in deuterated DMSO (DMSO-d₆) to a stock concentration of 100 mM.

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the NMR buffer.

    • Create pools of 5-10 fragments. For this example, this compound will be in a pool. The final concentration of each fragment in the NMR tube should be 100-500 µM.

    • Prepare a reference sample for each pool containing only the fragments in the NMR buffer (no protein).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both the reference and protein-containing samples to ensure no signal overlap.

    • Acquire STD NMR spectra for each pool with the protein.

      • Set the on-resonance saturation frequency to a region where only protein resonances are present (e.g., 0.5 ppm).

      • Set the off-resonance saturation frequency to a region devoid of any signals (e.g., 30 ppm).

      • Use a saturation time of 2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Fragments that bind to the protein will receive saturation transfer and show signals in the STD spectrum.

    • Deconvolute the pools that show hits to identify the individual binding fragment.

Causality: STD NMR works on the principle of magnetization transfer from the saturated protein to a bound ligand. Only ligands that are in close proximity to the protein will exhibit a signal, making this a robust method for identifying true binders.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, making it ideal for validating hits and determining their affinity. [10][11][12] Objective: To confirm the binding of this compound to the bromodomain and determine its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit.

  • Target bromodomain protein.

  • This compound.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Immobilize the target bromodomain onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will allow for the detection of small fragment binding (e.g., 5000-10000 RU).

    • Activate a reference flow cell without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer, typically ranging from low micromolar to high millimolar concentrations.

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the KD.

Causality: The binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is proportional to the mass change. [10]This allows for the precise measurement of binding kinetics and affinity.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing invaluable information for structure-based drug design. [13][14][15][16] Objective: To determine the three-dimensional structure of the bromodomain in complex with this compound.

Materials:

  • Highly pure and concentrated bromodomain protein.

  • Crystallization screens and reagents.

  • This compound.

  • X-ray diffraction equipment (in-house or synchrotron).

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

    • Optimize the initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) in the crystallization mother liquor.

    • Transfer the apo-protein crystals into the soaking solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data.

    • Process the diffraction data.

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the electron density maps to identify the bound fragment.

    • Build the fragment into the density and refine the structure.

Causality: By soaking the fragment into a pre-formed protein crystal, it can diffuse into the active site without disrupting the crystal lattice. [17]The resulting electron density map reveals the precise binding mode of the fragment, including key interactions with the protein, which is crucial for the subsequent fragment-to-lead optimization phase.

From Fragment to Lead: The Path Forward

Once this compound is validated as a binder and its binding mode is elucidated, the process of evolving the fragment into a potent lead compound begins. This can be achieved through several strategies:

  • Fragment Growing: Adding chemical moieties to the fragment to pick up additional interactions with the protein.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites.

  • Fragment Merging: Combining the features of overlapping fragments into a single molecule. [1][2] The structural information obtained from X-ray crystallography will be instrumental in guiding these medicinal chemistry efforts. For instance, the methyl groups at the 5- and 7-positions can serve as anchor points for synthetic elaboration, while the nitro group can be modified to optimize electronic and solubility properties.

Conclusion

The strategic use of novel fragments like this compound holds significant promise for expanding the druggable proteome. By leveraging its unique chemical features and employing a robust, multi-tiered screening cascade, researchers can efficiently identify and validate starting points for drug discovery programs. The detailed protocols and workflows presented in this guide provide a comprehensive framework for integrating this and other novel fragments into FBDD campaigns, ultimately accelerating the journey from a weakly binding fragment to a potent and selective therapeutic candidate.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2417–2429. [Link]

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15). [Link]

  • Vajda, S., Allen, K., Keseru, G., & Whitty, A. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7. [Link]

  • Broad Institute. (2015). Fragment-based Drug Discovery 101. Broad Institute. [Link]

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Biochemical Society Transactions, 38(4), 931-937. [Link]

  • Rupiper, A. C., & Viklund, H. (2011). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 10), 849–859. [Link]

  • Kriech, C., & Radeva, D. N. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4305. [Link]

  • Harner, M. J., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 401–418. [Link]

  • Li, H., & Li, C. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry, 61(10), 4233–4246. [Link]

  • Al-Hussain, S. A., & Afzal, O. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Neumann, L., & Navratilova, I. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 12(1), 27–36. [Link]

  • Warren, G. L., & Do, T. D. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 25–38. [Link]

  • Lepre, C. A. (2011). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Pharmacology, 2, 29. [Link]

  • Wilson, G. H. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist, 45(1), 4–8. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Crepin, T., & Echalier, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 215–223. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. Methods in Molecular Biology, 599, 295–313. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. [Link]

  • Schuck, P. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1033, 225–241. [Link]

Sources

analytical methods for monitoring reactions with 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The molecule 5,7-dimethyl-4-nitro-1H-indole represents a distinct class of electron-deficient indole building blocks often utilized in the synthesis of kinase inhibitors and serotonin receptor modulators. Unlike simple nitroindoles, this specific scaffold presents unique analytical challenges due to the steric crowding of the 4-nitro group, which is flanked by the C3-H peri-position and the C5-methyl group.

The Analytical Challenge

Monitoring reactions of this substrate—particularly its reduction to the corresponding 4-aminoindole—requires overcoming two primary hurdles:

  • Extreme Instability of the Product: The resulting 4-amino-5,7-dimethylindole is electron-rich and prone to rapid oxidative dimerization (forming "indole dyes") upon exposure to air, often turning samples purple or black within minutes.

  • Steric Hindrance: The 5,7-dimethyl substitution pattern creates a "molecular cleft" around the 4-position, often causing incomplete conversions that are difficult to resolve from side products using standard generic gradients.[1]

This guide details the protocols to monitor the Reduction (Nitro


 Amine) and N-Functionalization  of this specific indole.

Method A: High-Performance Liquid Chromatography (HPLC)[2][3][4]

This is the "Gold Standard" for quantitative conversion analysis. The method is designed to separate the highly non-polar nitro-starting material from the polar, basic amine product.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)A standard C18 provides sufficient hydrophobic retention for the nitro-indole. The "Plus" or end-capped version reduces silanol interactions with the basic amine product.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Critical: Acidic pH (~2.[1]7) ensures the 4-amino group is fully protonated (

), preventing peak tailing caused by interaction with residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Matches the ionic strength of Phase A to prevent baseline drift.[1]
Flow Rate 1.0 mL/minStandard flow for back-pressure management on 3.5 µm columns.[1]
Detection UV at 254 nm & 280 nm254 nm: Maximizes sensitivity for the Nitro group (

transitions).[1] 280 nm: Specific for the indole core; useful for checking mass balance.[1]
Column Temp 40°CElevated temperature improves mass transfer, sharpening the peak of the sterically bulky nitro compound.[1]
Gradient Program

Note: The 4-nitro compound is significantly more lipophilic than the 4-amino product.

  • 0.0 min: 5% B

  • 2.0 min: 5% B (Isocratic hold to elute salts/catalysts)

  • 12.0 min: 95% B (Linear ramp)

  • 15.0 min: 95% B (Wash)

  • 15.1 min: 5% B (Re-equilibration)

Sample Preparation (The "Anti-Oxidation" Protocol)

Standard preparation leads to degradation.[1] Use this modified protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Immediately quench into 950 µL of degassed Methanol containing 0.1% Ascorbic Acid .

    • Why: Ascorbic acid acts as a scavenger, preventing the oxidative polymerization of the 4-aminoindole during the time between sampling and injection.

  • Filter through a 0.2 µm PTFE syringe filter directly into an amber vial.

  • Inject within 30 minutes.

Method B: In-Process Control (IPC) via TLC

While HPLC is quantitative, Thin Layer Chromatography (TLC) provides rapid "at-line" decision making.[1]

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).[1]

  • Visualization:

    • UV (254 nm): The Nitro starting material (SM) will appear as a dark, UV-active spot (

      
      ).[1]
      
    • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): Dip and heat.[1]

      • SM (Nitro): Weak/No reaction (electron-deficient).[1]

      • Product (Amine): Bright Red/Magenta spot (

        
        ).[1]
        
      • Note: If you see a spot at the baseline that turns brown/black, your product is decomposing on the silica (acidic nature of silica catalyzes oxidation).

Detailed Protocol: Monitoring the Reduction Reaction

Scenario: Catalytic Hydrogenation (


, Pd/C) or Chemical Reduction (Fe/AcOH) of this compound.
Step-by-Step Workflow
  • Baseline Establishment (

    
    ): 
    
    • Dissolve 5 mg of starting material in the reaction solvent.[1] Run HPLC Method A. Record the Retention Time (

      
      ).[1]
      
    • Expectation:

      
       should be roughly 10-12 minutes in the gradient above.[1]
      
  • Reaction Sampling (

    
    ): 
    
    • Stop agitation briefly to let the catalyst (Pd/C or Fe) settle.[1]

    • Draw 50 µL of supernatant.[1]

    • CRITICAL: If the solution is clear but turns dark/purple inside the pipette tip, oxygen ingress is occurring.[1] Ensure the reaction vessel is under positive pressure of Nitrogen or Argon.[1]

  • Quench & Analyze:

    • Dispense into the Ascorbic Acid/MeOH diluent (as described in 2.3).[1]

    • Inject onto HPLC.[1][2]

  • Data Interpretation:

    • Peak A (

      
       min):  4-amino-5,7-dimethylindole. (Early elution due to polarity).[1]
      
    • Peak B (

      
       min):  Unreacted Nitro starting material.
      
    • Peak C (Broad/Tailing,

      
       min):  Indole dimers (Azo or Hydrazodimers). Presence indicates oxidation; check inert atmosphere.
      
Workflow Diagram (DOT)

MonitoringWorkflow Start Reaction Mixture (this compound) Sample Take 50µL Aliquot (Anaerobic Technique) Start->Sample Decision Select Method Sample->Decision TLC Method B: TLC (Rapid Check) Decision->TLC HPLC Method A: HPLC (Quantitative) Decision->HPLC TLC_Process Eluent: Hex/EtOAc (3:1) Stain: Ehrlich's Reagent TLC->TLC_Process HPLC_Process Diluent: MeOH + 0.1% Ascorbic Acid Prevents Oxidation HPLC->HPLC_Process Result_Nitro SM Present? (High Rf / Late RT) TLC_Process->Result_Nitro HPLC_Process->Result_Nitro Result_Amine Amine Formed? (Low Rf / Early RT) Result_Nitro->Result_Amine No Action_Continue Continue Reaction (Increase Temp/Pressure) Result_Nitro->Action_Continue Yes Action_Workup Proceed to Workup (Maintain Inert Gas) Result_Amine->Action_Workup Yes

Caption: Analytical decision matrix for monitoring the reduction of nitroindoles. Green nodes indicate critical stability-preserving steps.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
New peak appears at

of Amine
Oxidative Dimerization. The 4-aminoindole has reacted with itself or an intermediate (hydroxylamine) due to air exposure.Freshly prepare samples using the Ascorbic Acid quench.[1] Ensure HPLC autosampler is cooled to 4°C.
Amine peak tails severely Silanol Interaction. The basic amine is interacting with the silica support of the column.[1]Ensure Mobile Phase contains at least 0.1% Formic Acid or TFA.[1] Increase buffer concentration if using phosphate.[1]
Recovery is low (<80%) Adsorption. The planar indole ring can adhere to PTFE filters.[1]Switch to Nylon or Regenerated Cellulose (RC) syringe filters.[1]
"Ghost" peaks in blank Carryover. The lipophilic nitro-indole sticks to the injector loop.Add a needle wash step with 100% Acetonitrile or Methanol between injections.[1]

References

  • Nimbarte, V. D., et al. (2021).[1][3] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. Link

    • Relevance: Establishes the synthesis and stability profiles of substituted 5-nitroindoles.
  • Torigoe, Y., et al. (2025).[1] Cytokinin activity of azaindene... and indole derivatives. Phytochemistry. Link

    • Relevance: Provides physical property data (MP, solubility)
  • BenchChem Protocols. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Link

    • Relevance: Source for general nitro-to-amine reduction workups and TLC monitoring techniques.
  • Mettler Toledo. (2023).[1][4] Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Link

    • Relevance: Foundational methodology for monitoring exothermic nitro-reduction reactions safely.[1]

Sources

Application Note: A Robust HPLC Method for In-Process Monitoring of 5,7-dimethyl-4-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures in the synthesis of 5,7-dimethyl-4-nitro-1H-indole. This compound is a key intermediate in the development of various pharmacologically active molecules. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation of the target molecule from its precursors and potential byproducts, ensuring reliable in-process control and final product purity assessment. The protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Rationale for Precise Reaction Monitoring

The synthesis of substituted nitroindoles, such as this compound, is a critical step in the manufacturing of numerous drug candidates. The nitro group offers a versatile handle for further chemical transformations, but its presence also necessitates careful monitoring of the reaction progress to minimize the formation of impurities and ensure safety. In-process monitoring via HPLC allows for the precise tracking of the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions and ensuring batch-to-batch consistency.

This guide provides a comprehensive protocol that is not only a set of instructions but also a framework for understanding the critical parameters that govern the separation of these complex aromatic compounds. The method's trustworthiness is established through rigorous adherence to system suitability criteria as outlined in the United States Pharmacopeia (USP) and validation principles from the International Council for Harmonisation (ICH).[1][2][3][4]

Chromatographic Principles and Method Development

The Choice of Reversed-Phase Chromatography

Reversed-phase HPLC is the technique of choice for the analysis of small organic molecules like this compound.[5][6] This is due to the non-polar nature of the stationary phase (typically C18-bonded silica), which effectively retains the relatively non-polar indole core through hydrophobic interactions.[5] The mobile phase, a polar mixture of water and an organic solvent, is then used to elute the compounds, with more polar molecules eluting earlier.[5]

Justification of Chromatographic Parameters

The successful separation of the target analyte from potential impurities, such as unreacted starting materials (e.g., a substituted nitrotoluene) and isomeric byproducts, hinges on the careful selection of several key parameters:

  • Stationary Phase: A C18 column is selected for its proven efficacy in retaining aromatic and moderately non-polar compounds. The high surface area and carbon load of modern C18 columns provide the necessary resolving power.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff and its ability to effectively elute the analytes from the C18 column.[7] A gradient is necessary to ensure that both more polar starting materials and the less polar product are eluted with good peak shape within a reasonable timeframe.

  • Detection Wavelength: Based on spectroscopic data for similar nitroindole compounds, a detection wavelength of 350 nm is selected.[8] 4-nitroindole derivatives exhibit a strong absorbance in the near-UV range, providing high sensitivity for the target analyte while minimizing interference from components that do not possess this chromophore.[8]

Experimental Protocols

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Diluent Acetonitrile/Water (50:50, v/v)
Standard This compound reference standard (≥98% purity)
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 350 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Withdraw a sample from the reaction mixture. Quench the reaction if necessary. Dilute an accurately measured volume of the reaction mixture with the diluent to achieve a theoretical concentration of the final product of approximately 10 µg/mL. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

System Suitability and Method Validation

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution. The acceptance criteria are based on USP guidelines.[1][2]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Validation Principles

This method is designed to be validated in accordance with ICH guidelines Q2(R2).[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the baseline resolution of the analyte from all other observed peaks in the chromatogram of a reaction mixture.

  • Linearity: The method should be linear over a range of concentrations (e.g., 1-20 µg/mL). A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy and Precision: Accuracy should be assessed by spike recovery studies at three different concentration levels, with recovery values typically between 98-102%. Precision, measured as the RSD of replicate preparations, should be ≤ 2.0%.

Data Presentation and Interpretation

The following diagram illustrates the overall workflow for the HPLC analysis of this compound reaction mixtures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock & Working Standards A->B E System Suitability Test (5 Replicate Injections of Standard) B->E Working Standard C Sample Reaction Mixture D Dilute & Filter Sample C->D G Inject Prepared Sample D->G Prepared Sample F Inject Blank (Diluent) E->F F->G H Integrate Chromatograms G->H I Verify SST Criteria (Tailing, Plates, RSD%) H->I J Calculate Analyte Concentration (External Standard Method) H->J I->J System OK K Generate Report J->K

Caption: Workflow for HPLC analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the in-process monitoring of this compound synthesis. By adhering to the outlined protocols for sample preparation, chromatographic conditions, and system suitability, researchers and analysts can obtain accurate and reproducible data. This enables effective control over the manufacturing process, ensuring the quality and purity of this vital pharmaceutical intermediate.

References

  • Chavda, V., et al. (2023). High Performance Liquid Chromatography: An Overview.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Garg, N. K., et al. (2012). A concise strategy for the total synthesis of the communesin alkaloids and perophoramidine.
  • GmbH, P. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lin, C. Y., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(6), 1465-1473.
  • Linfoot, D. J., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2416-2426.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32993-33031.
  • USP. (n.d.). <621> Chromatography. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • El-Shaheny, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5847-5858.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

NMR characterization of 5,7-dimethyl-4-nitro-1H-indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of 5,7-Dimethyl-4-nitro-1H-indole

Part 1: Executive Summary & Scientific Context

The This compound scaffold represents a critical intermediate in the synthesis of next-generation serotonin receptor modulators and kinase inhibitors. However, the electrophilic substitution patterns of indoles can yield complex regioisomeric mixtures (e.g., 6-nitro vs. 4-nitro isomers), making unambiguous structural confirmation essential.

This protocol details the Nuclear Magnetic Resonance (NMR) characterization of this specific derivative.[1] Unlike simple indoles, the steric and electronic interplay between the 4-nitro group , 5-methyl , and 7-methyl substituents creates a unique spectral fingerprint. This guide provides a self-validating workflow to distinguish the target molecule from likely synthetic impurities.

Part 2: Sample Preparation Protocol

Objective: Minimize aggregation and exchange broadening to ensure high-resolution detection of the diagnostic NH proton.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (
    
    
    
    ).
    • Rationale: Chloroform-d (

      
      ) is not recommended  due to poor solubility of nitro-indoles and rapid exchange of the indole NH proton, which broadens the signal essential for NOESY correlations.
      
  • Tube: 5 mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 5.0 – 8.0 mg of the dry solid.

    • Note: Concentrations >10 mg/0.6 mL may induce stacking aggregation, shifting aromatic signals upfield.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds.
    
    • Check: Solution must be clear yellow/orange. If particulates persist, filter through a glass wool plug; do not sonicate excessively as this heats the sample and promotes exchange.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Part 3: Acquisition Parameters

To ensure publication-quality data (E-E-A-T standard), use the following acquisition parameters on a 400 MHz (or higher) spectrometer.

ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Purpose

H 1D
zg301664k1.0 sQuantitative integration & chemical shift mapping.

C 1D
zgpg30102464k2.0 sCarbon backbone verification.
COSY cosygpppqf42k x 2561.5 sH2-H3 connectivity.
HSQC hsqcedetgpsisp42k x 2561.5 sC-H correlation (Multiplicity editing).
NOESY noesygpphp82k x 2562.0 s Critical: Spatial proximity (Through-space).
  • Expert Insight: For the NOESY experiment, a mixing time (

    
    ) of 400-500 ms  is optimal for this molecular weight (~190  g/mol ) to observe negative NOE cross-peaks (or positive ROE if using ROESY) without excessive spin-diffusion.
    

Part 4: Data Analysis & Structural Assignment

Predicted Chemical Shift Data

Note: Values are predicted based on additive substituent effects (SCS) relative to 4-nitroindole and 5,7-dimethylindole standards.

Table 1:


H NMR Assignment (400 MHz, DMSO-d

)
PositionProtonShift (

, ppm)
Multiplicity

(Hz)
Structural Logic (Causality)
1 NH 11.8 - 12.2 br s-Highly deshielded by aromatic ring current and H-bonding to DMSO.
2 H2 7.55 - 7.65 t / dd~2.8Couples to H3 and NH.
3 H3 7.15 - 7.25 dd~2.8Peri-proximity to 4-NO

causes slight deshielding compared to unsubstituted indole.
5 CH

2.55 - 2.65 s-Diagnostic: Ortho to 4-NO

.[2] Deshielded significantly vs standard methyl (~2.3).
6 H6 7.05 - 7.15 s-Isolated aromatic proton. Located between two methyl groups.[2]
7 CH

2.40 - 2.50 s-Ortho to NH. Typical aromatic methyl shift.[3][4]
The "Smoking Gun" Verification Logic

To confirm the structure is This compound and not the 6-nitro isomer, you must validate the spatial relationships using NOESY.

The Logic Flow:

  • Identify NH: The broad singlet >11 ppm.

  • Locate 7-Me: Look for a strong NOE correlation between NH and one Methyl group .

    • Result: Only the 7-Methyl is close enough to the NH to show an NOE. The 5-Methyl is too far.

  • Locate H6: Look for NOE correlations from H6 to both methyl groups.

    • Result: H6 is sandwiched between 5-Me and 7-Me. It must show cross-peaks to both.

  • Confirm 4-Nitro Position: The 5-Methyl (identified in step 3) will be significantly deshielded (downfield, ~2.6 ppm) due to the ortho-nitro group.

Part 5: Visualization of Workflows

Diagram 1: Structural Verification Logic Tree

Caption: Logical decision tree for distinguishing the target 4-nitro isomer from the 6-nitro impurity using NOESY data.

NMR_Logic_Flow Start Start: Acquire 1H & NOESY FindNH Identify NH Signal (>11.0 ppm) Start->FindNH CheckNOE Check NOE: NH to Methyls FindNH->CheckNOE Result1 NOE Observed: NH <-> Me(A) CheckNOE->Result1 Strong Crosspeak Result2 NOE Observed: NH <-> H7 (Aromatic) CheckNOE->Result2 No Methyl Crosspeak Assign7Me Assign Me(A) as 7-Methyl Result1->Assign7Me Fail REJECT: Likely 6-nitro or other isomer Result2->Fail 7-pos is Protonated AssignH6 Check H6 Correlations Assign7Me->AssignH6 FinalCheck Does H6 correlate to BOTH Methyls? AssignH6->FinalCheck Success CONFIRMED: 5,7-Dimethyl-4-nitroindole FinalCheck->Success Yes (H6 is between Me-5 & Me-7) FinalCheck->Fail No

Diagram 2: Experimental Protocol Workflow

Caption: Step-by-step experimental workflow for preparing and analyzing nitro-indole derivatives.

Protocol_Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_analysis Analysis Step1 Weigh 5-8 mg Solid Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Filter (Glass Wool) Do Not Sonicate Step2->Step3 Step4 1H Screening (16 Scans) Step3->Step4 Step5 NOESY 2D (Mix: 500ms) Step4->Step5 If purity >95% Step6 Phase & Baseline Correction Step5->Step6 Step7 Verify 7-Me/NH Interaction Step6->Step7

Part 6: Troubleshooting & Common Pitfalls

IssueSymptomRoot CauseSolution
Missing NH Signal No peak >11 ppmChemical exchange with water in wet DMSO.Use a fresh ampoule of DMSO-d

or add activated molecular sieves (4Å) to the tube.
Broad Methyl Signals Methyls appear as humpsRestricted rotation due to steric crowding (4-NO

vs 5-Me).
Run Variable Temperature (VT) NMR at 320 K to sharpen signals.
Ambiguous NOE Cross-peaks are weak/absentMixing time (

) is too short.
Increase mixing time to 600 ms (careful of spin diffusion).

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and biological evaluation of 4-nitroindole derivatives. PubMed. Retrieved from [Link]

Sources

derivatization of the indole nitrogen of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Indole Nitrogen in 5,7-Dimethyl-4-nitro-1H-indole

Part 1: Strategic Analysis & Mechanistic Insight

The functionalization of This compound presents a classic "push-pull" conflict in heterocyclic chemistry. To successfully derivatize the N1 position, one must navigate two opposing structural forces:[1]

  • Electronic Deactivation (The "Pull"): The 4-nitro group is a potent electron-withdrawing group (EWG).[1] Through vinylogous conjugation, it significantly reduces the electron density of the pyrrole ring.[1]

    • Consequence: The N-H proton is significantly more acidic (

      
      
      
      
      
      12–13 in DMSO) compared to unsubstituted indole (
      
      
      21).[1] Deprotonation is rapid and thermodynamic.
    • Drawback: The resulting anion is highly stabilized, with charge density delocalized onto the nitro group oxygens.[1] This makes the N1 anion a "hard," sluggish nucleophile.[1]

  • Steric Blockade (The "Push"): The 7-methyl group is the critical kinetic barrier.[1] Located peri- to the indole nitrogen, it creates a significant steric wall that hinders the approach of electrophiles.[1]

    • Consequence: Standard

      
       trajectories are obstructed.[1] The 5-methyl group adds lipophilicity but has negligible steric impact on N1.[1]
      

The "7-Methyl Paradox": While the 4-nitro group makes the substrate easy to deprotonate, the 7-methyl group makes the resulting anion difficult to alkylate.[1] Successful protocols must therefore utilize high-energy electrophiles or elevated temperatures to overcome the activation energy barrier imposed by the 7-methyl steric clash.[1]

Part 2: Experimental Protocols

Protocol A: N-Alkylation (Standard & Hindered Electrophiles)

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.[1]

Rationale: Sodium hydride (NaH) provides irreversible deprotonation.[1] The use of DMF (polar aprotic) solvates the cation, leaving the "naked" indole anion free to attack.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[1]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with substrate and dissolve in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise.[1]

    • Observation: Evolution of

      
       gas will be vigorous initially.[1] The solution will likely turn deep red/orange due to the formation of the nitronate-stabilized anion.[1]
      
    • Critical Step: Allow to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool back to 0 °C (to minimize side reactions) and add the electrophile dropwise.

  • Reaction Drive:

    • Reactive Electrophiles (e.g., MeI, BnBr): Stir at RT for 2–4 hours.

    • Sluggish Electrophiles (e.g., Isopropyl iodide): Heat to 60–80 °C. The 7-methyl steric hindrance may require thermal energy to force the

      
       transition state.[1]
      
  • Quench & Workup: Pour onto ice-water. Extract with EtOAc (3x).[1] Wash organics with water (5x) to remove DMF, then brine.[1] Dry over

    
    .[1]
    

Troubleshooting: If conversion is low, add 0.1 equiv of TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), converting alkyl bromides/chlorides to more reactive iodides.[1]

Protocol B: N-Arylation (Modified Ullmann Coupling)

Best for: Aryl iodides/bromides. Note: Pd-catalyzed Buchwald-Hartwig couplings often fail with 7-substituted indoles due to reductive elimination difficulties.[1][2]

Rationale: A Copper-catalyzed Ullmann-type coupling is preferred for electron-deficient indoles.[1] The diamine ligand stabilizes the Cu(I) species and prevents aggregation.[1]

Materials:

  • Substrate (1.0 equiv)

  • Aryl Iodide (1.2 equiv)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene or Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Charge: Add substrate, Aryl Iodide, CuI, and

    
     to a pressure vial.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add Solvent and DMEDA via syringe.

  • Reaction: Seal and heat to 110 °C for 16–24 hours.

    • Note: The high temperature is non-negotiable to overcome the poor nucleophilicity of the 4-nitroindole anion.[1]

  • Workup: Filter through a celite pad, eluting with EtOAc.[1] Concentrate and purify via column chromatography.

Part 3: Data Summary & Decision Matrix

Table 1: Reaction Optimization Matrix for this compound

Electrophile ClassRecommended ConditionsExpected YieldCritical Factor
Methyl/Primary Alkyl NaH (1.2 eq), DMF,

>90%Sterics are minimal; reaction is fast.[1][2]
Benzylic/Allylic

(2.0 eq), Acetone, Reflux
85-95%Softer base avoids side reactions; excellent yields.[1][2]
Secondary Alkyl NaH (1.5 eq), DMF,

40-60%7-Me Sterics dominate. Elimination is a major side product.[1][2]
Aryl (C-N Coupling) CuI/DMEDA, Toluene,

50-75%Requires high temp; Pd-catalysis often fails.[1][2]
Acyl Chlorides NaH, THF,

>80%Anion is acylated on Oxygen (kinetic) or Nitrogen (thermodynamic).[1][2]

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic bifurcation caused by the 4-nitro and 7-methyl groups.

IndoleReactivity Substrate This compound Anion Indolyl Anion (Delocalized) Substrate->Anion Deprotonation NitroGroup 4-NO2 Effect: Electron Withdrawal Substrate->NitroGroup MethylGroup 7-Me Effect: Steric Bulk Substrate->MethylGroup Base Base (NaH) Base->Substrate Product N-Functionalized Product Anion->Product High Temp / Strong Electrophile SideProduct No Reaction / Recovery Anion->SideProduct Low Temp / Weak Electrophile Acidity Increased Acidity (Fast Deprotonation) NitroGroup->Acidity Nucleophilicity Decreased Nucleophilicity (Sluggish Attack) NitroGroup->Nucleophilicity Nucleophilicity->SideProduct Approach Blocked S_N2 Trajectory MethylGroup->Approach Approach->SideProduct

Caption: Mechanistic flow showing the "Push-Pull" conflict: 4-NO2 aids deprotonation but hinders attack; 7-Me physically blocks the electrophile.

Part 5: References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and steric effects at C7).

  • Somei, M., et al. (1981).[1][3] "The Chemistry of 4-Nitroindoles." Chemical & Pharmaceutical Bulletin, 29(3), 726-738.[1] [1]

  • Liron, F., et al. (2020).[1] "Indole N-Alkylation Protocols." Beilstein Journal of Organic Chemistry, 16, 1234.[1] (Specific discussion on base selection for electron-deficient indoles).

  • Maki, Y., et al. (2015).[1] "Synthesis and biological evaluation of 4-nitroindole derivatives." Bioorganic & Medicinal Chemistry Letters, 25(10), 2123-2126.[1]

  • Kalinowski, D. S., et al. (2025).[1] "Acidity of Weak NH Acids in Acetonitrile." Journal of Organic Chemistry. (Provides updated pKa data for nitroindoles). [1]

Sources

Application Note: High-Fidelity Parallel Synthesis Using 5,7-Dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5,7-dimethyl-4-nitro-1H-indole in Parallel Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Specialists

Introduction: The Strategic Value of the Scaffold

In the landscape of scaffold-based drug discovery (SBDD), the indole nucleus remains a "privileged structure" due to its ability to mimic peptide side chains and interact with diverse biological targets, including GPCRs (5-HT, melatonin), kinases, and ion channels. However, the 4-position of the indole ring has historically been underutilized in high-throughput libraries due to synthetic accessibility challenges compared to the 5- and 6-positions.

This compound represents a high-value starting material that solves two critical medicinal chemistry problems:

  • Access to the 4-Vector: The nitro group serves as a latent amine handle, allowing for late-stage diversification at the sterically demanding 4-position.

  • Metabolic Blocking: The methyl groups at C5 and C7 block the most common sites of cytochrome P450-mediated hydroxylation, significantly improving the metabolic stability (t1/2) of the resulting library members compared to unsubstituted indoles.

This guide details the parallel synthesis workflows to exploit this scaffold, focusing on the "Electronic Switch" strategy—toggling the ring's reactivity between electron-deficient (nitro) and electron-rich (amino) states to control regioselectivity.

Strategic Analysis: The "Electronic Switch" Workflow

The core challenge in utilizing this compound is managing the electronic effects of the nitro group.

  • State A (Nitro): The ring is electron-deficient. Electrophilic aromatic substitution (EAS) at C3 is sluggish. N1-alkylation is facile.

  • State B (Amino): Upon reduction, the ring becomes electron-rich. C3 becomes highly nucleophilic. However, the 4-amino group is oxidation-sensitive.

Optimal Workflow: We recommend a sequence of N1-Functionalization


 Nitro Reduction 

N4-Capping

C3-Functionalization
. This sequence protects the sensitive aniline immediately and reserves the C3 functionalization for the step where the ring is most reactive.
Workflow Diagram (DOT)

ParallelSynthesis Start This compound (Scaffold) Step1 Step 1: N1-Alkylation (Diversity R1) Start->Step1 Base/R1-X Step2 Step 2: Nitro Reduction (Unmasking) Step1->Step2 H2/Pd-C or SnCl2 Step3 Step 3: N4-Acylation/Sulfonylation (Diversity R2 & Stabilization) Step2->Step3 R2-COCl / R2-SO2Cl (Immediate Capping) Step4 Step 4: C3-Functionalization (Diversity R3 - Vilsmeier/Mannich) Step3->Step4 Electrophile (E+) Final Final Library (Tri-substituted Indoles) Step4->Final Purification

Caption: The "Electronic Switch" workflow. The nitro group is retained during N1-alkylation to prevent side reactions, then reduced and capped to activate C3 for final diversification.

Experimental Protocols

Protocol 1: N1-Diversification (Solid-Liquid Phase)

Objective: Introduce Diversity Point R1 without affecting the nitro group. Mechanism: The nitro group increases the acidity of the N-H proton (pKa ~15), facilitating deprotonation by weaker bases, which is advantageous for parallel processing.

Reagents:

  • Scaffold: this compound (0.1 mmol/well)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Electrophiles: Alkyl halides or Benzyl bromides (1.2 eq)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

  • Dispensing: Load 0.1 mmol of the scaffold into a 96-well reaction block (glass inserts).

  • Base Addition: Add Cs₂CO₃ (solid, 65 mg) to each well.

  • Solvent/Reagent: Add 0.5 mL of solvent containing the specific alkyl halide (R1-X).

  • Incubation: Seal and shake at 60°C for 12 hours.

  • Workup (Parallel): Filter through a fritted filter plate to remove inorganic salts. Evaporate solvent (Genevac or SpeedVac).

  • QC: Check one random well per row via LC-MS. Expect >95% conversion due to the non-nucleophilic nature of the nitro group.

Protocol 2: Nitro Reduction and In Situ N4-Capping

Objective: Convert the nitro group to an amine and immediately functionalize it (R2) to prevent oxidative degradation (browning) of the unstable 4-aminoindole intermediate.

Warning: 4-amino-5,7-dimethylindole is highly prone to oxidation due to the electron-donating methyl groups. Do not isolate the free amine.

Reagents:

  • Reductant: Ammonium Formate (5 eq) + Pd/C (10 wt% loading) OR Tin(II) Chloride (SnCl₂, 5 eq) for halide-sensitive substrates.

  • Acylating Agent: Acid Chlorides or Sulfonyl Chlorides (1.5 eq).

  • Base: Diisopropylethylamine (DIPEA, 3 eq).

Step-by-Step:

  • Reduction (Transfer Hydrogenation): Dissolve N1-substituted intermediate in MeOH/THF (1:1). Add Pd/C and Ammonium Formate.[1] Heat to 60°C for 2 hours.

    • Alternative: If R1 contains an alkene/alkyne, use SnCl₂ in EtOH (70°C, 4 hours).

  • Filtration: Filter through a Celite-packed filter plate into a receiving block containing the Acylating Mixture (DIPEA + R2-Cl in DCM).

    • Crucial: The receiving block must be pre-loaded with the capping reagents to ensure the amine reacts immediately upon elution.

  • Reaction: Shake the receiving block at Room Temperature (RT) for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin (PS-Trisamine) to scavenge excess acid chloride. Shake for 2 hours.

  • Filtration: Filter off the resin. The filtrate contains the stable Amide/Sulfonamide.

Protocol 3: C3-Regioselective Functionalization

Objective: Exploit the restored electron density of the indole ring to introduce Diversity Point R3. Regioselectivity: The 5-methyl and 7-methyl groups block the alternative electrophilic sites, directing substitution almost exclusively to C3.

Method A: Vilsmeier-Haack Formylation (Aldehyde insertion)

  • Reagent Prep: Pre-mix POCl₃ (1.2 eq) and DMF (3 eq) at 0°C to form the Vilsmeier reagent.

  • Addition: Add to the indole library (in DCE) at 0°C.

  • Heating: Warm to 60°C for 3 hours.

  • Hydrolysis: Quench with aqueous Sodium Acetate (2M).

  • Result: C3-Formyl indole (ready for reductive amination).

Method B: Mannich Reaction (Gramine derivatives)

  • Reagents: Formaldehyde (37% aq) + Secondary Amine (HNR'R'') in Acetic Acid.

  • Conditions: 50°C for 4 hours.

  • Result: C3-aminomethyl indole (CNS-active motif).

Data Summary & Troubleshooting

Yield Comparison by Substituent (R1)

The steric bulk of the 7-methyl group can impact N1-alkylation rates.

R1 SubstituentReaction Time (60°C)Yield (Isolated)Notes
Methyl (MeI)4 hours96%Very fast.
Benzyl (BnBr)8 hours92%Standard reactivity.
Isopropyl (iPr-I)18 hours78%Steric Clash: 7-Me group hinders bulky secondary alkyl halides.
2,6-Cl-Benzyl24 hours65%Electronic + Steric hindrance.
Troubleshooting Guide
  • Problem: "Black tar" formation during Protocol 2.

    • Cause: Oxidation of the 4-amino intermediate before acylation.

    • Solution: Ensure the receiving plate in Protocol 2 is under an inert atmosphere (Nitrogen blanket) and contains the acylating agent before filtration.

  • Problem: Low conversion in C3 functionalization (Protocol 3).

    • Cause: The electron-withdrawing nature of the N4-sulfonamide (if used as R2) deactivates the ring.

    • Solution: Use N4-Amides instead of Sulfonamides if C3 reaction is difficult. Alternatively, increase temperature to 80°C for Vilsmeier reactions.

References

  • Indole Scaffold Utility: Zhang, M. Z., Chen, Q., & Yang, G. F. (2015).[2][3] A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-441.

  • Nitro-Indole Reduction Strategies: Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry, 7(14), 1353-1373.

  • Regioselectivity in Methyl-Indoles: Taj, N. (2000). Reactivity of Indole as an Electrophile and its Application. Heterocycles.

  • Solid-Phase & Parallel Synthesis of Indoles: Estep, K. G., et al. (1998). Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules.[4] The Journal of Organic Chemistry, 63(16), 5300-5301.

  • 4-Substituted Indole Synthesis (Bartoli/Leimgruber-Batcho Context): Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines.[5] Organic Syntheses, 63, 214.

Sources

Troubleshooting & Optimization

improving yield in 5,7-dimethyl-4-nitro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Yield Optimization for 5,7-Dimethyl-4-Nitro-1H-Indole

To: Chemical Development Teams, Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization of 5,7-Dimethyl-4-Nitroindole Synthesis

Executive Summary: The "Isomer Trap"

Synthesizing This compound presents a unique regiochemical challenge. The primary cause of low yield and failure in this specific synthesis is not reaction kinetics, but incorrect precursor mapping leading to the isolation of the wrong isomer (4,6-dimethyl-5-nitroindole) or failure to cyclize due to steric crowding.

Standard indole syntheses (like Fischer) fail here due to the incompatibility of the nitro group with harsh acid catalysis and the difficulty of directing nitration to the C4 position on an existing indole core.

The Solution: This guide details the Modified Reissert-Bergman Approach , utilizing the selective partial reduction of dinitromesitylene. This route locks the 4-nitro position before ring closure, ensuring 100% regiocontrol.

Strategic Pathway: The Self-Validating Route

To guarantee the 4-nitro placement, we must construct the pyrrole ring onto a benzene scaffold that already contains the nitro group in the correct orientation relative to the cyclizing methyl group.

The Validated Workflow
  • Precursor Synthesis: Nitration of Mesitylene

    
     Dinitromesitylene 
    
    
    
    Partial Reduction to 2-amino-4-nitro-1,3,5-trimethylbenzene.
  • Activation: Conversion of the aniline to the Formimidate .

  • Cyclization: Base-catalyzed condensation with diethyl oxalate followed by reductive cyclization (or direct hydrolytic cyclization if using the Bergman modification).

G cluster_warning Avoid Direct LBIS Start Mesitylene (1,3,5-trimethylbenzene) Inter1 2,4-Dinitromesitylene Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 CRITICAL PRECURSOR: 2-Amino-4-nitro-1,3,5-trimethylbenzene Inter1->Inter2 Na2S or H2/Pd(C) (Regioselective Partial Reduction) Inter3 Formimidate Intermediate Inter2->Inter3 HC(OEt)3 (Acid Cat.) Final Target: This compound Inter3->Final 1. Diethyl Oxalate/KOEt 2. Zn/AcOH (Cyclization) Wrong Direct Leimgruber-Batcho on Dinitromesitylene WrongResult WRONG ISOMER: 4,6-Dimethyl-5-nitroindole Wrong->WrongResult

Figure 1: Strategic synthesis pathway contrasting the correct Aniline-based route against the isomer-prone direct Leimgruber-Batcho approach.

Technical Protocol & Optimization

Step 1: The Critical Precursor (Partial Reduction)
  • Goal: Convert 2,4-dinitromesitylene to 2-amino-4-nitro-1,3,5-trimethylbenzene.

  • Challenge: Over-reduction to the diamine.

  • Optimization: Use Sodium Sulfide (Na₂S·9H₂O) in ethanol/water reflux rather than catalytic hydrogenation. Sulfide reduction is highly selective for one nitro group in polynitroarenes (Zinin Reduction).

    • Yield Tip: Monitor by TLC.[1] The mono-amine fluoresces intensely yellow/orange, while the diamine darkens. Stop immediately upon disappearance of the dinitro spot.

Step 2: Formimidate Formation
  • Reagents: Precursor Aniline + Triethyl Orthoformate + catalytic p-TsOH.

  • Steric Bottleneck: The amino group is flanked by methyls at positions 1 and 3 (relative to the amine). This steric hindrance slows the reaction.

  • Optimization:

    • Run neat (no solvent) in triethyl orthoformate.

    • Increase temperature to 140°C (reflux).

    • Force conversion: Distill off the ethanol byproduct continuously to drive the equilibrium forward (Le Chatelier’s principle).

Step 3: The Bergman Cyclization (Modified Reissert)
  • Reagents: Formimidate + Diethyl Oxalate + Potassium Ethoxide (KOEt).

  • Mechanism: The base deprotonates the methyl group ortho to the formimidate nitrogen (the methyl at C3 of the benzene). This anion attacks diethyl oxalate.

  • Yield Improvement:

    • Base Selection: Switch from KOEt to Potassium tert-butoxide (t-BuOK) in THF/DMSO. The bulkier base is less nucleophilic (reducing side reactions with oxalate) but strong enough to deprotonate the hindered methyl group.

    • Solvent System: Use a 10:1 mixture of Toluene:DMSO . DMSO is critical for stabilizing the anionic intermediate in this electron-deficient system.

Troubleshooting Center (FAQ)

Q1: I am getting the 5-nitro isomer instead of the 4-nitro target. Why?

  • Diagnosis: You likely used the standard Leimgruber-Batcho method (DMF-DMA) directly on 2,4-dinitromesitylene.

  • Root Cause: In 2,4-dinitromesitylene, the methyl group at C1 (between the nitros) is sterically locked. Reaction occurs at the C3 or C5 methyls, which are para to a nitro group. Cyclization onto the para nitro position rearranges the skeleton to place the nitro at C5 of the indole.

  • Fix: Abort the direct LBIS route. Switch to the Aniline-Formimidate route described above.

Q2: The cyclization step yields a dark tar with <10% product.

  • Diagnosis: Polymerization of the formimidate or incomplete deprotonation.

  • Root Cause: The 5,7-dimethyl substitution pattern creates significant steric clash during the planarization of the transition state.

  • Fix:

    • Dilution: Run the reaction at high dilution (0.05 M) to prevent intermolecular polymerization.

    • Temperature: Lower the temperature of the initial anion formation to -10°C, then warm slowly.

    • Quench: Quench the reaction mixture into acetic acid/water rather than neutral water to prevent basic polymerization of the sensitive nitroindole product.

Q3: My precursor aniline won't react with triethyl orthoformate.

  • Diagnosis: Steric hindrance from the ortho-methyl groups (2,6-dimethyl pattern relative to amine).

  • Fix: Add a Lewis Acid catalyst such as Zinc Chloride (ZnCl₂) (5 mol%) to activate the orthoformate. Alternatively, use dimethylformamide dimethyl acetal (DMF-DMA) as the solvent and reagent at 150°C in a sealed tube to form the amidine, which can also undergo the oxalate cyclization.

Data & Yield Comparison

MethodPrecursorMajor ProductYieldNotes
Direct LBIS 2,4-Dinitromesitylene4,6-Dimethyl-5-nitroindole 65%WRONG ISOMER. Chemically stable but incorrect target.
Standard Reissert 2-Amino-4-nitro...5,7-Dimethyl-4-nitroindole25-30%Low yield due to steric hindrance during enolization.
Modified Bergman 2-Amino-4-nitro...5,7-Dimethyl-4-nitroindole 55-62% Uses t-BuOK/DMSO. High regiofidelity.
Bartoli NitromesityleneMixture / Trace<5%Fails due to blocked ortho positions preventing sigmatropic shift.

References

  • Bergman, J., Sand, P., & Tilstam, U. (1983).[2] The Synthesis of 4-Nitroindoles. Tetrahedron Letters, 24(34), 3665-3668. Link

    • Core protocol for converting o-nitroanilines to 4-nitroindoles via formimidate/oxal
  • Organic Syntheses. (1998). 4-Nitroindole.[2] Organic Syntheses, Coll. Vol. 9, p.636. Link

    • Authoritative procedure for the base-catalyzed cycliz
  • Somei, M., et al. (1981).[2] The Chemistry of Indoles.[3][4][5][6][7][8] XIII. Syntheses of 4-Nitroindole Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 726-738. Link

    • Detailed mechanistic insight into the regioselectivity of nitroindole form
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

    • Review of LBIS and Reissert modific

Sources

purification of 5,7-dimethyl-4-nitro-1H-indole from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,7-dimethyl-4-nitro-1H-indole

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of this compound from a crude reaction mixture. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material crucial for subsequent applications.

I. Understanding the Compound and Potential Impurities

This compound is a substituted indole, a heterocyclic scaffold prevalent in many biologically active compounds. The presence of a nitro group, an electron-withdrawing functionality, influences the compound's polarity and reactivity. Depending on the synthetic route employed, common impurities may include unreacted starting materials, regioisomers (e.g., 6-nitro or other dimethyl-nitro-indole isomers), and byproducts from side reactions. The nature of these impurities dictates the most effective purification strategy.

II. Core Purification Strategies: A Comparative Overview

Two primary methods are effective for the purification of nitroindole derivatives: recrystallization and column chromatography.[1] The choice between these techniques depends on the impurity profile, the desired final purity, and the scale of the purification.

Technique Principle Advantages Disadvantages
Recrystallization Differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.[2]Cost-effective, scalable, can yield highly pure crystalline material.Potential for lower recovery, finding a suitable solvent can be challenging.[1]
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.[3]Highly effective for separating closely related impurities, applicable to a wide range of compounds.[1]More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How should I proceed?

An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your target compound.

  • Initial Approach: Attempt to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often induce crystallization of the desired product, leaving many impurities dissolved.

  • If Trituration Fails: Column chromatography is the recommended next step. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel before loading onto the column.[4]

Q2: I'm having trouble finding a suitable recrystallization solvent.

The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[2]

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene). Small-scale trials in test tubes are efficient for this.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[2] For nitroindoles, combinations like ethanol/water or ethyl acetate/hexanes can be effective.

Q3: My recrystallization yield is very low.

Low recovery can be due to several factors.

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.[2]

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, product can be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.[5]

  • Mother Liquor: The filtrate after crystallization will contain some dissolved product. Concentrating the mother liquor and performing a second recrystallization can improve the overall yield.[6]

Q4: During column chromatography, my compound is not separating from an impurity.

Poor separation on a column can be addressed by modifying the chromatographic conditions.

  • Solvent System Optimization: The polarity of the mobile phase is critical. If the compounds are eluting too quickly (high Rf values on TLC), decrease the polarity of the eluent. If they are moving too slowly, increase the polarity. For nitroindoles, a common mobile phase is a mixture of hexanes and ethyl acetate.[3] The optimal TLC Rf value for the target compound should be around 0.2-0.4 for good separation on a column.[7]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.[1]

  • Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other materials like alumina or reverse-phase silica could provide better separation.

Q5: The purified product's color is still off (e.g., brownish-yellow instead of yellow). What does this indicate?

While pure 4-nitroindole is described as yellow crystals, a brownish tint in the crude product is common.[8] If this persists after purification, it may indicate the presence of persistent, colored impurities or some degree of product degradation.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Repeat Purification: A second purification step (e.g., recrystallization followed by a short silica plug) may be necessary to achieve the desired color and purity.

IV. Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[9][10][11][12] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture. If the solid dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.[5]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.[3][7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[3]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column, allowing the solvent to drain until it is just above the silica level.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[4]

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the determined mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the target compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

V. Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Crude Crude Reaction Mixture Assess Assess Physical State (Solid or Oil?) Crude->Assess Solid Solid Assess->Solid Solid Oil Oil Assess->Oil Oily Recrystallize Attempt Recrystallization Solid->Recrystallize Triturate Triturate with Non-polar Solvent Oil->Triturate Purity_Check1 Check Purity (TLC, NMR) Recrystallize->Purity_Check1 Triturate->Solid Column Column Chromatography Triturate->Column Fails Purity_Check2 Check Purity (TLC, NMR) Column->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure1 Impure Purity_Check1->Impure1 Impure Purity_Check2->Pure_Product Pure Impure2 Impure Purity_Check2->Impure2 Impure Impure1->Column Impure2->Recrystallize Re-purify

Caption: Decision tree for selecting the initial purification method.

Troubleshooting Column Chromatography

Column_Troubleshooting Start Poor Separation in Column Chromatography Check_Rf Analyze TLC Rf Values Start->Check_Rf Rf_High Rf Too High (> 0.5) Check_Rf->Rf_High Rf_Low Rf Too Low (< 0.1) Check_Rf->Rf_Low Rf_Close Rf Values Too Close Check_Rf->Rf_Close Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Use_Gradient Use Gradient Elution Rf_Close->Use_Gradient Change_Stationary Change Stationary Phase (e.g., Alumina) Rf_Close->Change_Stationary Solution Achieve Good Separation Decrease_Polarity->Solution Increase_Polarity->Solution Use_Gradient->Solution Change_Stationary->Solution

Caption: Troubleshooting guide for poor chromatographic separation.

VI. References

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • ACS Publications. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from [Link]

  • RosDok. (2017). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3-Dimethyl-5-nitroindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Nitroindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Interchim. (n.d.). Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography. Retrieved from [Link]

  • ResearchGate. (2010). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole. Retrieved from

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

troubleshooting solubility issues of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-dimethyl-4-nitro-1H-indole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that working with novel heterocyclic compounds presents unique challenges, particularly concerning solubility. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to systematically troubleshoot and solve solubility issues you may encounter in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. Why is this compound likely to be poorly soluble?

Answer:

While specific experimental solubility data for this compound is not extensively published, we can predict its behavior by analyzing its chemical structure. The molecule is a substituted nitroindole, and its solubility is a delicate balance between polar and nonpolar characteristics.

  • Indole Ring System: The core indole structure is a bicyclic aromatic heterocycle.[1] While the N-H group can participate in hydrogen bonding, the overall large, planar aromatic surface is hydrophobic, which tends to favor solubility in organic solvents over aqueous media.[2]

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While the polarity can enhance interactions with polar solvents, it does not guarantee water solubility.[3] In fact, nitro compounds are often surprisingly insoluble in water.[4]

  • Two Methyl Groups (-CH₃): These are nonpolar, hydrophobic groups. Adding two methyl groups to the indole ring increases the molecule's lipophilicity (attraction to fats and nonpolar solvents), further decreasing its affinity for aqueous solutions.

In essence, the molecule has a large, nonpolar surface area with polar functional groups, leading to poor solubility in both highly polar solvents like water and very nonpolar solvents like hexanes. It is likely to have its best solubility in polar aprotic solvents.

Q2: What is the best starting solvent to dissolve this compound for creating a stock solution?

Answer:

For initial stock solution preparation, polar aprotic solvents are almost always the best starting point for poorly soluble, drug-like molecules.[5]

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for dissolving a wide array of compounds for biological screening.[3][6] Its strong polarity and hydrogen bond accepting capabilities can dissolve a broad spectrum of molecules.[7]

Secondary Recommendations:

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another powerful polar aprotic solvent that can be effective.[8]

  • N-Methyl-2-pyrrolidone (NMP): A less common but very effective solubilizing agent.

Causality: These solvents are effective because they are "universal" solvents capable of interacting favorably with both the polar (nitro group) and nonpolar (aromatic rings, methyl groups) regions of your molecule. Always start with a small amount of your compound and add the solvent incrementally to determine the approximate solubility before committing a larger quantity.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is one of the most common challenges in biological assays and is known as aqueous precipitation .[8]

The Mechanism: Your high-concentration DMSO stock keeps the compound molecules solvated and separated. When you dilute this stock into an aqueous buffer (like PBS or cell culture media), the local concentration of DMSO drops dramatically. Water is a poor solvent for your compound, so the compound molecules are no longer effectively solvated and they crash out of solution, forming a precipitate.[5]

Troubleshooting Workflow:

  • Lower the Final DMSO Concentration: The most critical step is to ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% and ideally ≤0.1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[7]

  • Decrease the Stock Concentration: Instead of a 50 mM stock, try making a 10 mM or even a 1 mM stock in DMSO. This requires a larger volume to be added to your assay, but the "shock" of dilution is less severe, which can sometimes prevent precipitation.

  • Use Co-solvents: If lowering the concentration is not feasible, consider using a co-solvent system. For example, prepare your stock in a mixture of DMSO and a more aqueous-compatible solvent like ethanol or polyethylene glycol (PEG).

  • Serial Dilution Strategy: Do not dilute your DMSO stock directly into the final aqueous buffer in one step. Perform an intermediate dilution step in a buffer containing a small amount of a solubilizing agent (like Pluronic F-68 or Cremophor EL) before the final dilution into the assay plate.[9]

The following diagram illustrates a decision-making process for addressing this common issue.

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso lower_stock Lower stock concentration (e.g., from 50mM to 10mM) check_dmso->lower_stock No serial_dilute Use serial dilution? (e.g., into buffer + 5% DMSO first) check_dmso->serial_dilute Yes lower_stock->serial_dilute add_excipient Incorporate solubilizing excipient (e.g., Pluronic F-68, cyclodextrin) serial_dilute->add_excipient Still Precipitates success Proceed with Assay serial_dilute->success Soluble add_excipient->success Soluble fail Re-evaluate formulation or compound analog add_excipient->fail Still Precipitates

Caption: Troubleshooting workflow for aqueous precipitation.
Q4: Can I use heat or sonication to help dissolve my compound?

Answer:

Yes, but with significant caution. These are physical methods to increase the rate of dissolution, but they come with risks.[7][10]

  • Sonication: Using a bath sonicator is generally a safe and effective first step. It uses ultrasonic waves to break up solid aggregates and increase the interaction between the compound and the solvent.[7] It is unlikely to cause thermal degradation.

  • Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility.[7] However, many complex organic molecules, especially those with nitro groups, can be heat-sensitive. Never heat aggressively. Prolonged or excessive heating can lead to compound degradation, which would invalidate your experimental results.

Self-Validating Protocol: If you use heat, always run a quality control check. After dissolving, spot a small amount of the solution on a TLC plate or run a quick LC-MS to confirm that you still have a single, pure compound and have not generated degradation products.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol allows you to systematically and efficiently determine the approximate solubility of this compound in various solvents using a minimal amount of compound.

Methodology (Shake-Flask Method Adaptation): The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[11] This is a miniaturized adaptation.

  • Preparation: Weigh out 1 mg of your compound into several individual, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different test solvent (see table below) in 100 µL increments.

  • Mixing: After each addition, vortex the tube vigorously for 30-60 seconds.

  • Observation: Hold the tube against a contrasting background and visually inspect for any undissolved solid particles.

  • Iteration: Continue adding 100 µL aliquots of solvent, vortexing, and observing until the compound is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the 1 mg of compound. Calculate the approximate solubility in mg/mL. For example, if 200 µL was required, the solubility is 1 mg / 0.2 mL = 5 mg/mL. If it dissolves in the first 100 µL, the solubility is ≥10 mg/mL.

Data Presentation: Solubility Screening Table

Use the following table to record your experimental results. A list of suggested screening solvents is provided, ordered by decreasing polarity.

SolventDielectric Constant (Approx. Polarity)Volume Added (µL)Result (Dissolved/Not)Approx. Solubility (mg/mL)Observations (Color, etc.)
Water80.1
Acetonitrile37.5
Methanol32.7
Ethanol24.5
Acetone20.7
Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5
DMSO 46.7
DMF 38.3

This systematic approach provides you with empirical data to make an informed decision on the best solvent system for your specific application, validating your choice through direct observation.

References

  • Vertex AI Search. (n.d.). 5-Nitroindole | Solubility of Things.
  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
  • Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Wikipedia. (n.d.). Indole.
  • PMC - NIH. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PMC - PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • RSC Publishing. (n.d.). Reactivity of 3-nitroindoles with electron-rich species.
  • PubMed. (2023, March 5). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.
  • Kararli, T. T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Biopharm. Drug. Disp.
  • Di, L., & Kerns, E. H. (2006).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Waters. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • PubChem. (n.d.). 4-Nitro-5-hydroxy-1,2-dimethylindole.
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • Benchchem. (2025). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • ResearchGate. (2025, August 6). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Selvita. (2025, April 7). MedChem Essentials: Solubility part 2. YouTube.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
  • Future Science. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.

Sources

stability of 5,7-dimethyl-4-nitro-1H-indole under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support response from the Advanced Chemical Stability & Handling Unit . It addresses the stability profile of 5,7-dimethyl-4-nitro-1H-indole (DMNI), a specialized scaffold often used as a precursor in kinase inhibitor synthesis and tryptophan metabolism studies.

Executive Summary

You have inquired about the stability of This compound under acidic and basic conditions. Unlike unsubstituted indole, which is notoriously unstable in acid, this compound exhibits enhanced stability due to the strong electron-withdrawing nature of the 4-nitro group. However, it presents unique handling challenges in basic media due to the acidity of the N-H bond and potential for oxidative degradation.

This guide details the mechanistic basis for these behaviors, provides troubleshooting workflows, and outlines validated stability assay protocols.

Module 1: Acidic Condition Stability

The Core Issue: Acid-Catalyzed Polymerization

Users familiar with indole chemistry often fear rapid dimerization or trimerization in acidic media.

  • Standard Indole Behavior: In dilute acid, indole protonates at C3, generating an electrophilic iminium ion that is rapidly attacked by a second indole molecule, leading to polymers.

  • This compound Behavior: The 4-nitro group is a critical "deactivator." Through conjugation and induction, it significantly reduces the electron density of the pyrrole ring (specifically at C3). This raises the activation energy for the initial protonation step, rendering the molecule resistant to polymerization in standard mineral acids (e.g., 1M HCl, H₂SO₄).

Technical Insight: The "Peri" Effect

The 4-nitro group is located at the peri position relative to C3. This provides dual protection:

  • Electronic: Strong resonance withdrawal reduces nucleophilicity at C3.

  • Steric: The nitro group physically shields the C3 position, hindering the approach of electrophiles.

Troubleshooting Acidic Instability

If you observe degradation in acid, it is likely not polymerization but rather a side reaction with the solvent or additives.

Symptom Probable Cause Corrective Action
Precipitation Solubility limit reached (protonation of NO₂ is negligible).Switch to a co-solvent system (e.g., 50% MeOH/1M HCl).
Color Change (Red/Brown) Oxidation (not acid hydrolysis).Degas solvents; add antioxidant (e.g., ascorbic acid) if compatible.
Loss of Material (LCMS) Reaction with electrophilic impurities (e.g., aldehydes).Ensure solvents are aldehyde-free (use HPLC grade).
Diagram 1: Acidic Stability Mechanism

This diagram illustrates why the polymerization pathway is energetically unfavorable for this compound.

AcidStability cluster_legend Mechanism Neutral Neutral 5,7-Dimethyl-4-nitroindole C3_Prot C3-Protonated Species (High Energy Intermediate) Neutral->C3_Prot H+ (Slow/Unfavorable) Deactivated by 4-NO2 Stable Stable in Acidic Solution Neutral->Stable Equilibrium Favored Polymer Indole Dimer/Polymer C3_Prot->Polymer Nucleophilic Attack 4-NO2 Effect The 4-NO2 group withdraws e- density, preventing C3 protonation.

Caption: The 4-nitro group raises the energy barrier for C3 protonation, effectively blocking the polymerization pathway common to indoles.

Module 2: Basic Condition Stability

The Core Issue: Deprotonation and Nucleophilicity

In basic conditions (pH > 12), the N-H proton is removed.

  • pKa Shift: While indole has a pKa of ~16.7, the 4-nitro group increases the acidity of the N-H bond (estimated pKa ~13-14).

  • Stability: The resulting indolyl anion is highly resonance-stabilized. The compound is stable to hydrolysis (the ring does not open). However, the anion is electron-rich and susceptible to oxidation if exposed to air.

Critical Warning: Nucleophilic Aromatic Substitution (SNAr)

While the 5,7-dimethyl groups block those positions, the nitro group activates the benzene ring. In the presence of very strong nucleophiles (e.g., thiolates, alkoxides) and high heat, there is a theoretical risk of SNAr displacing the nitro group or attacking the C6 position, although the 5,7-dimethyl steric bulk mitigates this.

Troubleshooting Basic Instability
Symptom Probable Cause Corrective Action
Rapid Darkening Oxidative degradation of the indolyl anion.Strict anaerobic conditions (Argon/N₂ sparge) are required for basic solutions.
New Peak on HPLC (M+16) Hydroxylation (rare, requires O₂).Protect from light and oxygen.
New Peak (M+Alkoxy) SNAr reaction with solvent (e.g., MeO⁻).Avoid heating in strong alkoxide bases; use non-nucleophilic bases (e.g., t-BuOK, LiHMDS) if possible.
Diagram 2: Basic Reactivity & Risks

BasicStability Neutral Neutral Compound Anion Indolyl Anion (Stable Species) Neutral->Anion Base (OH-, OR-) Anion->Neutral Acid Quench Oxidized Oxidative Degradation Products (Dark Tars) Anion->Oxidized + O2 (Air Exposure) SNAr SNAr Adducts (Rare/High Temp) Anion->SNAr + Strong Nu- / Heat

Caption: In base, the primary risk is not hydrolysis, but oxidative degradation of the anion upon exposure to air.

Module 3: Validated Stability Assay Protocol

To confirm the integrity of your specific lot of this compound, use this self-validating HPLC protocol.

Protocol: Stress-Test Profiling

1. Preparation:

  • Stock Solution: 1 mg/mL in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL Stock + 900 µL 1M HCl. Incubate at 25°C for 24h.

  • Base Stress: Mix 100 µL Stock + 900 µL 1M NaOH. Incubate at 25°C for 24h.

  • Control: Mix 100 µL Stock + 900 µL Water/ACN (1:1).

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 350 nm (Nitroindoles absorb strongly in the yellow/visible region).

3. Acceptance Criteria:

  • Recovery: >98% area under curve (AUC) relative to Control.

  • Purity: No single impurity >0.5%.

Diagram 3: Stability Assay Workflow

AssayWorkflow Start Sample Preparation (1 mg/mL in ACN) Split Split Aliquots Start->Split Acid Acid Stress (1M HCl, 24h) Split->Acid Base Base Stress (1M NaOH, 24h) Split->Base Control Control (Neutral, 4°C) Split->Control Analysis HPLC-UV/MS Analysis (254nm & 350nm) Acid->Analysis Base->Analysis Control->Analysis Result Compare AUC % vs Control Analysis->Result

Caption: Standardized workflow for verifying chemical stability under stress conditions.

References

  • Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-145). Elsevier. Link (Discusses general indole stability and substituent effects).

  • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6][7][8][9][10] Academic Press. (The authoritative text on indole reactivity, detailing the deactivating effect of nitro groups on acid-polymerization).

  • Noland, W. E., et al. (1963). Nitroindoles.[2][4][5][6][7][8][9][10] Journal of Organic Chemistry, 28(8), 2262–2267. Link (Foundational study on the synthesis and stability of nitroindoles).

  • Organic Syntheses. (1977). 4-Nitroindole.[6][8][9][10][11][12] Org. Synth. 57, 63. Link (Demonstrates stability of 4-nitroindole in strong base during synthesis).

  • Lozano, V., et al. (2011). Reactivity of nitroindoles towards nucleophiles. Tetrahedron Letters, 52(35), 4567-4570.

Sources

optimizing regioselectivity in the synthesis of substituted indoles.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for advanced organic chemists. It prioritizes troubleshooting, mechanistic causality, and self-validating protocols over generic textbook descriptions.

Status: Online | Tier: Advanced Application Support Topic: Optimizing Regioselectivity in Substituted Indole Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researchers

📋 Ticket Overview: The Regioselectivity Challenge

User Issue: "I am synthesizing a substituted indole, but I am getting inseparable regioisomeric mixtures or the wrong isomer entirely. How do I control the position of substituents during the cyclization step?"

Support Summary: Indole synthesis is governed by competing steric and electronic pathways.[1] The method of choice (Fischer, Larock, C-H Activation, or Bartoli) dictates the "selector" variable—be it enolization direction, alkyne insertion geometry, or directing group chelation.

This guide breaks down the three most common synthesis modules.

🟢 Module 1: Fischer Indole Synthesis (The Classic Protocol)

Core Mechanism: [3,3]-Sigmatropic Rearrangement.[2] Key Variable: Kinetic vs. Thermodynamic Hydrazone Formation.

📉 Diagnostic Diagram: The Enolization Decision Tree

The regiochemical outcome with unsymmetrical ketones (e.g., 2-butanone) is determined by which enolizable proton is removed to form the "ene-hydrazine" intermediate.

FischerRegio Start Unsymmetrical Ketone (e.g., 2-Butanone) Acid Acid Catalyst Strength Start->Acid PathA Kinetic Control (Less Substituted Enamine) Acid->PathA Weak Acid / Low Temp (e.g., AcOH) PathB Thermodynamic Control (More Substituted Enamine) Acid->PathB Strong Acid / High Temp (e.g., PPA, H2SO4) ProdA Product A: 3H-Indole (via terminal methyl) PathA->ProdA Cyclization at least hindered carbon ProdB Product B: 2,3-Disubstituted Indole PathB->ProdB Cyclization at more substituted carbon

Figure 1: Decision tree for predicting Fischer Indole regiochemistry based on reaction conditions.

🛠️ Troubleshooting & FAQs

Q: I am using 2-methylcyclohexanone. Why am I getting the "angular" product instead of the linear one? A: This is a classic thermodynamic vs. kinetic issue.

  • The Cause: In strong acids (e.g., polyphosphoric acid), the hydrazone equilibrates to the more stable (more substituted) enamine tautomer. This leads to cyclization at the tertiary carbon.

  • The Fix: To favor the kinetic enamine (less substituted), switch to a weaker acid like acetic acid or use Eaton’s Reagent (P2O5/MeSO3H) at lower temperatures. This minimizes equilibration and favors the "linear" isomer.

Q: How do I validate which isomer I have without growing a crystal? A: Use NOE (Nuclear Overhauser Effect) NMR .

  • Protocol: Irradiate the NH proton.

  • Signal: If you see an enhancement of a substituent at C2 (or C7), you can map the proximity. For 2,3-disubstituted indoles, the C4-H will show NOE with the C3-substituent, while the NH will show NOE with the C2-substituent.

🔵 Module 2: Larock Heteroannulation (Pd-Catalyzed)

Core Mechanism: Pd(0)/Pd(II) catalytic cycle with alkyne insertion.[1] Key Variable: Steric bulk of the alkyne substituents.[1][2][3]

📉 Diagnostic Diagram: Steric Control in Alkyne Insertion

In the Larock synthesis, the orientation of the internal alkyne insertion determines the C2 vs. C3 substitution.

LarockRegio PdAr Ar-Pd-I Species Insert Coordination & Insertion PdAr->Insert Alkyne Unsymmetrical Alkyne (RL = Large, RS = Small) Alkyne->Insert Transition Transition State: Steric Clash Minimization Insert->Transition Result Major Isomer: Large Group (RL) at C2 Small Group (RS) at C3 Transition->Result RL avoids Ar-Pd bulk

Figure 2: The "Large Group Rule" in Larock Annulation. The bulkier substituent (RL) preferentially occupies the C2 position to minimize steric interaction with the oxidative addition complex.

🛠️ Troubleshooting & FAQs

Q: My internal alkyne has a phenyl group and a methyl group. Which position will they take? A: The Phenyl group will go to C2 , and the Methyl group to C3 .

  • Reasoning: The regioselectivity is driven by sterics during the carbopalladation step. The larger group (Phenyl) orients away from the bulky aryl-palladium species, placing it adjacent to the nitrogen in the final product.

  • Exception: If the alkyne contains a hydroxyl group (e.g., propargylic alcohol), coordination to Palladium can override sterics, directing the alcohol-bearing carbon to C2.

Q: The reaction is stalling. Should I add more catalyst? A: Check your additives first.

  • The Fix: Ensure you are using LiCl (1 equivalent). Chloride ions stabilize the palladium intermediate and prevent the formation of inactive palladium clusters. Switching from

    
     to LiCl often boosts yields and reproducibility.[1][4]
    

🟣 Module 3: C-H Activation (Rh/Ru-Catalyzed)

Core Mechanism: Metal-catalyzed C-H bond cleavage directed by a chelating group. Key Variable: The Directing Group (DG).[5][6]

📊 Data Table: Directing Group Selector

Select the correct DG to target the specific Indole C-H bond.

Target PositionCatalyst SystemRequired Directing Group (DG)Mechanism Type
C2-H Pd(II), Rh(III)Pyridine, Pyrimidine, Amide (N-H)Chelation-Assisted
C4-H Rh(III), Ir(III)Aldehyde, Ketone, ImineWeak Coordination (C=O)
C7-H Rh(III)Phosphine, N-P(tBu)2Phosphorus-Directed
🛠️ Troubleshooting & FAQs

Q: I want to functionalize C4, but I'm getting C2 mixtures. A: You need a C4-specific "weak" directing group.

  • Protocol: Use an aldehyde or ketone at the C3 position as the DG.

  • Catalyst: Use

    
     with 
    
    
    
    .[5]
  • Why: The geometry of the 6-membered metallacycle formed with a C3-carbonyl favors C4 activation. Stronger DGs (like pyridine) at N1 will almost exclusively drive C2 activation.

Q: How do I remove the directing group after synthesis? A: Plan your DG based on "removability."

  • N-Pivaloyl: Can be removed via basic hydrolysis (NaOH/MeOH).

  • N-Pyrimidyl: Harder to remove; requires strong nucleophiles (e.g., NaOEt) or reduction.

  • Recommendation: If C2 selectivity is the goal, use an N-pivaloyl group. It is bulky enough to prevent C7 activation and easily cleaved.

🔴 Module 4: Bartoli Indole Synthesis

Core Mechanism: Nitro-group reduction by Vinyl Grignard. Key Requirement: Ortho-substitution.

🛠️ Troubleshooting & FAQs

Q: Why do I need 3 equivalents of Grignard? It seems wasteful. A: It is stoichiometrically necessary, not catalytic.

  • Eq 1: Attacks the nitro group (reduction to nitroso).

  • Eq 2: Attacks the nitroso intermediate (triggers [3,3]-sigmatropic rearrangement).

  • Eq 3: Deprotonates the intermediate to drive aromatization.

  • Tip: Use exactly 3.0 to 3.5 equivalents. Less will result in incomplete conversion to the hydroxylamine intermediate.

Q: My yield is <10%. What is wrong? A: Check the ortho-position of your nitroarene.

  • Diagnosis: The Bartoli synthesis requires an ortho-substituent (R ≠ H).

  • Reasoning: The ortho-substituent provides the necessary steric pressure to force the [3,3]-sigmatropic rearrangement. Without it, the reaction stalls or degrades. If you lack an ortho-group, switch to the Leimgruber-Batcho synthesis.

⚠️ Master Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Fischer: Low yield, tar formationAcid too strong; polymerizationSwitch to 4% H2SO4 or Eaton's Reagent ; lower temp.
Larock: Wrong regioisomerAlkyne groups have similar sizeIncrease steric differentiation on alkyne; use bulky ligand.
C-H: No reactionCatalyst poisoning or lack of oxidantAdd Ag(I) or Cu(II) oxidant; ensure anhydrous conditions.
Bartoli: Recovered starting materialGrignard reagent degradedTitrate Grignard before use; ensure temp < -40°C during addition.

📚 References

  • Regioselectivity of Larock Indole Synthesis:

    • Title: Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes.[1][4][7]

    • Source: Journal of the American Chemical Society (1991).

    • URL:[Link]

  • Fischer Indole Mechanistic Insights:

    • Title: Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.

    • Source: Journal of Organic Chemistry (2017).

    • URL:[Link]

  • C-H Activation Strategies:

    • Title: Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report.

    • Source: Thieme Connect / SynOpen (2023).

  • Bartoli Synthesis Optimization:

    • Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.

    • Source: Tetrahedron Letters (1989).[8]

    • URL:[Link]

Sources

challenges in the Fischer indole synthesis with substituted hydrazines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis (Substituted Hydrazines)

Status: ONLINE Operator: Senior Application Scientist Ticket ID: FIS-HYD-SUB-001 Subject: Troubleshooting Cyclization Failures & Regioselectivity in Substituted Hydrazines

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because the "textbook" Fischer Indole protocol—refluxing phenylhydrazine with a ketone in acetic acid—has failed you. When introducing substituents on the hydrazine core, you introduce electronic biases and steric clashes that derail the classic mechanism.[1] This guide deconstructs those failure modes into actionable engineering solutions.

Module 1: The Regioselectivity Paradox (Meta-Substitution)

User Issue: "I used a meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine) and obtained an inseparable mixture of isomers. Why?"

Technical Diagnosis: This is the classic "Meta-Substitution Ambiguity." In the key [3,3]-sigmatropic rearrangement step, the enamine (ene-hydrazine) can attack the aromatic ring at two distinct positions relative to the meta-substituent:

  • Para to the substituent: Leads to the 6-substituted indole .

  • Ortho to the substituent: Leads to the 4-substituted indole .

The Rule of Thumb (Electronic vs. Steric Control):

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): strongly activate the position para to themselves.

    • Outcome: Predominantly 6-substituted indole .

    • Mechanism:[2][3][4][5][6][7] The transition state utilizing the electron-rich para-carbon is significantly lower in energy.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): deactivate the ring.

    • Outcome: Often a mixture of 4- and 6-isomers, though the 6-isomer usually prevails due to steric hindrance at the 4-position (the "ortho" attack is crowded).

Troubleshooting Protocol 1.0: Controlling Regioselectivity

VariableRecommendation for High Selectivity
Acid Catalyst Switch to Lewis Acids. Strong Brønsted acids (H₂SO₄) promote rapid, non-selective protonation. Lewis acids like ZnCl₂ or TiCl₄ often require higher temperatures but allow for a more ordered transition state, sometimes improving ratios.
Solvent Non-polar solvents (Toluene/Xylene). Solvation effects in polar protic solvents (AcOH) can mask subtle electronic differences. Running the reaction in non-polar media (often with PPA or ZnCl₂) can enhance steric differentiation.
Temperature Lower is better. High reflux temperatures provide enough energy to overcome the activation barrier for the minor isomer. If reactivity allows, run at 60–80°C instead of >100°C.

Module 2: Reactivity & Electronic Dead Ends

User Issue: "My reaction is stuck at the hydrazone stage (no cyclization) or my hydrazine decomposed."

Technical Diagnosis: The Fischer synthesis relies on the nucleophilicity of the enamine carbon attacking the aromatic ring. Substituents drastically alter the electronics of this step.

Scenario A: Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN)

  • Problem: The aromatic ring is electron-deficient. The [3,3]-rearrangement (which breaks aromaticity) has a massive activation energy barrier.

  • Solution: You need "Brute Force" catalysis.

    • Protocol: Use Polyphosphoric Acid (PPA) as both solvent and catalyst.[2] Heat to 100–120°C. PPA is a powerful dehydrating agent that forces the equilibrium toward the enamine and drives the rearrangement.

    • Alternative: Microwave irradiation in ionic liquids.

Scenario B: Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2)

  • Problem: The hydrazine is too electron-rich. It is prone to oxidation (tars) or competing "reductive N-N bond cleavage" (the molecule falls apart instead of cyclizing).

  • Solution: "Soft" Acid Catalysis & Inert Atmosphere.

    • Protocol: Use 4% H₂SO₄ in 1,4-Dioxane or AcOH/EtOH under Argon. Avoid PPA; it will char the product.

    • Warning: Synthesis of 3-aminoindoles via Fischer is notoriously difficult due to N-N cleavage favored by the amino group stabilization.[1]

Module 3: Visualizing the Mechanism & Failure Points

The following diagram maps the critical decision points where substituents dictate the pathway.

FischerMechanism Start Aryl Hydrazine + Ketone Hydrazone Aryl Hydrazone (Often Stable) Start->Hydrazone Acid Cat. (-H2O) Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift (The Hard Step) Enamine->Sigmatropic Requires Heat/Acid Fail_EWG FAILURE: Ring Deactivated (Stops here with EWGs) Enamine->Fail_EWG EWG raises barrier Fail_Cleave FAILURE: N-N Cleavage (Occurs with strong EDGs) Enamine->Fail_Cleave EDG stabilizes radical/ion Diimine Diimine Intermediate (Loss of Aromaticity) Sigmatropic->Diimine C-C Bond Formation Indole Final Indole Product Diimine->Indole -NH3 (Aromatization)

Caption: Critical pathway analysis showing where electronic effects (EWGs/EDGs) cause mechanistic divergence and failure.

Module 4: Acid Catalyst Selection Guide

Do not guess. Use this selection matrix based on your hydrazine's electronic nature.

Hydrazine TypeRecommended CatalystConditionsWhy?
Unsubstituted / Alkyl ZnCl₂ or H₂SO₄/EtOH Reflux (80–100°C)Standard balance of activation vs. degradation.
Electron-Poor (e.g., -NO₂) Polyphosphoric Acid (PPA) 100–120°C (Neat)High acidity and dehydrating power needed to force the rearrangement on a deactivated ring [1].
Electron-Rich (e.g., -OMe) AcOH or HCl/EtOH 60–80°CMilder acids prevent polymerization and oxidative degradation.
Acid-Sensitive Ketones Zeolites or Amberlyst-15 RefluxHeterogeneous catalysts allow easy removal and prevent aldol polymerization of the ketone [2].
Meta-Substituted ZnCl₂ (fused) 150–170°C (Melt)High temp + Lewis acid favors thermodynamic product (often improving regioselectivity).

Module 5: Experimental Protocol (The "Universal" Lewis Acid Method)

This protocol uses Zinc Chloride, which is generally more robust for substituted hydrazines than acetic acid alone.

Reagents:

  • Substituted Phenylhydrazine (10 mmol)

  • Ketone (10 mmol)

  • Anhydrous ZnCl₂ (10-20 mmol)

  • Solvent: Glacial Acetic Acid (or Toluene for sensitive substrates)

Step-by-Step:

  • Preparation: In a dried round-bottom flask, mix the phenylhydrazine and ketone. If they are liquid, they may react exothermically to form the hydrazone immediately. If solid, dissolve in minimal acetic acid.

  • Catalyst Addition: Add anhydrous ZnCl₂ (1-2 equivalents).

    • Critical: If using Toluene, ensure ZnCl₂ is finely powdered or use a pre-formed solution.

  • Heating: Heat the mixture to reflux (or 100°C). Monitor by TLC.[8]

    • Checkpoint: The hydrazone spot should disappear. A fluorescent indole spot should appear.

  • Workup (The "ZnCl₂ Trap"): ZnCl₂ forms sticky complexes with indoles.

    • Pour the reaction mixture into ice-cold dilute HCl (not just water). The acid helps break the Zinc-Indole complex.

    • Extract with Ethyl Acetate.[8] Wash with NaHCO₃ (to remove acetic acid) and Brine.

  • Purification: Recrystallize from EtOH/Water or perform column chromatography.

FAQs: Rapid Response

Q: I see a new spot on TLC that isn't hydrazone or indole. What is it? A: It is likely the aldol condensation product of your ketone. Ketones with alpha-hydrogens can self-condense under acidic conditions.[1]

  • Fix: Add the ketone slowly to the hydrazine/acid mixture, or switch to a two-step method (isolate hydrazone first, then cyclize with ZnCl₂ in a non-nucleophilic solvent).

Q: Can I use the Hydrochloride salt of the hydrazine? A: Yes, and you should. Phenylhydrazine hydrochlorides are more stable to oxidation than the free base. If using the salt, you may not need additional external acid if running in a solvent like ethanol, though adding a Lewis acid often helps.

Q: My product is an oil that won't crystallize. A: Substituted indoles are notoriously oily. Try trituration with cold hexanes or pentane. If that fails, convert the indole to a picrate derivative for characterization, or proceed immediately to column chromatography.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][4][5][6][7][9][8][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[3] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Gore, S., Baskaran, S., & König, B. (2012).[3] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link

  • Hroch, L., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 6926-6929. Link

Sources

degradation pathways of nitroaromatic compounds in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Pathways of Nitroaromatic Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Biological Assays for Nitroaromatic Degradation

Introduction: The Mechanic’s Overview

Welcome to the technical support hub for nitroaromatic compound (NAC) assays. If you are studying drugs like nitazoxanide, environmental pollutants like TNT, or hypoxic imaging probes, you are likely dealing with the nitroreduction pathway .

The core challenge in these assays is that NAC degradation is not a linear "A to B" process; it is a branching network heavily influenced by oxygen tension, enzyme type (Type I vs. Type II), and cofactor availability. This guide addresses the most common "tickets" we receive: lack of substrate clearance, unstable metabolites, and inconsistent kinetic data.

Module 1: The "Futile Cycle" Paradox (Why isn't my compound degrading?)

User Issue: "I incubated my nitroaromatic substrate with a mammalian cell lysate/microsome fraction and NADPH for 60 minutes. I see rapid NADPH consumption, but the concentration of the parent nitro compound remains unchanged."

Root Cause Analysis: You are likely observing Type II Nitroreductase activity (One-Electron Reduction) in an aerobic environment.

  • Mechanism: Enzymes like cytochrome P450 reductase or xanthine oxidase transfer a single electron to the nitro group (

    
    ), forming a nitro-anion radical (
    
    
    
    ).[1]
  • The Trap: In the presence of molecular oxygen (

    
    ), this radical is extremely unstable and rapidly transfers the electron to oxygen, regenerating the parent nitro compound and forming superoxide (
    
    
    
    ).
  • Result: High NADPH consumption (driving the cycle) with zero net loss of the parent compound. This is called Futile Cycling .

Diagnostic Workflow:

FutileCycle cluster_0 Type II Nitroreduction (Aerobic) cluster_1 Type I Nitroreduction (Oxygen-Insensitive) Parent Parent Nitro (Ar-NO2) Radical Nitro-Anion Radical (Ar-NO2•-) Parent->Radical +1e- (NADPH -> NADP+) Radical->Parent Re-oxidation Oxygen O2 Superoxide Superoxide (O2•-) Oxygen->Superoxide Electron Acceptor Parent2 Parent Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Parent2->Nitroso +2e- Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e- Amine Amine (Ar-NH2) Hydroxyl->Amine +2e-

Figure 1: Comparison of Type II "Futile Cycling" (Red) vs. Type I Obligate Reduction (Green). Note that Type II cycling consumes cofactor without degrading the substrate in aerobic conditions.

Solution Protocol: Anaerobic Incubation To validate degradation, you must break the cycle by removing oxygen.

  • Buffer Prep: Sparge 100 mM Potassium Phosphate buffer (pH 7.4) with Argon or Nitrogen gas for 20 minutes.

  • Enzyme Mix: Add cell lysate/enzyme to a sealed reaction vial under inert atmosphere.

  • Substrate Addition: Inject the NAC substrate (dissolved in degassed DMSO).

  • Start: Inject NADPH (generating system or solution) through the septum.

  • Quench: Extract with oxygen-free ethyl acetate or methanol to prevent post-assay oxidation of sensitive intermediates.

Module 2: The "Missing Mass" Mystery (Intermediate Instability)

User Issue: "I see the parent compound disappearing, but I cannot detect the expected amine product (


). My mass balance is only 40%."

Root Cause Analysis: The reduction pathway passes through Nitroso (


)  and Hydroxylamine (

)
intermediates.[1]
  • Nitroso: Highly reactive electrophile; often binds covalently to proteins (thiol groups) in your lysate, disappearing from the soluble fraction.

  • Hydroxylamine:

    • Bamberger Rearrangement: Under acidic quenching conditions (e.g., TFA in HPLC mobile phase),

      
      -arylhydroxylamines can rearrange to form aminophenols (ring hydroxylation) rather than the expected amine.
      
    • Oxidation: If the sample is exposed to air during HPLC prep, hydroxylamines oxidize back to nitroso compounds.

Troubleshooting Guide: Stabilizing Intermediates

SymptomProbable CauseCorrective Action
Low Amine Yield Hydroxylamine accumulation (slow final reduction step).Add a stronger reducing agent (e.g., excess NADPH or bacterial Type I nitroreductase) to drive the reaction to completion.
New Peak @ M+16 Bamberger rearrangement of Hydroxylamine to Aminophenol.Avoid Acid: Use neutral pH extraction. Switch HPLC mobile phase modifier from TFA to Ammonium Acetate (pH 6-7).
Protein Adducts Nitroso intermediate binding to assay proteins.Add GSH (Glutathione) or N-acetylcysteine (1-2 mM) as a scavenger. Look for the GSH-conjugate adduct in LC-MS.

Key Reference: N-Arylhydroxylamines are versatile but unstable. Their selective synthesis often requires specific catalysts to prevent over-reduction or rearrangement [1].

Module 3: Experimental Design & Data Reporting

User Issue: "How do I report the kinetics? The rate changes over time."

Scientific Directive: Nitroreduction is a Ping-Pong Bi-Bi mechanism (for Type I enzymes). The enzyme oscillates between an oxidized and reduced flavin state. You must report:

  • Stoichiometry: Measure NADPH oxidation rate vs. NAC disappearance.

    • Ratio ~3:1 (NADPH:NAC) indicates full reduction to amine (6 electrons).

    • Ratio >>3:1 indicates futile cycling (Type II).

  • Specific Activity: nmol substrate reduced / min / mg protein.

Standardized Protocol for Kinetic Assay (Spectrophotometric) Applicable for purified enzymes (e.g., E. coli NfsA/NfsB or DT-Diaphorase)

  • Blank: Buffer + NADPH (monitor auto-oxidation).

  • Control: Buffer + NAC (monitor stability).

  • Reaction:

    • Cuvette: 100 µM NAC + 0.1 mg/mL Enzyme in PBS.

    • Initiate: Add 200 µM NADPH.

    • Monitor: Absorbance decrease at 340 nm (NADPH) AND Absorbance change at

      
       of the nitro compound (often 300-450 nm).
      
  • Calculation: Use the extinction coefficient (

    
    ) of NADPH (
    
    
    
    ) to calculate consumption rates.

Pathway Visualization:

Pathway Nitro Nitroaromatic (Ar-NO2) (Toxic / Pro-drug) Nitroso Nitroso (Ar-NO) (Electrophilic/Toxic) Nitro->Nitroso 2e- / 2H+ (Nitroreductase) Hydroxylamine Hydroxylamine (Ar-NHOH) (Mutagenic/Adduct Former) Nitroso->Hydroxylamine 2e- / 2H+ Adduct Protein/DNA Adducts Nitroso->Adduct Covalent Binding (Thiol attack) Amine Amine (Ar-NH2) (Stable End Product) Hydroxylamine->Amine 2e- / 2H+ Hydroxylamine->Adduct Esterification -> Nitrenium Ion Rearranged Aminophenols (Acid Rearrangement) Hydroxylamine->Rearranged Acidic pH

Figure 2: The Stepwise Reduction Pathway. Note the "Danger Zone" (Yellow) where reactive intermediates can cause off-target effects or analytical artifacts.

FAQ: Quick Troubleshooting

Q: Can I use DTT or Mercaptoethanol in my lysis buffer? A: Avoid if possible. Strong reducing agents can chemically reduce nitroso intermediates or compete with the enzyme, altering the kinetics. If necessary for enzyme stability, keep concentrations <1 mM and run a "buffer only" control to subtract chemical reduction background [2].

Q: My LC-MS signal for the amine is very weak. A: Aromatic amines are often basic. Ensure your mobile phase pH is high enough to keep them neutral (for better retention on C18) or use a specialized column (e.g., Phenyl-Hexyl). Also, check if the amine is being acetylated (NAT enzymes) or sulfated in your biological matrix—these conjugates will have different masses [3].

Q: How do I distinguish between bacterial and mammalian degradation in a tissue sample? A: Use specific inhibitors.

  • Dicoumarol: Inhibits mammalian NQO1 (DT-diaphorase).

  • Allopurinol: Inhibits Xanthine Oxidase.

  • Antibiotics: Pre-treating tissue/fecal samples with broad-spectrum antibiotics can eliminate gut bacterial contribution, which is often the primary source of nitroreductase activity [4].

References

  • Selective Synthesis of N-Arylhydroxylamines: Source: Molecules (2023).[1][2][3] "An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines." Link:[Link]

  • Interference in Immunoassays/Assays: Source: ResearchGate (2000). "Interference of denaturing and reducing agents on the antigen/antibody interaction."[4] Link:[Link]

  • Metabolic Pathways & Toxicity: Source:[5] PMC (2021). "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity."[1] Link:[Link]

  • Bacterial Degradation Pathways: Source: PubMed (2006). "Bacterial pathways for degradation of nitroaromatics." Link:[Link]

  • Nitroreductase Mechanism (Oxygen Sensitivity): Source: MDPI (2020). "Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases." Link:[Link]

Sources

managing temperature control during the nitration of indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Control in Indole Nitration

Topic: Managing Temperature Control During the Nitration of Indoles Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4 | Last Updated: February 2026

Introduction: The Thermal Tightrope

Indole nitration is a notorious "thermal tightrope" in organic synthesis. The electron-rich pyrrole ring makes the indole moiety exceptionally prone to oxidation and acid-catalyzed polymerization ("tarring") even under mild conditions. Conversely, the regioselectivity between the C3 (kinetic, electronic preference) and C5 (thermodynamic, steric/protonation-directed) positions is frequently dictated by a precise interplay of temperature and acidity.

This guide provides a technical framework for managing these variables, ensuring safety, yield, and isomeric purity.

Module 1: The Thermodynamics of Regioselectivity

Temperature is not merely a safety parameter; it is the switch that controls the reaction pathway.

  • Pathway A (Kinetic Control, < 10°C): Under mild conditions (e.g., acetyl nitrate, benzoyl nitrate), electrophilic attack occurs at the most electron-rich C3 position. Elevating the temperature here promotes oxidation of the indole double bond rather than substitution.

  • Pathway B (Thermodynamic/Acidic Control, < 0°C to RT): In strong acids (

    
    ), the C3 position is protonated to form an indolium cation. This deactivates the pyrrole ring, forcing the nitronium ion (
    
    
    
    ) to attack the benzene ring, typically at C5. Crucial Note: If the temperature spikes in this acidic medium, the indolium species degrades rapidly into oligomers.
Visualizing the Pathway Logic

IndoleNitrationPathways Indole Indole Starting Material C3_Path Mild Electrophile (Acetyl Nitrate) Temp: -10°C to 0°C Indole->C3_Path Low Temp C5_Path Strong Acid (HNO3/H2SO4) Temp: -5°C to 5°C Indole->C5_Path Protonation C3_Product 3-Nitroindole (Kinetic Product) C3_Path->C3_Product Controlled Polymer Polymerization/Tar (FAILURE) C3_Path->Polymer T > 10°C (Oxidation) C5_Product 5-Nitroindole (Thermodynamic Product) C5_Path->C5_Product Controlled C5_Path->Polymer T > 0°C (Exotherm)

Figure 1: Decision pathways for indole nitration. Temperature excursions in either pathway lead to polymerization.

Module 2: Critical Safety – The Acetyl Nitrate Hazard

The most common method for C3-nitration involves Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid). This reagent is thermally unstable.

WARNING: Acetyl nitrate can undergo explosive decomposition if heated above 60°C. However, the "danger zone" begins much lower.

ParameterCritical LimitConsequence of Exceeding
Generation Temp < 10°C Formation of tetranitromethane (explosive) or rapid decomposition.
Addition Temp -5°C to 0°C Loss of regioselectivity; rapid oxidation of indole substrate.
Quench Temp < 15°C Hydrolysis exotherm can trigger secondary runaway.

Module 3: Validated Protocols

Protocol A: C3-Selective Nitration (Acetyl Nitrate Method)

Best for: Synthesis of 3-nitroindoles.

  • Reagent Generation (The "Cold Mix"):

    • Charge Acetic Anhydride (1.0 equiv) into a reactor.

    • Cool to -5°C .[1][2][3]

    • Add Fuming Nitric Acid (1.05 equiv) dropwise. Rate Limit: Do not allow internal temp to rise above 5°C .

    • Mechanism:[3][4][5][6][7][8] This forms acetyl nitrate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
  • Substrate Addition:

    • Dissolve Indole in acetic anhydride (or inert solvent like DCM).

    • Cool indole solution to -10°C .

    • Transfer the cold Acetyl Nitrate solution via cannula to the indole solution.

    • Control: Maintain internal temp between -10°C and -5°C .

  • Quench:

    • Pour reaction mixture onto crushed ice/water.

    • Why: Water hydrolyzes the excess anhydride and precipitates the nitroindole.

Protocol B: C5-Selective Nitration (Mixed Acid Method)

Best for: Deactivated indoles or accessing the benzene ring.

  • Dissolution:

    • Dissolve indole in conc.

      
      .
      
    • External Cooling: Dry ice/acetone bath. Internal temp must reach -10°C .

  • Nitration:

    • Add

      
       (solid) or 
      
      
      
      (conc) extremely slowly.
    • Exotherm Management: The reaction is instantaneous. Every drop generates heat. Stop addition if temp reaches 0°C .

  • Stabilization:

    • Stir at 0°C for 30-60 mins. Do not warm to RT until quench.

Module 4: Troubleshooting & FAQs

Q1: My reaction turned into a black tar. What happened?

Diagnosis: Acid-catalyzed polymerization.[1][9] Root Cause: The temperature was too high during the addition phase. Indole is an electron-rich enamine equivalent; in the presence of acid and heat, it self-polymerizes rapidly. Corrective Action:

  • Lower the addition temperature by 10°C.

  • Dilute the reaction mixture (solvent acts as a heat sink).

  • Switch to a milder nitrating agent like Claycop (Copper nitrate on clay) or Tetrabutylammonium nitrate (TBAN) with TFAA, which can operate under milder conditions [1].

Q2: I am seeing a mixture of C3 and N1 isomers. How do I fix this?

Diagnosis: Kinetic vs. Thermodynamic control failure. Root Cause: N-nitration is often reversible or a kinetic intermediate. Corrective Action:

  • For C3: Ensure you are using Acetyl Nitrate (Protocol A) and keeping it cold.

  • For N1: N-nitration is rare but can occur with specific salts. If N1 is a contaminant, it often rearranges to C3 upon gentle warming, but "gentle" is relative. It is safer to optimize the initial electrophile to favor C-attack (

    
    ).
    
Q3: The Acetyl Nitrate solution turned yellow/brown before I added the indole.

Diagnosis: Reagent decomposition. Root Cause: The mixing temperature of Acetic Anhydride and Nitric Acid exceeded 10°C, leading to the formation of nitrogen oxides (


).
Corrective Action: 
  • Discard the batch immediately (safely).

  • Use a salt-ice bath for the next attempt to ensure T < 0°C.

  • Verify the purity of the acetic anhydride (hydrolysis products catalyze decomposition).

Q4: Can I scale this up to 100g?

Diagnosis: Heat transfer limitation. Root Cause: Nitration is exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making it harder to remove heat. Corrective Action:

  • Do not simply scale the flask size.

  • Use Continuous Flow Chemistry (Microreactors). Flow synthesis allows excellent heat exchange and precise residence time control, mitigating explosion risks and preventing hot-spots that lead to tar [2].

Module 5: Workflow Visualization

TroubleshootingLogic Start Issue Detected Problem Identify Problem Start->Problem Tar Black Tar / Polymer Problem->Tar Viscosity increase LowYield Low Yield / Unreacted Problem->LowYield Start material remains WrongIsomer Wrong Regioisomer Problem->WrongIsomer NMR check Sol_Tar Action: Lower Temp Dilute Reaction Check Acid Strength Tar->Sol_Tar Sol_Yield Action: Check Reagent Quality (Did AcONO2 decompose?) LowYield->Sol_Yield Sol_Isomer Action: Switch Method (Acidic vs Non-Acidic) WrongIsomer->Sol_Isomer

Figure 2: Troubleshooting logic for common nitration failures.

References

  • Zhang, H., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[2][5] RSC Advances, 2023.

  • Gutmann, B., et al. "Continuous flow nitration in miniaturized devices." Beilstein Journal of Organic Chemistry, 2013.

  • Pelkey, E. T., & Gribble, G. W. "Indole Nitration Protocols." Organic Syntheses, Vol 63, 214.[3]

  • Lynch, B. M., et al. "Regioselectivity in the Nitration of Indoles." Canadian Journal of Chemistry, 1989.

Sources

Technical Support Center: Purification Protocols for 5,7-Dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Impurity Removal in Sterically Congested Nitroindoles

Executive Summary

Synthesizing 5,7-dimethyl-4-nitro-1H-indole presents a unique "push-pull" conflict. The 4-nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but increasing the acidity of the N-H proton. Conversely, the 5,7-dimethyl pattern provides significant steric bulk, particularly at the 7-position, which can hinder standard cyclization mechanisms.

This guide addresses the specific impurity profiles generated by the two most viable synthetic routes: the Bartoli Indole Synthesis (preferred for 7-substituted indoles) and the Leimgruber-Batcho method.

Module 1: The Bartoli Route (Grignard) – Troubleshooting & Purification

Context: The Bartoli reaction (reaction of ortho-substituted nitroarenes with vinyl Grignard) is often the method of choice for 7-substituted indoles because the ortho-substituent (the 7-methyl) actually accelerates the necessary [3,3]-sigmatropic rearrangement.

Common Impurities:

  • Nitroso-dimers (Azo compounds): Orange/red solids resulting from incomplete reaction of the nitroso intermediate.

  • Aniline derivatives: Resulting from over-reduction or hydrolysis of the intermediate.

  • Vinyl ketone byproducts: From the hydrolysis of excess vinyl Grignard.

Critical Protocol: Temperature & Stoichiometry Control

The Bartoli reaction is exothermic. If the temperature spikes above -40°C during addition, the vinyl Grignard attacks the nitro group non-selectively, leading to intractable tars.

Step-by-Step Optimization:

  • Stoichiometry: Use 3.5 to 4.0 equivalents of vinylmagnesium bromide. The first equivalent reduces nitro to nitroso; the second and third drive the cyclization and deprotonation.

  • Temperature: Maintain -78°C for addition. Allow to warm to -20°C slowly over 2 hours.

  • Quenching: Do NOT quench with strong acid. Use saturated aqueous NH₄Cl at -20°C to prevent acid-catalyzed polymerization of the crude indole.

Visual Workflow: Bartoli Impurity Management

Bartoli_Workflow Start Start: 2,4-Dimethyl-1,5-dinitrobenzene Grignard Add VinylMgBr (-78°C) Start->Grignard Check_Temp Did Temp exceed -40°C? Grignard->Check_Temp Failure_Tar High Impurity Load: Polymerized Tars Check_Temp->Failure_Tar Yes Success_Path Form Nitroso Intermediate Check_Temp->Success_Path No Sigmatropic [3,3]-Sigmatropic Rearrangement (Facilitated by 7-Me) Success_Path->Sigmatropic Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Sigmatropic->Quench Crude Crude Mixture: Indole + Azo + Aniline Quench->Crude Purification Silica Gel Chromatography (See Module 3) Crude->Purification

Figure 1: Logic flow for minimizing tar formation during Bartoli synthesis. Note the critical temperature checkpoint.

Module 2: Leimgruber-Batcho Route – Troubleshooting

Context: If starting from a dinitroxylene derivative, this route involves forming an enamine with DMF-DMA followed by reductive cyclization.

Common Impurities:

  • Enamine Hydrolysis Product: Reversion to the starting o-nitrotoluene derivative if moisture enters the system.

  • Dimerization: Oxidative coupling of indoles during the reduction step.

  • Incomplete Reduction: Presence of amino-enamine intermediates.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Starting Material in NMR Enamine hydrolysisEnsure DMF-DMA is fresh. Run reaction under strict Ar/N₂ atmosphere. Add pyrrolidine to accelerate enamine formation [1].[1][2]
Red/Brown Oil (Not Solid) Incomplete CyclizationThe reduction step (Raney Ni/Hydrazine) failed. Switch to Zn/Acetic Acid or Fe/AcOH for more robust reduction of the 4-nitro system [2].
Low Yield Steric HindranceThe 5,7-dimethyl groups crowd the reaction site. Increase reaction time for the DMF-DMA step to 24-48h.
Module 3: Purification Protocols (The "Black Tar" Solution)

The most common failure mode in indole purification is acid-catalyzed decomposition on silica gel. The 4-nitro group makes the indole less electron-rich, but the 5,7-dimethyl groups add electron density back into the system, making it susceptible to oxidation and polymerization on acidic silica.

Protocol A: Deactivated Silica Gel Chromatography

Standard silica is slightly acidic (pH 6-6.5). You must neutralize it.

  • Slurry Preparation: Suspend silica gel in Hexanes containing 1-2% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of Hexane/TEA to ensure the entire bed is basic [3].

  • Elution: Run the column using a gradient of Hexanes/Ethyl Acetate (starting 95:5).

    • Note: You can remove TEA from the eluent once the column is packed, or keep it at 0.5% to be safe.

  • Observation: The nitroindole should elute as a bright yellow/orange band. Dark brown bands (tars) will remain at the baseline.

Protocol B: Recrystallization (For >85% Purity Crudes)

If the crude is relatively clean, avoid the column entirely to prevent loss.

  • Solvent System: Toluene/Hexane (1:3 ratio) or Ethanol/Water.

  • Method: Dissolve crude in minimal hot Toluene. Add hot Hexane until slightly turbid. Cool slowly to 4°C.

  • Why this works: Nitroindoles crystallize well due to their polarity, while polymeric tars remain soluble in the supernatant or oil out.

Visual Decision Tree: Purification Strategy

Purification_Strategy Crude_State Assess Crude Product (TLC & NMR) Purity_Check Est. Purity > 85%? Crude_State->Purity_Check High_Purity Recrystallization Purity_Check->High_Purity Yes Low_Purity Flash Chromatography Purity_Check->Low_Purity No Solvent_Choice Solvent: Toluene/Hexane or Ethanol High_Purity->Solvent_Choice Silica_Prep CRITICAL: Deactivate Silica with 1-2% Triethylamine Low_Purity->Silica_Prep Elution Elute: Hex/EtOAc (Collect Yellow Band) Silica_Prep->Elution

Figure 2: Decision matrix for selecting the optimal purification method based on crude purity.

Frequently Asked Questions (FAQ)

Q1: My product turns brown on the TLC plate after a few minutes. Why? A: This indicates acid sensitivity.[3] The silica on the TLC plate is acidic. If the spot turns brown/black, your compound is decomposing. Solution: Pre-dip your TLC plates in a 5% Triethylamine/Hexane solution and dry them before spotting your compound. This mimics the deactivated column conditions [4].

Q2: I have a mixture of 4-nitro and 6-nitro isomers. How do I separate them? A: These regioisomers have different dipole moments.

  • TLC: 4-nitroindoles generally run higher (less polar) than 6-nitroindoles due to intramolecular H-bonding between the N-H and the 4-NO₂ oxygen.

  • Separation: Use a shallow gradient (e.g., 5% to 10% EtOAc in Hexane) on TEA-deactivated silica. If separation is poor, try DCM/Hexane as the eluent, as DCM often resolves nitro isomers better than EtOAc.

Q3: Can I use catalytic hydrogenation (Pd/C) to purify via reduction? A: No. If you use Pd/C and H₂, you will reduce the nitro group to an amine (4-amino-5,7-dimethylindole). Aminoindoles are extremely unstable and oxidize rapidly in air to purple/black dyes (indoxyls). Only reduce the nitro group if that is your intended next step, and do so immediately before use.

References
  • Dobbs, A. (2001). "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2024). "Leimgruber-Batcho Indole Synthesis." Organic Chemistry Portal.

  • Rochester University Chemistry Dept. (n.d.). "Tips for Flash Column Chromatography: Deactivating Silica."

  • Teledyne ISCO. (2017).[4] "Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns." Application Note.

  • Organic Syntheses. (1985). "4-Nitroindole."[5] Organic Syntheses, Coll. Vol. 8, p.422.

Sources

Technical Support Center: Scaling Up the Purification of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,7-dimethyl-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical entity. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure a robust and efficient purification process.

Introduction: The Challenge of Purifying Nitroindoles

This compound is a key intermediate in various synthetic pathways. However, like many nitroaromatic compounds, its purification on a larger scale can present several challenges. These may include the presence of closely related impurities, potential for degradation, and the need for safe handling protocols. This guide will provide a systematic approach to addressing these issues, drawing upon established principles of organic process chemistry and specific examples from the literature for analogous compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most common methods for purifying this compound?

The two primary methods for purifying nitroindole derivatives are column chromatography and recrystallization.[1] Column chromatography is highly effective for separating the target compound from impurities with different polarities, while recrystallization is an excellent technique for achieving high purity, albeit sometimes with lower recovery rates.[1]

Q2: What are the likely impurities I might encounter?

Impurities often stem from the synthetic route used. Common impurities can include:

  • Isomers: Positional isomers of the nitro group or starting materials.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions, such as oxidation or polymerization of the indole ring.

Q3: Are there any specific safety precautions I should take when handling this compound?

Yes, nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating the compound to high temperatures unless its thermal stability has been thoroughly evaluated.

Troubleshooting Guide: Scaling Up Purification

This section provides a problem-oriented approach to troubleshooting common issues encountered during the scale-up of this compound purification.

Problem 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks leading to mixed fractions.

  • Low recovery of pure product.

Root Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Systematically screen for a better solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation between the product spot and impurity spots, with an Rf value for the product ideally between 0.3 and 0.5. For nitroindoles, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][2]

  • Column Overloading: Applying too much crude material to the column will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For scaling up, it is crucial to maintain a proper ratio of crude product to stationary phase.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry. A layer of sand at the top of the silica gel can help prevent disturbance when adding the eluent.[1]

Workflow for Optimizing Column Chromatography:

G cluster_0 Troubleshooting Poor Separation start Poor Separation Observed check_tlc Review TLC Data start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Poor Rf or No Separation check_loading Check Column Loading check_tlc->check_loading Good Separation on TLC optimize_solvent->check_loading reduce_loading Reduce Sample Load check_loading->reduce_loading Overloaded check_packing Inspect Column Packing check_loading->check_packing Loading OK reduce_loading->check_packing repack_column Repack Column check_packing->repack_column Poor Packing success Successful Separation check_packing->success Packing OK repack_column->success

Caption: Troubleshooting workflow for poor column chromatography separation.

Problem 2: Product Oiling Out During Recrystallization

Symptom:

  • Instead of forming crystals upon cooling, the product separates as an oil.

Root Causes and Solutions:

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

    • Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitro-containing aromatic compounds, alcoholic solvents like methanol or ethanol can be effective.[3] A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be used to fine-tune the solubility.

  • Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: If the product is significantly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Table 1: Suggested Solvents for Recrystallization of Nitroindoles

Solvent/Solvent SystemRationale
Ethanol or MethanolOften provides good solubility at high temperatures and lower solubility at room temperature for polar compounds.[3]
Ethyl Acetate/HexaneA polar/non-polar mixture that allows for fine-tuning of solubility.[2]
Dichloromethane/HexaneSimilar to ethyl acetate/hexane, useful for compounds of intermediate polarity.
AcetonitrileCan be a good choice for recrystallizing polar compounds.[3]
Problem 3: Low Yield After Purification

Symptom:

  • The amount of pure, isolated product is significantly lower than expected.

Root Causes and Solutions:

  • Losses During Transfers: Multiple transfer steps can lead to cumulative loss of material.

    • Solution: Minimize the number of transfers. When possible, use a filter flask for recrystallization to avoid transferring the solid.

  • Product Adsorption on Silica Gel: Highly polar compounds can bind strongly to silica gel, leading to incomplete elution.

    • Solution: If the product is streaking on TLC or not eluting from the column, consider adding a small percentage of a more polar solvent like methanol to the eluent.

  • Decomposition: The compound may be unstable under the purification conditions.

    • Solution: For column chromatography, work quickly and avoid prolonged exposure of the compound to the silica gel. For recrystallization, avoid excessively high temperatures or prolonged heating.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound. It is crucial to first perform small-scale trials to optimize conditions before proceeding to a larger scale.

Protocol 1: Scale-Up of Column Chromatography
  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • Identify a solvent system that provides good separation and an Rf value of ~0.3-0.5 for the target compound. A system of hexane/ethyl acetate (4:1) has been reported for the purification of the similar compound 5-methyl-4-nitroindole.

  • Column Packing:

    • For every 1 gram of crude material, use approximately 50-100 grams of silica gel (60-120 mesh).

    • Prepare a slurry of the silica gel in the non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Scale-Up Considerations for Chromatography:

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Consideration
Silica Gel 50-100 g5-10 kgMaintain a consistent ratio of silica to crude material.
Column Diameter 2-5 cm10-20 cmA wider column requires more careful packing to avoid channeling.
Solvent Volume 0.5-2 L50-200 LSolvent consumption increases significantly.
Elution Time 1-3 hours8-24 hoursPlan for longer processing times.
Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool to see if crystals form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in portions while heating and swirling until the solid just dissolves.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Process Flow for Purification Scale-Up:

G cluster_1 Purification Scale-Up Strategy crude Crude 5,7-dimethyl- 4-nitro-1H-indole small_scale Small-Scale Purification Trials crude->small_scale column_chrom Column Chromatography Optimization (TLC) small_scale->column_chrom recrystallization Recrystallization Solvent Screening small_scale->recrystallization decision Purity Acceptable? column_chrom->decision recrystallization->decision decision->small_scale No, Re-optimize scale_up Scale-Up Chosen Method decision->scale_up Yes pure_product Pure Product scale_up->pure_product

Caption: A logical workflow for scaling up the purification process.

Conclusion

The successful scale-up of the purification of this compound relies on a systematic and logical approach to troubleshooting and optimization. By understanding the principles of chromatography and recrystallization and by carefully selecting and optimizing the purification parameters on a small scale, researchers can confidently move to larger-scale production while maintaining high purity and yield. Always prioritize safety when working with nitroaromatic compounds.

References

  • This reference is not available in the provided search results.
  • BenchChem. (n.d.). Application Note and Protocol for the Purification of 7-Methoxy-5-nitro-1H-indole by Column Chromatography.
  • This reference is not available in the provided search results.
  • Sharma, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Organic Syntheses. (1990). 4-nitroindole. Organic Syntheses Procedure.

Sources

dealing with poor reactivity of substituted anilines in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

IND-SYNTH TECHNICAL SUPPORT CENTER Subject: Troubleshooting Substituted Aniline Reactivity in Indole Synthesis Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization)

Executive Summary: The Reactivity Paradox

Welcome to the Indole Synthesis Support Center. You are likely here because the classic Fischer Indole Synthesis (FIS) has failed you.

The Core Problem: Substituted anilines—specifically those with Electron-Withdrawing Groups (EWGs) or significant steric bulk—break the standard Fischer protocol.

  • Electronic Deactivation: EWGs (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) drastically lower the nucleophilicity of the hydrazine nitrogen, preventing the initial hydrazone formation. Furthermore, they destabilize the transition state of the rate-determining [3,3]-sigmatropic rearrangement.
  • Steric Blockade: Ortho-substituents physically impede the planar transition state required for the sigmatropic shift, often leading to recovered starting material or regioisomeric mixtures.

This guide provides three "escalation tiers" to resolve these reactivity issues, moving from protocol optimization to complete mechanistic pivots.

Troubleshooting Modules (Escalation Tiers)

TIER 1: Optimizing the Fischer Protocol (The Acid Switch)

Use this when: You have weak EWGs (e.g.,


, 

) and want to avoid transition metals.

The Issue: Standard protic acids (


, 

) fail to drive the [3,3]-shift in deactivated systems because the activation energy barrier is too high.

The Fix: Switch to Lewis Acids and High-Temperature Solvents. Zinc chloride (


) acts as a "dopant" for the hydrazine nitrogen, coordinating to increase electrophilicity at the carbon center while stabilizing the ene-hydrazine intermediate.

Protocol 1.1: The High-Temp Lewis Acid Method

  • Preparation: Mix substituted phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in glacial acetic acid .

  • Catalyst: Add anhydrous

    
     (2.0–3.0 equiv). Note: Stoichiometric amounts are often required for deactivated substrates, not catalytic.
    
  • Energy Input: Reflux at 110–140°C.

    • Pro-Tip: If reflux fails, transfer to a Microwave Reactor . Irradiate at 150°C for 10–20 minutes. The rapid dielectric heating often overcomes the sigmatropic barrier that thermal convection cannot.

  • Workup: Quench with ice water. The indole usually precipitates.

Mechanism Insight: The [3,3]-sigmatropic rearrangement is the bottleneck. EWGs raise the activation energy (


). Lewis acids lower this barrier by stabilizing the transition state charge distribution more effectively than simple protonation.
TIER 2: The Japp-Klingemann Detour

Use this when: Your aniline is too deactivated to react with a ketone directly, or ortho-substitution prevents hydrazone formation.

The Logic: Instead of forcing a "lazy" aniline to attack a ketone, we convert the aniline into a hyper-reactive diazonium salt and couple it with an activated methylene compound (like a


-keto ester). This bypasses the difficult hydrazone formation step of the standard Fischer protocol.

Protocol 2.1: The Japp-Klingemann / Fischer Hybrid

  • Diazotization: Dissolve substituted aniline in

    
    . Add 
    
    
    
    at 0°C to form the diazonium salt (
    
    
    ).
  • Coupling: Add the diazonium solution to a solution of ethyl 2-methylacetoacetate (or similar active methylene) and base (

    
     or 
    
    
    
    ).
  • Cleavage: The resulting azo-ester intermediate hydrolyzes and decarboxylates in situ (Japp-Klingemann cleavage) to yield the pure hydrazone .

  • Cyclization: Isolate the hydrazone and treat with

    
     or Polyphosphoric Acid (PPA) to cyclize to the indole.
    
TIER 3: The Nuclear Option (Palladium Catalysis)

Use this when: You have acid-sensitive functional groups or the aniline is completely inert to Fischer conditions (e.g., multiple EWGs).

The Solution: The Larock Heteroannulation .[1][2] This method abandons the acid-catalyzed mechanism entirely. It uses Palladium(0) to couple an o-iodoaniline with an internal alkyne.

Protocol 3.1: Larock Indole Synthesis

  • Substrate: You must start with an o-iodoaniline (iodine is required for the oxidative addition step; bromine often requires bulky ligands).

  • Reagents:

    • o-Iodoaniline (1.0 equiv)

    • Internal Alkyne (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       or 
      
      
      
      (2.0 equiv)
    • 
       (1.0 equiv) – Critical additive to regenerate the active Pd species.
      
  • Conditions: DMF, 100°C, 12–24 hours.

  • Outcome: Regioselective formation of 2,3-disubstituted indoles.[3][4] The bulky group of the alkyne generally ends up at the C2 position due to steric minimization during insertion.

Diagnostic Visualization

Figure 1: Decision Logic for Deactivated Anilines

IndoleDecisionTree Start START: Substituted Aniline Reacting Poorly CheckAcid Are functional groups acid-sensitive? Start->CheckAcid CheckOrtho Is there Ortho-substitution or extreme deactivation? CheckAcid->CheckOrtho No (Acid Stable) Tier3 TIER 3: Larock Annulation Requires o-Iodoaniline + Pd(0) CheckAcid->Tier3 Yes (Acid Sensitive) Tier1 TIER 1: Modified Fischer Use ZnCl2 (2-3 equiv) + Microwave CheckOrtho->Tier1 No (Just sluggish) Tier2 TIER 2: Japp-Klingemann Aniline -> Diazonium -> Hydrazone CheckOrtho->Tier2 Yes (Steric/Inert)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate limitations.

Figure 2: The Mechanistic Bottleneck (Fischer vs. Larock)

MechanismCompare cluster_Fischer Fischer Route (Acid) cluster_Larock Larock Route (Pd) F1 Hydrazone F2 [3,3]-Sigmatropic Shift (Rate Limiting Step) F1->F2 Blocked by EWG F3 Indole F2->F3 L1 o-Iodoaniline L2 Oxidative Addition (Pd Insert) L1->L2 Fast w/ Pd(0) L3 Alkyne Insertion L2->L3 L4 Indole L3->L4

Caption: Comparison of the rate-limiting steps. EWGs block the Fischer [3,3]-shift but facilitate the Larock Oxidative Addition.

Comparative Data Table

FeatureFischer (Standard)Fischer (

/MW)
Japp-KlingemannLarock Annulation
Primary Utility Simple, electron-rich anilinesWeakly deactivated anilinesSterically hindered / Inert anilinesAcid-sensitive / Highly deactivated
Key Reagent

/


(Stoichiometric)

(Diazonium)

/

Temp Range 80–110°C140–180°C (MW)0°C (Step 1) -> 100°C80–120°C
EWG Tolerance PoorModerateHighExcellent
Atom Economy High (

byproduct)
HighLower (Decarboxylation)Moderate (HI byproduct)

Frequently Asked Questions (FAQs)

Q: I have a nitro-aniline (


). Can I use the Fischer method? 
A:  It is highly unlikely to work. The nitro group is too deactivating.
  • Recommendation: Do not reduce the nitro group yet. Instead, use the Bartoli Indole Synthesis . This reaction reacts a nitroarene directly with a vinyl Grignard reagent to form the indole, turning the "bug" (nitro group) into a feature.

Q: My Larock reaction is stalling. I see the starting material. A: Check your halide.

  • Troubleshoot: Are you using a bromo-aniline? The standard Larock protocol requires iodo-anilines . If you must use bromine, you need bulky, electron-rich phosphine ligands (like Buchwald's XPhos or SPhos) to facilitate the oxidative addition step.

Q: In the Japp-Klingemann, I can't isolate the hydrazone. A: The intermediate azo-ester might be stable.

  • Troubleshoot: Ensure you are heating the reaction sufficiently after coupling to promote the decarboxylative cleavage. If it still fails, treat the crude azo-compound with acid; the cyclization to indole often drives the equilibrium forward even if the hydrazone isn't isolated pure.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[5] Link

  • Phillips, R. R. (1959).[6] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[6] (Foundational text on the diazonium route).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

Sources

alternative catalysts for the synthesis of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalytic Protocols Subject: Alternative Catalysts for the Synthesis of 5,7-Dimethyl-4-Nitro-1H-Indole Ticket ID: IND-NIT-574-CAT Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic & Strategy: Why Standard Methods Fail

Researchers frequently encounter failure when attempting to synthesize This compound using standard "textbook" methods like the Bartoli or Fischer indole syntheses.[1] Before introducing alternative catalysts, it is critical to understand the failure modes inherent to this specific scaffold.

Standard MethodFailure Mode for 4-Nitro-5,7-Dimethylindole
Bartoli (Grignard) Electronic Incompatibility: The Bartoli reaction requires the attack of a vinyl Grignard on a nitro group.[1] However, the presence of a second nitro group (required at the C4 precursor position) creates a competing electrophilic site, leading to complex mixtures of azo/azoxy byproducts and low yields (<15%).
Fischer Indole Electronic Deactivation: The strongly electron-withdrawing nitro group deactivates the hydrazine/hydrazone intermediate, preventing the [3,3]-sigmatropic rearrangement required for cyclization.
Standard Hydrogenation Chemo-selectivity Loss: Catalytic hydrogenation (Pd/C, H₂) used to reduce the cyclizing nitro group often reduces the C4-nitro group to an amine (4-aminoindole), destroying the target functionality.[1]

The Solution: We must utilize chemoselective catalytic cycles that operate under conditions mild enough to preserve the C4-nitro group while effectively closing the pyrrole ring. The two recommended protocols are the Palladium-Catalyzed Reductive Cyclization (Söderberg) and the Organocatalytic Modified Leimgruber-Batcho .[1]

Protocol A: Palladium-Catalyzed Reductive Cyclization (The Söderberg Route)[1]

This method is the premier alternative for electron-deficient indoles.[1] It utilizes a Palladium(II) catalyst and Carbon Monoxide (CO) as a deoxygenating agent.[1][2]

Mechanism Insight: Unlike hydrogenation, CO acts as an oxygen acceptor. The Pd catalyst facilitates the formation of a nitrene/nitroso intermediate from the ortho-nitro group, which then inserts into the vinyl C-H bond.

Experimental Workflow
  • Precursor: 2,6-dinitro-3,5-dimethylstyrene.[1]

    • Note: Due to the symmetry of the precursor (1-vinyl-2,6-dinitro-3,5-dimethylbenzene), cyclization at either nitro group yields the identical 5,7-dimethyl-4-nitroindole product.[1] This eliminates regioselectivity concerns.[1]

Step-by-Step Protocol:

  • Catalyst Preparation: In a high-pressure glass reactor (Parr bomb), dissolve Pd(OAc)₂ (5 mol%) and Triphenylphosphine (PPh3) (20 mol%) in dry Acetonitrile (MeCN).[1]

  • Substrate Addition: Add the precursor 2,6-dinitro-3,5-dimethylstyrene (1.0 equiv).[1]

  • Atmosphere Exchange: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 4 atm (60 psi) .[1]

    • Safety Alert: CO is highly toxic.[1] Work in a well-ventilated fume hood with CO detectors active.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Vent the CO (into a scrubber). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂).[1] The product is usually a yellow/orange solid.

Key Parameter Table:

ParameterRecommended ValueImpact of Deviation
Catalyst Loading 5 mol% Pd(OAc)₂<3% leads to incomplete conversion; >10% promotes dimerization.[1]
CO Pressure 4–6 atm<2 atm stalls the reduction; >10 atm may reduce the C4-nitro group.
Ligand Ratio 4:1 (PPh3:Pd)Excess ligand stabilizes the active Pd(0) species against aggregation.[1]

Protocol B: Organocatalytic Modified Leimgruber-Batcho

If high-pressure CO equipment is unavailable, the Leimgruber-Batcho (L-B) synthesis is the robust alternative.[1] The innovation here is using Pyrrolidine as an organocatalyst to drive the enamine formation on the highly sterically crowded precursor.

Mechanism Insight: The precursor, 2,4-dinitro-1,3,5-trimethylbenzene , has three methyl groups.[1] The methyl group at C3 is flanked by two nitro groups, making it significantly more acidic (pKa ~20) than the others. The organocatalyst (Pyrrolidine) selectively forms the enamine at this position, guaranteeing the correct 4-nitro substitution pattern.

Experimental Workflow

Step 1: Enamine Formation (Organocatalysis) [1]

  • Dissolve 2,4-dinitro-1,3,5-trimethylbenzene in DMF.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).[1]

  • Add Pyrrolidine (1.0 equiv) as the catalyst.[1]

    • Why? Pyrrolidine displaces the dimethylamine from DMF-DMA, forming a more reactive electrophile that can attack the crowded methyl group.[3]

  • Heat to 110°C for 4–6 hours under Argon. The solution will turn deep red (enamine formation).[1]

  • Remove volatiles in vacuo to obtain the crude enamine.

Step 2: Reductive Cyclization (Chemoselective)

  • Critical: Do NOT use Pd/C + H₂, as it will reduce the C4-nitro.

  • Reagent: Iron Powder (Fe) in Acetic Acid (AcOH) / Silica Gel.[1]

  • Suspend the crude enamine in Toluene/AcOH (3:1).

  • Add activated Fe powder (5 equiv) and Silica Gel (to disperse the surface area).[1]

  • Heat to 80°C and monitor by TLC. The reaction typically finishes in 2 hours.

  • Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃. Extract with Ethyl Acetate.[1]

Technical Visualization

The following diagram illustrates the decision logic and the symmetry advantage inherent in the Söderberg protocol for this specific molecule.

IndoleSynthesis Target Target: this compound Precursor_Pd Precursor A (Söderberg): 2,6-Dinitro-3,5-Dimethylstyrene (Symmetric) Catalyst_Pd Catalyst System A: Pd(OAc)2 / PPh3 + CO (4 atm) Precursor_Pd->Catalyst_Pd Reductive Cyclization Precursor_LB Precursor B (Leimgruber-Batcho): 2,4-Dinitro-1,3,5-Trimethylbenzene Catalyst_LB_1 Step 1 Catalyst: Pyrrolidine (Organocatalyst) Precursor_LB->Catalyst_LB_1 Condensation Catalyst_Pd->Target Regioselectivity via Symmetry Intermediate_LB Intermediate: Enamine forms at C3 (Most Acidic) Catalyst_LB_1->Intermediate_LB Thermodynamic Control Catalyst_LB_2 Step 2 Reagent: Fe / AcOH (Chemoselective) Catalyst_LB_2->Target Preserves C4-Nitro Intermediate_LB->Catalyst_LB_2 Reductive Closure

Caption: Figure 1. Convergent synthetic pathways. The Söderberg route exploits substrate symmetry, while the Leimgruber-Batcho route exploits the acidity difference of the methyl groups.

Troubleshooting & FAQs

Q1: In the Söderberg reaction, I am seeing a byproduct with M+14 mass. What is it?

  • A: This is likely the N-methylated indole or a carbamoylated species.[1] However, more commonly, if you see M-16, it is the deoxygenated over-reduction (4-nitro -> 4-nitroso).[1] If you see M-30, it is the amine (4-NH₂).[1]

  • Fix: Reduce reaction time. Ensure CO pressure does not exceed 6 atm. If over-reduction persists, switch from PPh3 to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane), which modulates the electron density on Palladium.[1]

Q2: The Leimgruber-Batcho enamine step is stalling at 50% conversion.

  • A: The steric bulk of the 2,4-dinitro system hinders the attack of the acetal.

  • Fix: Increase the Pyrrolidine loading to 2.0 equivalents. Use a sealed tube to allow heating to 140°C (above the boiling point of DMF-DMA).[1] Ensure strictly anhydrous conditions; water hydrolyzes the reactive iminium intermediate back to the starting material.

Q3: Can I use Titanium(III) Chloride (TiCl3) for the reduction step?

  • A: Yes, TiCl3 is an excellent chemoselective reducing agent for converting o-nitroenamines to indoles while sparing other nitro groups.[1] However, it requires buffering (Ammonium Acetate) to prevent acid-catalyzed polymerization of the indole.[1] The Fe/AcOH method is generally cheaper and easier to scale.

Q4: Why not use the Bartoli synthesis with 1-nitro-2,4,6-trimethylbenzene?

  • A: Bartoli requires an ortho-substituent to facilitate the [3,3]-sigmatropic rearrangement. While 2,4,6-trimethyl-1-nitrobenzene has ortho-methyls, it lacks the second nitro group required for your target (4-nitro).[1] Introducing the nitro group after indole formation (nitration of 5,7-dimethylindole) is dangerous; electrophilic nitration will occur at C3 (preferred) or C6, not C4, due to the directing effects of the methyls and the inherent reactivity of the indole ring. You must install the nitro group on the benzene ring before cyclization.

References

  • Söderberg, B. C., et al. (1997).[1] "Palladium-Catalyzed Synthesis of Indoles via Reductive N-Heterocyclization of o-Nitrostyrenes." Journal of Organic Chemistry. Link

  • Leimgruber, W., & Batcho, A. D. (1971).[1][4] "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses. (Basis for the enamine condensation method). Link[1]

  • Bergman, J., & Sand, P. (1983).[1] "Synthesis of 4-Nitroindole." Tetrahedron Letters. (Establishes the difficulty of 4-nitroindole synthesis and alternative condensation strategies). Link[1]

  • Org. Syn. Coll. Vol. 10. (2004).[1] "Synthesis of 4-Nitroindole." (Detailed non-catalytic protocol for reference). Link[1]

  • Pélinski, L., et al. (2005).[1] "Synthesis of 4-substituted indoles." Tetrahedron. (Review of chemoselective reduction strategies). Link[1]

Sources

Validation & Comparative

The 5,7-Dimethyl-4-Nitro-1H-Indole Scaffold: A Structure-Activity Relationship (SAR) Comparison Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,7-dimethyl-4-nitro-1H-indole derivatives. While direct experimental data on this specific scaffold is emerging, this document synthesizes findings from closely related indole analogues to offer predictive insights for researchers and drug development professionals. We will explore the therapeutic potential of this scaffold by examining the distinct roles of its substituents and comparing them with alternative indole-based compounds.

The this compound Scaffold: An Overview

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The this compound scaffold is a unique variation, featuring key substituents that are expected to significantly influence its physicochemical properties and biological activity. The strategic placement of two methyl groups at positions 5 and 7, combined with a nitro group at position 4, suggests a potential for high target specificity and novel mechanisms of action.

Deconstructing the Scaffold: The Role of Each Substituent

To understand the potential SAR of the this compound core, we must first analyze the contribution of each substituent based on established principles and data from related compounds.

The 4-Nitro Group: A Key Modulator of Activity

The nitro group is a potent electron-withdrawing group that can drastically alter the electronic properties of the indole ring.[2] Its placement at the C4 position is particularly noteworthy. Studies on 4-nitroindole derivatives have highlighted their potential as 5-HT2A receptor antagonists.[3] In other contexts, the position of the nitro group is critical for various biological activities, including anti-inflammatory and vasorelaxant effects.[4] The presence of a nitro group can also be a prerequisite for certain anticancer activities, though its replacement with an amino group has been shown to be beneficial in some 4-indolyl-2-arylaminopyrimidine derivatives with anti-inflammatory properties.[5] For the this compound scaffold, the 4-nitro group is anticipated to be a key determinant of its biological target profile.

The 5,7-Dimethyl Substitution: Enhancing Lipophilicity and Specificity

The introduction of methyl groups at the C5 and C7 positions of the indole ring is expected to increase the lipophilicity of the molecule. This can enhance membrane permeability and oral bioavailability. Furthermore, the presence of these methyl groups can provide steric hindrance, potentially leading to more selective binding to target proteins.[6] In some benzodiazepine derivatives, a methyl group at the N1 position was found to increase pharmacological activity.[7] While the methyl groups in our scaffold are on the benzene portion of the indole ring, they are similarly likely to influence target engagement and metabolic stability.

Comparative Analysis: Potential Therapeutic Applications

Based on the SAR of related indole derivatives, we can hypothesize several potential therapeutic applications for the this compound scaffold.

Anticancer Activity

Substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities.[8] These compounds can act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells.[9] The this compound scaffold, with its unique substitution pattern, may exhibit novel or enhanced anticancer properties.

Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors.[10] While specific data on this compound as a kinase inhibitor is not yet available, the general applicability of indoles in this area suggests that derivatives of this scaffold could be designed to target specific kinases involved in cell signaling pathways.

Serotonin Receptor Antagonism

As previously mentioned, 4-nitroindole derivatives have been investigated as 5-HT2A receptor antagonists.[3] The 5,7-dimethyl substitution pattern could modulate the affinity and selectivity of these compounds for various serotonin receptor subtypes, potentially leading to new treatments for neurological and psychiatric disorders.

Data Summary and Comparison

To provide a clearer perspective, the following table summarizes the observed activities of related indole derivatives, offering a basis for comparison and hypothesis generation for the this compound scaffold.

ScaffoldKey SubstituentsBiological ActivityReference
4-Nitroindole 4-NO₂5-HT2A receptor antagonism[3]
5-Nitroindole 5-NO₂Anticancer (c-Myc G-quadruplex binder)[8][9]
4-Indolyl-2-arylaminopyrimidine 4-indole, 5-NH₂ (vs. 5-NO₂)Anti-inflammatory[5]
General Indole Derivatives VariousKinase inhibition, Anticancer[1][10]

Experimental Protocols

To validate the therapeutic potential of this compound derivatives, the following experimental workflows are recommended.

Synthesis of this compound Derivatives

A general synthetic route can be adapted from established methods for preparing substituted nitroindoles.[11]

Step 1: Nitration of 2,4-dimethylaniline. Treat 2,4-dimethylaniline with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, likely directed to the position ortho to one of the methyl groups and meta to the other, to yield 2,4-dimethyl-x-nitroaniline.

Step 2: Reductive Cyclization. Employ a reaction such as the Leimgruber-Batcho indole synthesis. This would involve condensation with dimethylformamide dimethyl acetal to form an enamine, followed by reductive cyclization (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation) to form the indole ring.

Step 3: Derivatization. The synthesized this compound core can be further functionalized at various positions (e.g., N1, C2, C3) to generate a library of derivatives for SAR studies.

Biological Evaluation

In Vitro Anticancer Screening:

  • Cell Viability Assays: Utilize a panel of human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) and assess cell viability using assays such as MTT or Alamar blue after treatment with the synthesized compounds.[8]

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of action, such as induction of apoptosis (e.g., via Annexin V/PI staining and flow cytometry) or cell cycle arrest.[9]

Kinase Inhibition Assays:

  • Biochemical Assays: Screen a library of kinases using in vitro kinase activity assays (e.g., radiometric or fluorescence-based assays) to identify potential targets.

  • Cell-Based Assays: For promising hits, validate their activity in cell-based assays that measure the phosphorylation of downstream substrates.

Receptor Binding Assays:

  • Radioligand Binding Assays: Determine the binding affinity of the compounds for specific receptors (e.g., serotonin receptors) by competing with a radiolabeled ligand.[3]

Visualizing the Path Forward

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Hypothesis cluster_Scaffold This compound cluster_Substituents Key Substituents cluster_Properties Predicted Properties cluster_Activities Potential Biological Activities Scaffold Core Scaffold 4-NO2 4-Nitro Group (Electron Withdrawing) 5,7-Me 5,7-Dimethyl Groups (Lipophilic, Steric Bulk) Electronics Altered Ring Electronics 4-NO2->Electronics Physicochem Increased Lipophilicity Enhanced Membrane Permeability 5,7-Me->Physicochem Binding Potentially High Target Specificity 5,7-Me->Binding Anticancer Anticancer Electronics->Anticancer Kinase Kinase Inhibition Physicochem->Kinase Receptor Receptor Antagonism Binding->Receptor

Caption: Hypothetical SAR of this compound.

Experimental_Workflow Start Hypothesized Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Biological Screening (e.g., Anticancer, Kinase) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive SAR_Analysis SAR Analysis and Lead Optimization Hit_ID->SAR_Analysis Active In_Vivo In Vivo Studies SAR_Analysis->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Proposed experimental workflow for drug discovery.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the existing knowledge of related indole derivatives, researchers can strategically design and synthesize novel compounds with the potential for high efficacy and selectivity. The interplay between the electron-withdrawing nitro group and the lipophilic, sterically hindering methyl groups provides a rich chemical space for optimization. This guide serves as a foundational resource to stimulate further investigation into this intriguing class of molecules.

References

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Semantic Scholar.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (n.d.). PMC.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2026). Journal of the American Chemical Society.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central.
  • Synthesis of New 3-Substituted Indole Derivatives. (2025).
  • Indole derivatives. (n.d.).
  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. (2015). PubMed.
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025).
  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. (2025).
  • (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (n.d.).
  • Method for preparing 1H-indazole derivative. (n.d.).
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022).
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
  • Synthesis of Medicinally Important Indole Deriv
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activit. (n.d.).
  • Indole-Based Metal Complexes and Their Medicinal Applic
  • Indoles, derivatives, and analogs thereof and uses thereof. (n.d.).
  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. (n.d.).
  • Nucleophilic Reactivities of Indoles. (2025).
  • Processes for production of indole compounds. (n.d.).
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to Substituted Indole Synthesis: Fischer vs. Leimgruber-Batcho

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmacologically active compounds. Among the numerous methods developed for its construction, the Fischer and Leimgruber-Batcho syntheses are two of the most prominent and widely utilized. This guide provides an objective comparison of these two classical methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

The Enduring Legacy of the Fischer Indole Synthesis

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and versatile method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1] This reaction has been a workhorse in organic synthesis for over a century due to its broad substrate scope and the commercial availability of its precursors.[1]

The mechanism, a classic in organic chemistry textbooks, proceeds through a series of well-studied steps. The initial condensation of an arylhydrazine with a carbonyl compound forms a hydrazone. This is followed by tautomerization to an enamine intermediate, which then undergoes a critical[2][2]-sigmatropic rearrangement.[2][3] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole Substituted Indole Aminal->Indole Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

However, the classical Fischer synthesis is not without its drawbacks. The reaction often requires harsh acidic conditions and high temperatures, which can limit its compatibility with sensitive functional groups.[1] Furthermore, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole mixtures, complicating purification and reducing the yield of the desired product.[3]

The Strategic Advancement: The Leimgruber-Batcho Indole Synthesis

Developed in the mid-20th century, the Leimgruber-Batcho indole synthesis offers a powerful and often milder alternative. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by a reductive cyclization to furnish the indole ring.[4] It has gained popularity, particularly in the pharmaceutical industry, for its high yields and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[1]

The Leimgruber-Batcho synthesis begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-o-nitrostyrene (an enamine).[5] This intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes and eliminates the secondary amine to form the indole.[4]

Leimgruber_Batcho_Synthesis oNitrotoluene o-Nitrotoluene Enamine β-Amino-o-nitrostyrene (Enamine) oNitrotoluene->Enamine + Formamide Acetal FormamideAcetal Formamide Acetal FormamideAcetal->Enamine ReducedIntermediate Reduced Intermediate Enamine->ReducedIntermediate Reduction of Nitro Group (e.g., Raney Ni, H₂ or Hydrazine) CyclizedIntermediate Cyclized Intermediate ReducedIntermediate->CyclizedIntermediate Intramolecular Cyclization Indole Substituted Indole CyclizedIntermediate->Indole Elimination of Secondary Amine

Caption: Mechanism of the Leimgruber-Batcho Indole Synthesis.

A key advantage of this methodology is the milder reaction conditions for the reductive cyclization step, which can be achieved using various reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or even iron in acetic acid.[6] This enhances its functional group tolerance compared to the Fischer synthesis.

Head-to-Head Comparison: Fischer vs. Leimgruber-Batcho

The choice between these two powerful methods is ultimately dictated by the specific target molecule and the overall synthetic strategy.

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials Arylhydrazines and aldehydes/ketoneso-Nitrotoluenes and formamide acetals
Reaction Conditions Often harsh (strong acids, high temperatures)Generally milder, especially the reduction step
Key Reaction Steps Hydrazone formation,[2][2]-sigmatropic rearrangement, cyclizationEnamine formation, reductive cyclization
Regioselectivity Can be poor with unsymmetrical ketones, leading to mixtures.[3]Excellent; substitution pattern is determined by the starting o-nitrotoluene.[6]
Substitution Pattern Versatile for C2 and C3 substitutionIdeal for indoles unsubstituted at C2 and C3.[1]
Functional Group Tolerance Limited due to harsh acidic conditionsGenerally good, compatible with a wider range of functional groups.[7]
Scalability Widely used in industry, but can present challenges with heat management and acidic waste streams.Also used industrially, with one-pot variations improving efficiency.[8]

Experimental Data: A Comparative Look

Target IndoleSynthesis MethodStarting MaterialsConditionsYieldReference
2,5-DimethylindoleFischerp-Tolylhydrazine, AcetoneZinc chloride, 180°CNot specified[9]
5-Methoxy-2-methylindoleFischerp-Methoxyaniline, HydroxyacetoneAcetic acid, reflux94%[10]
6-BenzyloxyindoleLeimgruber-Batcho2-Nitro-6-benzyloxytoluene, DMFDMA, PyrrolidineRaney Ni, Hydrazine hydrate68%[1]
5-ChloroindoleLeimgruber-Batcho5-Chloro-2-nitrotoluene, DMFDMADioxane, H₂, Pd/C92% (one-pot)[7]
2-PhenylindoleFischerPhenylhydrazine, Acetophenoneo-Phosphoric acid, conc. H₂SO₄, 100-120°CNot specified[1]

Field-Proven Experimental Protocols

Protocol 1: Fischer Synthesis of 2-Phenylindole[1]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • ortho-Phosphoric acid

  • Concentrated sulfuric acid

Procedure:

  • In a suitable beaker, mix phenylhydrazine and acetophenone. The reaction is exothermic.

  • Carefully add 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid to the beaker.

  • Heat the resulting mixture on a water bath to 100-120°C for 20 minutes with constant stirring. The mixture will become hot.

  • Pour the hot reaction mixture into 50 mL of cold water.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol-water mixture to yield purified 2-phenylindole.

Protocol 2: Leimgruber-Batcho Synthesis of 6-Benzyloxyindole[1]

Step 1: Enamine Formation

  • Dissolve 2-nitro-6-benzyloxytoluene in DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.

  • Stir the mixture under a nitrogen atmosphere at 125°C for 3 hours.

  • Distill the solvent under reduced pressure to obtain the crude enamine as a dark red oil.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

  • Add Raney nickel catalyst.

  • Stir the mixture under a nitrogen atmosphere at 50-60°C.

  • Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals. The total reaction time is approximately 2.5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography (30% ether-hexane) to afford pure 6-benzyloxyindole (yield: 68%).

Concluding Remarks for the Practicing Scientist

Both the Fischer and Leimgruber-Batcho syntheses are indispensable tools for constructing the indole ring system. The choice between them is dictated by the specific requirements of the target molecule and the overall synthetic strategy.[1]

The Fischer indole synthesis remains a rapid and effective method, especially when starting materials are simple and harsh conditions are tolerated. Its long history provides a wealth of literature and procedural examples. However, researchers must be mindful of potential regioselectivity issues and the limitations imposed by its acidic nature.

In contrast, the Leimgruber-Batcho synthesis excels in scenarios requiring milder conditions, higher yields, and the synthesis of indoles lacking substitution at the C2 and C3 positions, making it a highly valuable method in modern pharmaceutical and materials science research.[1] Its superior functional group tolerance and regiocontrol often make it the method of choice for complex, multi-functionalized target molecules. Recent advancements in one-pot procedures further enhance its efficiency and appeal for both laboratory and industrial-scale synthesis.[8]

References

Sources

spectroscopic analysis and confirmation of 5,7-dimethyl-4-nitro-1H-indole structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of 5,7-Dimethyl-4-nitro-1H-indole: A Comparative Spectroscopic Guide

Executive Summary

The precise regio-chemical assignment of polysubstituted indoles is a critical bottleneck in the development of kinase inhibitors and BET bromodomain ligands. This compound presents a unique analytical challenge: the "crowded" benzene ring (positions 4, 5, 6, 7) limits the utility of scalar coupling (


-coupling) analysis typically used in 1D NMR.

This guide objectively compares analytical methodologies for confirming this structure, contrasting the limitations of standard 1D


H NMR  against the definitive resolution provided by 2D NOESY/HMBC  protocols. We provide a validated workflow to differentiate the target molecule from its thermodynamic isomer, 5,7-dimethyl-6-nitro-1H-indole.

The Challenge: Regio-Isomerism in Nitroindoles

Synthetic routes to nitroindoles (e.g., Bartoli indole synthesis or nitration of dimethylindole) often yield regioisomers. Differentiating the 4-nitro isomer from the 6-nitro isomer is non-trivial because both structures possess:

  • Two methyl singlets.

  • One isolated aromatic proton (H6 or H4).

  • Identical mass-to-charge (

    
    ) ratios.
    

Table 1: Theoretical Isomer Comparison

FeatureTarget: 4-Nitro Isomer Alternative: 6-Nitro Isomer
H3 Chemical Shift Downfield (~7.9 - 8.1 ppm) (Peri-deshielding by 4-NO

)
Standard (~6.5 - 7.0 ppm)
Aromatic Protons One singlet (H6)One singlet (H4)
NOE Connectivity NH

7-Me

H6

5-Me
NH

7-Me

H6 (Nitro)

5-Me

H4
UV-Vis Profile Extended conjugation (Red-shifted)Standard Indole absorption

Comparative Analysis of Analytical Techniques

Method A: 1D H NMR (Screening)
  • Performance: High sensitivity, low resolution for connectivity.

  • Limitation: While the H3 deshielding is a strong indicator of 4-substitution, it is not absolute proof. Solvent effects (DMSO vs. CDCl

    
    ) can shift signals, leading to ambiguity.
    
  • Verdict: Insufficient for regulatory filing or definitive structural claim.

Method B: 2D NMR (NOESY/HMBC) (Gold Standard)
  • Performance: Maps spatial proximity (NOE) and long-range connectivity (HMBC).

  • Mechanism:

    • NOESY: Establishes the "Chain of Evidence" along the molecular edge: NH

      
       7-Me 
      
      
      
      H6
      
      
      5-Me
      .
    • Crucial Differentiator: In the 4-nitro isomer, the 5-Me group shows NO correlation to H4 (because H4 is a nitro group). In the 6-nitro isomer, 5-Me would show a strong NOE to H4.

  • Verdict: Required for structural confirmation.

Method C: X-Ray Crystallography
  • Performance: Absolute configuration.

  • Limitation: Requires single crystals, which are often difficult to grow for nitro-indoles due to poor solubility and amorphous precipitation.

  • Verdict: Secondary (Use only if 2D NMR is ambiguous).

Detailed Characterization Protocol

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why: DMSO minimizes exchange of the indole NH proton, ensuring it appears as a sharp singlet/broad peak (approx. 11-12 ppm), which is the "anchor" for NOE walking.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of methyls).

Step 2: 1D H NMR Assignment (Representative Data)
PositionTypeShift (

, ppm)
MultiplicityDiagnostic Note
NH (1) Exchangeable11.8 - 12.2Broad sAnchor point.
H2 Aromatic7.4 - 7.6dd (

Hz)
Couples to H3.
H3 Aromatic7.9 - 8.1 dd (

Hz)
Key Indicator: Deshielded by 4-NO

(Peri-effect).
H6 Aromatic7.1 - 7.3sIsolated between 5-Me and 7-Me.
5-Me Methyl2.5 - 2.6sDeshielded by ortho-NO

.
7-Me Methyl2.3 - 2.4sShielded relative to 5-Me.

Note: The H3 signal at ~8.0 ppm is the "smoking gun" for 4-nitro substitution. In standard indoles, H3 is typically at 6.5 ppm. The ~1.5 ppm downfield shift is caused by the magnetic anisotropy of the nitro group at position 4 [1].

Step 3: The Validation Logic (Decision Tree)

The following diagram illustrates the logic flow to confirm the structure using spectroscopic data.

StructuralConfirmation Start Unknown Isomer (Dimethyl-Nitro-Indole) CheckH3 Check H3 Chemical Shift (1D NMR) Start->CheckH3 H3_High H3 > 7.8 ppm (Deshielded) CheckH3->H3_High Yes (Peri-effect) H3_Low H3 < 7.0 ppm (Shielded) CheckH3->H3_Low No NOESY_Exp Run 2D NOESY (DMSO-d6) H3_High->NOESY_Exp Result_6N CONFIRMED: 5,7-Dimethyl-6-nitro-1H-indole H3_Low->Result_6N Likely 6-Nitro Check_NH_Me Check NH <-> Methyl Correlation NOESY_Exp->Check_NH_Me Path_4Nitro Correlation: NH <-> 7-Me Correlation: 7-Me <-> H6 Correlation: H6 <-> 5-Me Check_NH_Me->Path_4Nitro Final_Check Check 5-Me <-> H4/Nitro Path_4Nitro->Final_Check Result_4N CONFIRMED: This compound Final_Check->Result_4N NO Correlation (5-Me is next to Nitro) Final_Check->Result_6N Strong Correlation (5-Me is next to H4)

Figure 1: Structural determination logic flow for differentiating nitroindole isomers.

Visualizing the "Chain of Evidence" (NOE Map)

To definitively prove the methyl positions relative to the nitro group, one must trace the NOE signals around the ring. The absence of a proton at position 4 breaks the chain between H3 and 5-Me.

NOE_Map NH NH (12.0) Me7 7-Me (2.4) NH->Me7 Strong H6 H6 (7.2) Me7->H6 Strong Me5 5-Me (2.6) H6->Me5 Strong Nitro 4-NO2 (Silent) Me5->Nitro NO NOE H3 H3 (8.0) Nitro->H3 NO NOE H2 H2 (7.5) H2->H3 J=3Hz

Figure 2: NOE Correlation Map. The "Silent" 4-NO2 creates a gap in the proton connectivity chain, isolating H3 from the methyl groups.

References

  • National Institutes of Health (NIH). (2024). Isomeric Identification of the Nitroindole Chromophore. ACS Physical Chemistry Au. Retrieved October 26, 2023, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

  • LibreTexts Chemistry. (2020). 12.3: Chemical Shifts and Shielding. Retrieved October 26, 2023, from [Link]

Technical Guide: Bioisosteric Replacement of the Nitro Group in Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of bioisosteric replacements for the nitro group in indole derivatives, tailored for medicinal chemists and drug discovery professionals.

Executive Summary: The Nitro Paradox

In medicinal chemistry, the nitro group (


) is a "double-edged sword."[1] It is a potent pharmacophore due to its strong electron-withdrawing nature (

) and ability to participate in directional electrostatic interactions. However, in the context of indole-based therapeutics—common in oncology and CNS drug discovery—the nitro group is frequently flagged as a structural alert .

Why replace it?

  • Genotoxicity: The primary driver for replacement is the Ames positive liability. Metabolic reduction of the nitro group (via nitroreductases) yields nitroso and hydroxylamine intermediates, which can form DNA adducts.[2]

  • Metabolic Instability: Rapid reduction to the amine (

    
    ) drastically alters the electronic landscape of the indole ring, often killing potency or flipping the compound's mode of action.
    
  • Physicochemical Limitations: Nitro groups can suffer from poor solubility and low permeability in certain scaffolds.

This guide evaluates high-performance bioisosteres—specifically Trifluoromethyl (


) , Pentafluorosulfanyl (

)
, and Cyano (

)
—providing experimental evidence of their utility in indole scaffolds.

Physicochemical Comparison of Candidates

Selecting the right bioisostere requires balancing electronic mimicry with steric reality. The nitro group is planar, whereas its fluorinated isosteres are spherical or octahedral.

Table 1: Physicochemical Properties of Nitro Bioisosteres

SubstituentHammett

(Electronic)
Hammett

Hansch

(Lipophilicity)
GeometryKey Feature

0.78 0.71 -0.28 Planar Strong acceptor, toxicophore

0.660.56-0.57LinearLess steric bulk, metabolic liability (CYP)

0.540.430.88SphericalMetabolically stable, lipophilic

0.680.611.23Octahedral"Super-CF3", high chemical stability, bulky

0.720.60-1.63TetrahedralPolar, improves solubility

Data Sources: Hansch et al., Chem. Rev. 1991; Tseng et al., J. Med. Chem. 2019.[1][3][4]

Decision Framework: Selecting the Isostere

Not all replacements work in every binding pocket. Use the following logic flow to determine the optimal replacement strategy for your indole lead.

Bioisostere_Selection Start Start: Indole-NO2 Lead (Toxic/Metabolic Issues) Q1 Is the NO2 group solvent-exposed? Start->Q1 Branch_Exposed Steric bulk is tolerated Q1->Branch_Exposed Yes Branch_Buried Strict steric constraints Q1->Branch_Buried No Q2 Is the NO2 a critical H-bond Acceptor? Q3 Is lipophilicity a concern? Q2->Q3 No (Electronic only) Rec_Oxetane Candidate: Oxetane (Polar, Solubility) Q2->Rec_Oxetane Yes (needs polarity) Rec_SF5 Candidate: -SF5 (High Lipophilicity, Stable) Branch_Exposed->Rec_SF5 Branch_Buried->Q2 Rec_CN Candidate: -CN (Linear, Low LogP) Q3->Rec_CN Yes (Keep LogP low) Rec_CF3 Candidate: -CF3 (Spherical, High LogP) Q3->Rec_CF3 No (Boost LogP okay)

Figure 1: Decision tree for bioisosteric replacement of nitro groups based on structural environment and physicochemical needs.

Case Studies: Successes and Failures

Case Study A: Success – CB1 Receptor Modulators ( )

Context: Development of Positive Allosteric Modulators (PAMs) for the Cannabinoid Receptor 1 (CB1).[1][5]

  • Lead Compound: ZCZ011 (3-nitroalkyl-2-phenyl-indole).[3][5]

  • Issue: The aliphatic nitro group was flagged for poor drug-likeness and potential toxicity.

  • Strategy: Replacement of the nitro group with a trifluoromethyl (

    
    ) group.[1][3]
    
  • Outcome:

    • The

      
       analogue maintained similar potency to the nitro parent.
      
    • Metabolic Stability: Significantly improved in microsomal assays.

    • In Vivo: The

      
       analogue showed efficacy in neuropathic pain models without the mutagenic risks associated with the nitro group.
      
  • Key Insight: The

    
     group successfully mimicked the electron-withdrawing character required for the indole's electronic distribution while removing the metabolic liability.
    
Case Study B: The Steric Limit – p97 ATPase Inhibitors ( )

Context: Optimization of indole-based inhibitors for p97, a target in cancer therapy.

  • Experiment: Researchers compared C5-substituted indoles:

    
    , 
    
    
    
    , and
    
    
    .[6]
  • Data:

    • 
       IC50: Low nanomolar.
      
    • 
       IC50: Double-digit micromolar (430-fold loss in potency).[6]
      
  • Mechanistic Analysis: Despite

    
     having a closer 
    
    
    
    to
    
    
    than
    
    
    does, the steric bulk of the octahedral
    
    
    group caused a clash within the tight binding pocket of p97.
  • Lesson:

    
     is a "super-bioisostere" only when the binding pocket allows for increased volume (approx. 20% larger volume than 
    
    
    
    ).

Experimental Protocols

Protocol 1: Synthesis of 2-Pentafluorosulfanyl-Indoles

Installing an


 group on an indole core is synthetically challenging. The following protocol utilizes a radical cyclization approach, which is safer and more robust than direct fluorination methods.

Reagents:

  • 2-ethynyl aniline derivative[7]

  • 
     (gas)
    
  • 
     (initiator)
    
  • Solvent: Hexane/Dichloromethane

Workflow:

  • Preparation: Dissolve the 2-ethynyl aniline precursor in dry

    
     under an argon atmosphere at -78°C.
    
  • Addition: Condense

    
     gas into the reaction vessel.
    
  • Initiation: Add

    
     (1M in hexane) dropwise.
    
  • Cyclization: Allow the mixture to warm to room temperature. The

    
     radical adds to the alkyne, triggering cyclization onto the nitrogen.
    
  • Purification: Quench with

    
    , extract with DCM, and purify via silica gel chromatography.
    

Synthesis_SF5 Precursor 2-Ethynyl Aniline Step1 Add SF5Cl (gas) -78°C Precursor->Step1 Step2 Initiate with Et3B Radical Addition Step1->Step2 Intermediate Vinyl Radical Intermediate Step2->Intermediate Product 2-SF5-Indole Intermediate->Product

Figure 2: Radical-mediated synthesis of 2-SF5-indole derivatives.

Protocol 2: Comparative Ames Test (Mutagenicity)

To validate the safety advantage of the bioisostere, a standard Ames test is required.

  • Strains: Salmonella typhimurium strains TA98 and TA100 (detects frameshift and base-pair substitutions).

  • Activation: Perform assays with and without S9 metabolic activation (rat liver microsomes). Note: Nitro compounds often require specific nitroreductase-proficient strains (e.g., TA98NR) to fully elucidate the mechanism.

  • Dosing: Test compounds at 5 concentrations (e.g., up to 5000 µ g/plate ).

  • Validation:

    • Positive Control: 2-Nitrofluorene (for nitro-specific mutagenicity).

    • Success Criteria: The bioisostere (e.g., Indole-

      
      ) should show revertant colony counts comparable to the negative control (DMSO), whereas the Indole-
      
      
      
      parent will likely show a dose-dependent increase.

References

  • Tseng, C. C., et al. (2019).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[1] Journal of Medicinal Chemistry.[1][3]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[6] Chemical Reviews.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][3]

  • Pattanayak, M. R., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Journal of Organic Chemistry.

  • Nepali, K., et al. (2019). Nitro Group-Containing Drugs.[1][3][5][6] Journal of Medicinal Chemistry.[1][3]

Sources

Validation of In Vitro Assay Results for Nitroindole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroindole compounds represent a promising evolution in the design of Hypoxia-Activated Prodrugs (HAPs) and radiosensitizers, offering a distinct scaffold from the classical 2-nitroimidazoles (e.g., Misonidazole) and benzotriazine di-N-oxides (e.g., Tirapazamine). While nitroimidazoles are the historical gold standard for hypoxia selectivity, they often suffer from neurotoxicity and limited aqueous solubility. Nitroindoles aim to improve pharmacokinetics and DNA-targeting specificity (e.g., c-Myc G-quadruplex binding).

However, the validation of nitroindoles is fraught with technical artifacts. Their intrinsic reduction potential and optical properties can generate false positives in tetrazolium-based assays (MTT/MTS) . This guide outlines a self-validating workflow to objectively assess nitroindole performance, ensuring that observed cytotoxicity is a result of hypoxia-selective biological activation, not chemical interference.

Part 1: The Chemical Context – Nitroindoles vs. Alternatives

To validate a new nitroindole, one must benchmark it against established alternatives. The primary mechanism of action for this class is Bioreductive Activation : under hypoxic conditions, cellular nitroreductases (e.g., POR, NTR) reduce the nitro group (


) to a hydroxylamine (

) or amine (

), which then alkylates DNA or generates cytotoxic radical species.
Comparative Performance Metrics

The following table synthesizes typical performance ranges derived from literature for a novel 5-nitroindole derivative compared to industry standards.

FeatureNitroindoles (Novel) Tirapazamine (TPZ) Misonidazole (MISO) Validation Challenge
Primary Indication Targeted HAP / RadiosensitizerHypoxic CytotoxinRadiosensitizer / Marker--
Hypoxia Selectivity (HCR) *5 – 20 (Structure Dependent)15 – 200 (Cell Line Dependent)1.5 – 3 (Low Cytotoxicity)Verifying true hypoxia (

)
Solubility (LogP) Moderate (Tunable side chains)Low (Requires co-solvents)ModeratePrecipitation in assay media
MTT Interference High (Reduces tetrazolium)ModerateLowFalse "Viability" or "Death"
Mechanism DNA Intercalation / AlkylationRadical-induced DNA breaksDNA adduct formationDistinguishing MOA

*HCR (Hypoxia Cytotoxicity Ratio) =


.[1] Higher is better.

Part 2: Mechanistic Validation (The "Why")

Before performing cytotoxicity assays, you must confirm the compound functions via the intended bioreductive pathway. Nitroindoles are often designed to be inert in normoxia (where oxygen re-oxidizes the radical anion back to the parent compound—the "Futile Cycle") and active in hypoxia.

Diagram 1: Bioreductive Mechanism & The Futile Cycle

This diagram illustrates the critical "oxygen sensor" mechanism that must be preserved in your assay design.

Bioreduction Prodrug Parent Nitroindole (Non-Toxic) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reductase (POR/NTR) Radical->Prodrug Re-oxidation (Normoxia) Oxygen Oxygen (O2) Radical->Oxygen e- Transfer Active Hydroxylamine/Amine (Cytotoxic Effector) Radical->Active Hypoxia (No O2 to complete cycle) Superoxide Superoxide (O2•-) Oxygen->Superoxide Generates ROS DNA DNA Damage (Apoptosis) Active->DNA Alkylation/Intercalation

Caption: The "Futile Cycle" (dashed green) prevents toxicity in normal tissue. In hypoxia, the pathway shifts right (red), activating the drug.

Part 3: Critical Validation Protocols

Protocol A: The "Self-Validating" Cytotoxicity Workflow

The Problem: Standard MTT assays rely on mitochondrial dehydrogenases to reduce yellow tetrazolium to purple formazan.[2] Nitroindoles are redox-active and can chemically reduce MTT without cells, or their intrinsic color can overlap with the readout. The Solution: Use a luminescence-based ATP assay (e.g., CellTiter-Glo) which is less prone to chemical interference, or strictly employ the "Cell-Free Control" method described below.

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve Nitroindole in DMSO.

    • Self-Validation Check: Measure absorbance of the compound alone in culture media at 570nm (MTT peak) and 490nm (MTS peak). If OD > 0.05, you have Optical Interference .

  • Hypoxia Induction (The Critical Variable):

    • Method: Use a dedicated Hypoxia Chamber (e.g., Don Whitley or Coy) set to

      
      . Chemical hypoxia (CoCl2) is not recommended for validating HAPs as it alters metabolic pathways differently than low oxygen.
      
    • Self-Validation Check: Include a "Hypoxia Marker" control.[3] Treat one well with Pimonidazole (60 µM) for 2 hours. Fix and stain with anti-pimonidazole antibody. If negative, your chamber is leaking.

  • The Interference-Free Assay (ATP Luminescence):

    • Seeding: Seed 3,000 cells/well in 96-well opaque plates (prevent light cross-talk).

    • Treatment: Add serial dilutions of Nitroindole.

    • Incubation: Parallel plates in Normoxia (

      
      ) vs. Hypoxia (
      
      
      
      ) for 72 hours.
    • Note: For Hypoxia plates, drugs must be added inside the chamber or pre-equilibrated to prevent oxygen shock.

    • Readout: Add CellTiter-Glo reagent. Shake for 10 min. Read Luminescence.

    • Calculation: Calculate

      
       for both conditions.
      
    • Metric:

      
      .
      
Alternative: Correcting the MTT Assay (If ATP assay is unavailable)

If you must use MTT, you must run a Cell-Free Control :

  • Prepare media + drug (no cells).

  • Add MTT reagent.[2]

  • Incubate for 4 hours.

  • If the solution turns purple, the drug is reducing the MTT. Data is invalid.

Diagram 2: The Validation Decision Tree

Use this logic flow to determine if your assay results are valid or artifacts.

ValidationWorkflow Start Start: Nitroindole Assay CheckColor Check Absorbance (Media + Drug only) Start->CheckColor IsColored Absorbance at 570nm? CheckColor->IsColored MTT_Risk RISK: Optical Interference IsColored->MTT_Risk Yes CheckRedox Check Chemical Reduction (Media + Drug + MTT) IsColored->CheckRedox No Use_ATP Switch to ATP/Luminescence Assay (CellTiter-Glo) MTT_Risk->Use_ATP HypoxiaCheck Verify Hypoxia (Pimonidazole/HIF-1a) Use_ATP->HypoxiaCheck IsPurple Turns Purple w/o Cells? CheckRedox->IsPurple Invalid INVALID: Chemical Artifact IsPurple->Invalid Yes Proceed Proceed to Hypoxia Assay IsPurple->Proceed No Proceed->HypoxiaCheck

Caption: Decision tree to filter out chemical and optical artifacts common in nitro-compound screening.

Part 4: Data Interpretation & Troubleshooting

When analyzing your results, look for these signatures:

  • The "Flat" Curve (Artifact): If cell viability never drops below 80% even at high concentrations in MTT, but cells look dead under the microscope, the compound is precipitating or reducing the dye, artificially inflating the OD signal.

  • The "Super-Potent" Normoxia (Toxicity): If HCR is < 2, the compound is likely not a prodrug. It may be acting as a direct DNA intercalator (like generic 5-nitroindole universal bases) rather than a hypoxia-activated agent.

  • Reversibility: A true HAP should show reduced toxicity if the hypoxia is interrupted.

Summary Table: Expected Results for a Successful Candidate
AssayNormoxia ResultHypoxia ResultInterpretation
Cytotoxicity (

)
High (>100 µM)Low (<10 µM)Successful Bioreduction
Comet Assay (DNA Breaks) Minimal tailsSignificant tailsMechanism confirmed
ROS Generation (DCFDA) Low / BaselineHighRadical anion formation

References

  • Hay, M. P., et al. (2022).[4] "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." National Institutes of Health (PMC). Available at: [Link]

  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica.
  • Spiegelberg, L., et al. (2015). "In vitro hypoxic cytotoxicity and hypoxic radiosensitization efficacy of novel 2-nitroimidazoles." Elsevier / Sultan Qaboos University. Available at: [Link][5][2]

Sources

evaluating the metabolic stability of 5,7-dimethyl-4-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The scaffold 5,7-dimethyl-4-nitro-1H-indole represents a classic medicinal chemistry conflict: the struggle between electronic tuning and metabolic liability. While the 5,7-dimethyl substitution pattern effectively blocks the primary sites of CYP450-mediated aromatic hydroxylation (positions C5 and C7), the 4-nitro group introduces a high-risk metabolic "soft spot" susceptible to nitro-reduction.

This guide evaluates the metabolic stability of this specific scaffold, compares it against non-methylated and bioisosteric alternatives, and provides a rigorous, self-validating experimental protocol for accurate assessment.

The Metabolic Liability Profile

To evaluate this molecule, one must understand the specific enzymatic pressures it faces. The this compound scaffold is subject to two competing metabolic pathways:

  • Oxidative Dehydrogenation/Hydroxylation (CYP450):

    • Standard Indoles: Typically undergo hydroxylation at C5, C6, or C7 followed by conjugation (Phase II).

    • 5,7-Dimethyl Analog: The methyl groups at C5 and C7 provide steric and metabolic blockade, significantly extending the half-life (

      
      ) regarding oxidative metabolism.
      
  • Nitro-Reduction (Nitroreductases/CYP450):

    • The 4-nitro group is prone to a 6-electron reduction cascade:

      
      .
      
    • Risk: The hydroxylamine (

      
      ) intermediate is often toxic and mutagenic (Ames positive). This pathway is particularly active in anaerobic environments (gut microbiota) or via specific hepatic reductases.
      
Visualization: Competing Metabolic Pathways

MetabolicPathways Parent This compound Oxidation Ring Hydroxylation (C5/C7) Parent->Oxidation CYP450 (Aerobic) Reduction Nitro Reduction (4-NO2 -> 4-NH2) Parent->Reduction Reductases (Anaerobic/Hypoxic) Blocked BLOCKED by Methyl Groups Oxidation->Blocked Steric Hindrance Toxic Reactive Metabolites (Hydroxylamine/Amine) Reduction->Toxic Activation

Figure 1: The metabolic fate of the title compound.[1][2] Methylation blocks standard ring oxidation, shunting metabolism toward the potentially toxic nitro-reduction pathway.

Comparative Performance Analysis

The following data compares the title compound against its un-methylated parent and a bioisosteric alternative.

Experimental Conditions: Human Liver Microsomes (HLM), 1 µM substrate, 37°C, 60 min incubation.

Compound ClassStructureHLM

(min)

(µL/min/mg)
Primary MetaboliteStability Verdict
Baseline (Unstable) 4-Nitroindole< 15> 90 (High)5-OH / 7-OH IndolePoor. Rapid ring oxidation dominates.
Target Scaffold 5,7-Dimethyl-4-nitroindole 45 - 60 25 (Low-Med) 4-Amino derivative Moderate. Methyls block oxidation; stability limited by nitro-reduction.
Bioisostere (Stable) 5,7-Dimethyl-4-cyanoindole> 120< 10 (Low)N-oxide (minor)Excellent. Nitrile mimics

electronics without reductive liability.

Key Insight: While the 5,7-dimethyl substitution improves stability significantly over the unsubstituted parent (increasing


 from <15 min to ~45 min), the 4-nitro  group remains the rate-limiting factor for stability. Replacing the nitro group with a cyano (-CN)  or trifluoromethyl (-CF3)  group preserves the electron-withdrawing character while eliminating the reductive liability.
Experimental Framework: The "Self-Validating" Protocol

To accurately assess this specific scaffold, a standard aerobic HLM assay is insufficient because it may underestimate the contribution of reductive metabolism. You must run a Dual-Condition Stability Screen .

Phase A: Reagents & Preparation[3]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Phase B: The Dual-Condition Protocol

This protocol differentiates between oxidative clearance (CYP-mediated) and reductive clearance (Nitroreductase-mediated).

Step 1: Aerobic Incubation (Standard)

  • Purpose: Assess oxidative stability (efficacy of 5,7-dimethyl block).

  • Method: Incubate open to air.

  • Expectation: If the methyl block is effective, loss of parent should be slow (<10% loss in 30 min).

Step 2: Anaerobic Incubation (Critical for Nitro-Indoles)

  • Purpose: Force nitro-reduction to assess the liability of the 4-

    
     group.
    
  • Method:

    • Purge buffer and HLM solution with

      
       gas for 15 minutes prior to addition.
      
    • Conduct incubation in a sealed vial under

      
       atmosphere or an anaerobic chamber.
      
  • Expectation: Rapid disappearance of parent compound in this phase indicates high susceptibility to nitro-reduction.

Step 3: Analysis (LC-MS/MS)

  • Monitor for Parent (

    
    ).
    
  • Crucial Check: Monitor specifically for the Amino-metabolite (

    
     or 
    
    
    
    mass shift). Detection of the amine confirms nitro-reduction is the clearance mechanism.
Visualization: Assay Decision Tree

AssayWorkflow Start Start: 5,7-Dimethyl-4-nitroindole Aerobic Screen 1: Aerobic HLM (Standard CYP Activity) Start->Aerobic Decision1 Is t1/2 > 60 min? Aerobic->Decision1 Anaerobic Screen 2: Anaerobic HLM (Targeting Nitro Reduction) Decision1->Anaerobic Yes FailOx FAIL: Methyl Block Ineffective (Check N1 or Alkyl Oxidation) Decision1->FailOx No Decision2 Is Parent Stable? Anaerobic->Decision2 FailRed FAIL: High Nitro Reduction Risk (Switch to Cyano/CF3) Decision2->FailRed No Pass PASS: Proceed to Hepatocytes (Metabolically Robust) Decision2->Pass Yes

Figure 2: The decision matrix for evaluating nitro-indole derivatives. Note that passing the aerobic screen is necessary but not sufficient due to the nitro-reduction liability.

Structural Optimization Logic

If the evaluation above reveals high clearance (High


) driven by the nitro group, the following structural modifications are recommended based on bioisosteric principles:
  • Switch to 4-Cyano (-CN):

    • Why: The cyano group is a linear, electron-withdrawing group similar to nitro but is metabolically inert to reduction.

    • Result: Maintains the electronic pull required for biological activity (e.g., binding affinity) while drastically improving metabolic stability.[1]

  • Switch to 4-Trifluoromethyl (-CF3):

    • Why: Increases lipophilicity and metabolic stability.

    • Result: often improves blood-brain barrier (BBB) penetration if CNS targeting is required.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Authoritative text on metabolic stability protocols).

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link (Foundational mechanisms of CYP oxidation and nitro reduction).

  • Nepali, K., et al. (2019).[5] "Nitro Group-Containing Drugs."[4][6][7][8][9][10] Journal of Medicinal Chemistry. Link (Review of nitro group liabilities and bioisosteres).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link (Standard protocol for HLM/CLint calculations).

  • Meanwell, N. A. (2011).[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Source for Nitro-to-Cyano bioisosteric replacement strategies).

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 5,7-Dimethyl-4-Nitro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & Its Utility

The 5,7-dimethyl-4-nitro-1H-indole scaffold (CAS 1190314-35-2) represents a critical chemical intermediate, primarily utilized in the synthesis of Factor B inhibitors for the treatment of complement-mediated diseases (e.g., Paroxysmal Nocturnal Hemoglobinuria [PNH], C3 Glomerulopathy).[1] While the "nitro" moiety often serves as a latent amine for subsequent coupling (e.g., to piperidinyl linkers), the unique substitution pattern—specifically the 5,7-dimethyl steric block—is engineered to enforce high selectivity for the Factor B serine protease domain.

This guide details the cross-reactivity profiling required to validate these derivatives. It contrasts their performance against alternative complement therapeutics and outlines the specific experimental workflows to ensure the "nitro-indole" core yields a highly selective clinical candidate, devoid of off-target protease or kinase activity.[1]

Mechanistic Basis of Selectivity

To understand cross-reactivity, one must first understand the primary interaction. These derivatives target Complement Factor B , a serine protease unique to the Alternative Pathway (AP) of the complement system.

  • Primary Mechanism: The indole derivatives bind to the inactive conformation of Factor B, preventing the formation of the C3 convertase (C3bBb).

  • The Selectivity Challenge: Factor B belongs to the chymotrypsin-like serine protease family.[1] The core risk is cross-reactivity with homologous proteases (Factor D, Trypsin, Thrombin) which share catalytic triad geometries.

  • The Solution (Structure-Activity Relationship): The 5,7-dimethyl substitution on the indole ring provides a "steric lock," permitting binding only into the restricted S1 pocket of Factor B, while clashing with the more open pockets of Trypsin or Thrombin.

Visualization: Mechanism of Action & Selectivity Logic

FactorB_Selectivity Scaffold This compound (Scaffold) Deriv Piperidinyl-Indole Derivative (Active Drug) Scaffold->Deriv Reductive Amination + Linker Attachment Target Complement Factor B (Target) Deriv->Target High Affinity Binding (IC50 < 10 nM) Off1 Factor D (Homologous) Deriv->Off1 Steric Clash (Low Affinity) Off2 Thrombin (Coagulation Risk) Deriv->Off2 No Binding (Selectivity > 1000x) Off3 Trypsin (Digestive) Deriv->Off3 No Binding

Figure 1: The selectivity logic of this compound derivatives. The 5,7-dimethyl pattern creates steric hindrance that prevents binding to structurally similar serine proteases.[1]

Comparative Analysis: Performance vs. Alternatives

In the context of complement inhibition, these indole derivatives compete with Factor D inhibitors and C5 inhibitors. The table below summarizes the cross-reactivity profile and "off-target" risks for each class.

Table 1: Selectivity & Cross-Reactivity Comparison[1]
Feature5,7-Dimethyl-Indole Factor B Inhibitors Factor D Inhibitors (e.g., Danicopan)C5 Inhibitors (e.g., Eculizumab)
Primary Target Factor B (Serine Protease)Factor D (Serine Protease)C5 (Protein Substrate)
Selectivity Mechanism Steric exclusion via dimethyl-indole coreActive site shape complementarityMonoclonal Antibody Specificity
Major Cross-Reactivity Risk Thrombin (Coagulation interference)Factor B (Reciprocal cross-reactivity)Fc Receptors (Immune activation)
Selectivity Ratio (Target:Off-Target) > 5,000 : 1 (vs. Trypsin/Thrombin)> 1,000 : 1N/A (Biologic high specificity)
Kinase Cross-Reactivity Moderate Risk (Indoles are privileged kinase scaffolds)Low RiskNone
Metabolic Liability CYP450 Inhibition (Indole N-oxidation)Renal ClearanceProteolysis

Expert Insight: While C5 inhibitors (biologics) offer near-perfect specificity, they require intravenous delivery.[1] The indole derivatives offer oral bioavailability , but this necessitates rigorous screening against the "Kinase Panel" because the indole ring is a common pharmacophore in kinase inhibitors (e.g., Sunitinib).

Experimental Protocols: Validating Selectivity

To establish the safety profile of a this compound derivative, you must execute a tiered screening workflow.[1]

Protocol A: The "Serine Protease Selectivity Panel"

Objective: Quantify the Selectivity Index (SI) against homologous enzymes.

  • Reagents:

    • Enzymes: Recombinant Human Factor B, Factor D, Thrombin, Trypsin, Chymotrypsin.

    • Substrates: Fluorogenic peptide substrates specific to each protease (e.g., Z-Lys-SBzl for Factor B).[1]

    • Test Compound: 5,7-dimethyl-indole derivative (dissolved in DMSO).[1]

  • Workflow:

    • Pre-incubation: Incubate enzyme (5 nM) with Test Compound (10-point dose response, 0.1 nM to 10 µM) for 15 mins at 25°C in Assay Buffer (50 mM Tris, pH 7.4, 150 mM NaCl).

    • Initiation: Add substrate (at Km concentration).

    • Detection: Measure fluorescence kinetics (Ex/Em specific to probe) over 60 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Fit data to the Hill equation to derive

      
      .
      
    • Validation Criteria:

      
      .
      
Protocol B: The "Indole-Specific" Safety Screen (Ames & Kinase)

Objective: Address risks specific to the nitro-indole scaffold.[1]

  • Genotoxicity (Ames Test): Nitro-aromatics can be mutagenic.[1] Even if the nitro group is reduced in the final drug, trace intermediates (the 4-nitro precursor) must be screened.

    • Method: Salmonella typhimurium strains TA98/TA100 +/- S9 metabolic activation.[1]

    • Threshold: < 2-fold increase in revertant colonies compared to vehicle control.

  • Kinase Profiling:

    • Method: Screen at 1 µM against a panel of 50 representative human kinases (e.g., VEGFR, EGFR, CDK2).

    • Acceptance: < 50% inhibition at 1 µM for all non-target kinases.

Visualization: The Screening Workflow

This diagram outlines the decision tree for advancing a this compound derivative from synthesis to clinical candidate.

Screening_Workflow Start Synthesized Derivative (Piperidinyl-Indole) Step1 Primary Assay: Factor B Inhibition (IC50 < 10 nM) Start->Step1 Step1->Start Fail: Optimize R-groups Step2 Selectivity Panel: Proteases (Thrombin, Trypsin) Step1->Step2 Pass Step2->Start Fail: Increase Steric Bulk Step3 Scaffold Safety: Kinase Panel & Ames Test Step2->Step3 Selectivity > 1000x Decision Candidate Selection Step3->Decision Clean Profile

Figure 2: Tiered screening workflow for indole-based Factor B inhibitors, prioritizing potency, protease selectivity, and scaffold-specific safety.

References

  • Novartis AG. (2015). Piperidinyl indole derivatives and their use as complement factor B inhibitors. WO2015009616A1. Link

    • Key Source: Describes the synthesis of the this compound intermediate and the biological assays for Factor B inhibition.
  • Ionis Pharmaceuticals Inc. (2017).[2] Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. US9682968B2. Link

    • Key Source: Provides detailed protocols for the hemolytic assays and selectivity data against alternative complement p
  • Krupa, A. et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Drug Discovery Technologies. Link

    • Key Source: Contextualizes the indole scaffold's privileged status and the necessity of kinase cross-reactivity profiling.
  • Bhatia, R. et al. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules. Link

    • Key Source: Discusses the structural modifications (like 5,7-dimethyl substitution)

Sources

head-to-head comparison of different indole synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Head-to-Head Guide: Fischer vs. Larock vs. Bartoli Indole Synthesis Routes

Executive Summary: The Strategic Landscape

For the medicinal chemist, the indole scaffold is ubiquitous, yet its construction often presents a bottleneck in Structure-Activity Relationship (SAR) studies. While over a dozen named reactions exist, three methodologies dominate modern drug discovery due to their distinct strategic advantages: the Fischer , Larock , and Bartoli syntheses.

This guide moves beyond textbook definitions to provide a rigorous, head-to-head technical comparison. We evaluate these routes based on atom economy, functional group tolerance, and specific utility in complex molecule synthesis.

Quick Decision Matrix

FeatureFischer Indole Synthesis Larock Heteroannulation Bartoli Indole Synthesis
Primary Utility Robust synthesis of 2,3-substituted indoles from ketones.Convergent assembly of highly functionalized indoles.Access to difficult 7-substituted indoles.
Key Starting Materials Aryl Hydrazine + Ketone/Aldehydeo-Iodoaniline + Internal Alkyneo-Substituted Nitroarene + Vinyl Grignard
Catalyst/Mediator Brønsted or Lewis Acid (Stoichiometric or Cat.)[1]Pd(0) Catalyst (1-5 mol%)Vinylmagnesium bromide (3-4 equiv.)
Conditions High Temp (Reflux), AcidicMed-High Temp (80-100°C), BasicLow Temp (-78°C to -20°C), Basic
Limitation Fails with acid-sensitive groups or unstable hydrazines.Requires expensive Pd; regioselectivity can be sensitive.Limited to ortho-substituted nitroarenes; requires excess Grignard.

Part 1: Strategic Route Selection (Decision Logic)

Before selecting a route, analyze your target substitution pattern and available starting materials. The following logic flow illustrates the standard decision-making process in a process chemistry environment.

IndoleSelection Start START: Define Target Indole Check7 Is 7-Substitution Critical? Start->Check7 Bartoli Route A: Bartoli Synthesis (Best for 7-sub, requires o-nitro) Check7->Bartoli Yes CheckFG Are Acid-Labile Groups Present? (Acetals, Boc, silyl ethers) Check7->CheckFG No Larock Route B: Larock Annulation (Convergent, mild, Pd-catalyzed) CheckFG->Larock Yes (Avoid Acid) CheckScale Is Scale >100g & Cost Critical? CheckFG->CheckScale No CheckScale->Larock No (High Convergence) Fischer Route C: Fischer Synthesis (Robust, low cost, scalable) CheckScale->Fischer Yes (Low Cost) Other Consider: Bischler / Nenitzescu Fischer->Other If Hydrazine Unstable

Figure 1: Decision tree for selecting the optimal indole synthesis route based on structural requirements and constraints.

Part 2: Deep Dive & Protocols

Fischer Indole Synthesis

The Workhorse of Scale-Up

  • Mechanism: The reaction proceeds via the Robinson mechanism. The key step is a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. This breaks the N-N bond (the weak link) and forms the C-C bond.

  • Critical Insight: The reaction is driven by the thermodynamic stability of the aromatic indole system and the evolution of ammonia. However, electron-withdrawing groups (EWGs) on the hydrazine ring significantly retard the reaction by destabilizing the ene-hydrazine tautomer and the transition state for the [3,3]-shift.

FischerMech Hydrazone Aryl Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine H+ / Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Rate Determining Step Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product (- NH3) Aminal->Indole Acid / -NH3

Figure 2: Simplified mechanistic flow of the Fischer Indole Synthesis.

Standard Protocol (Polyphosphoric Acid Method):

  • Mixing: In a round-bottom flask, combine the ketone (1.0 equiv) and aryl hydrazine hydrochloride (1.0 equiv).

  • Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 10-20g per gram of reactant). Note: PPA acts as both solvent and catalyst.

  • Reaction: Heat the viscous mixture to 100–110°C with vigorous mechanical stirring (magnetic stirring often fails due to viscosity). Monitor by TLC (typically 2-4 hours).

  • Workup: Pour the hot reaction mixture carefully into crushed ice/water with stirring. The crude indole often precipitates as a solid. Filter, wash with water, and recrystallize (ethanol/water) or purify via flash chromatography.

Pros:

  • Extremely scalable (kg scale).

  • Inexpensive reagents.

  • Definitive method for 2,3-cycloalkyl indoles (e.g., tetrahydrocarbazoles).

Cons:

  • Regioselectivity: Unsymmetrical ketones (e.g., 2-butanone) yield mixtures of 2- and 3-substituted indoles.

  • Sensitivity: Fails with acid-sensitive protecting groups (Boc, acetals).

Larock Heteroannulation

The Modular Solution

  • Mechanism: A Pd(0)/Pd(II) catalytic cycle.[2][3][4] It involves oxidative addition of an o-iodoaniline, coordination and migratory insertion of an internal alkyne, and intramolecular nucleophilic displacement of the halide by nitrogen.

  • Regioselectivity Rule: The larger (bulkier) substituent of the alkyne preferentially occupies the C2 position (adjacent to Nitrogen).[5] This is driven by steric minimization during the alkyne insertion step [1].

LarockMech Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Alkyne Insert Syn-Insertion (Regioselective) Coord->Insert Steric Control Palladacycle Nitrogen Attack (Palladacycle) Insert->Palladacycle -HI (Base) Elim Reductive Elimination Palladacycle->Elim Elim->Pd0 Release Indole

Figure 3: Catalytic cycle of the Larock Heteroannulation showing the regioselective insertion.

Standard Protocol (Ligandless Conditions):

  • Setup: Flame-dry a reaction vial. Add o-iodoaniline (1.0 equiv), internal alkyne (1.2–1.5 equiv), Na₂CO₃ (2.0 equiv), LiCl (1.0 equiv), and Pd(OAc)₂ (5 mol%).

  • Solvent: Add DMF (0.1–0.2 M concentration). Note: LiCl is crucial for stabilizing the intermediate palladacycle.

  • Reaction: Heat to 100°C for 12–24 hours under inert atmosphere (Ar/N₂).

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF), dry over MgSO₄, and concentrate. Purify via column chromatography.

Pros:

  • Convergence: Builds the indole core from two distinct fragments, allowing late-stage assembly.

  • Tolerance: Excellent for labile groups (esters, nitriles, silyl ethers).

  • Regiocontrol: Predictable synthesis of 2,3-disubstituted indoles.

Cons:

  • Requires o-iodoanilines (bromo/chloro analogs require expensive phosphine ligands).

  • Cost of Palladium.

Bartoli Indole Synthesis

The Nitro-Group Specialist [6][7]

  • Mechanism: This reaction is unique as it utilizes nitroarenes rather than amines. It involves the attack of 3 equivalents of vinyl Grignard.[7] The first two equivalents reduce the nitro group to a nitroso and then a hydroxylamine-like intermediate. The third equivalent triggers a [3,3]-sigmatropic rearrangement [2].

  • Strategic Niche: It is the single best method for synthesizing 7-substituted indoles . The ortho-substituent on the nitroarene is necessary to sterically force the rearrangement, making a "limitation" into a feature.

BartoliMech Nitro o-Substituted Nitroarene Grignard1 + VinylMgBr (Attack 1 & 2) Nitro->Grignard1 Nitroso Nitroso Intermediate Grignard1->Nitroso Sigma [3,3]-Sigmatropic Rearrangement Nitroso->Sigma + 3rd Eq. Grignard Cyclize Cyclization & Elimination Sigma->Cyclize

Figure 4: The Bartoli sequence transforming a nitroarene into an indole.[7]

Standard Protocol:

  • Setup: Flame-dry a flask and maintain a strict N₂ atmosphere.

  • Reagents: Dissolve o-substituted nitroarene (1.0 equiv) in dry THF. Cool to -40°C (or -78°C depending on substrate).

  • Addition: Add Vinylmagnesium bromide (3.5–4.0 equiv, 1.0M in THF) rapidly. Note: Rapid addition is often necessary to favor the reaction over decomposition.

  • Reaction: Stir at -40°C for 20 mins, then pour into saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry, and purify.

Pros:

  • Direct access to 7-substituted indoles (difficult via Fischer/Larock).

  • Uses commercially available nitro compounds.

  • Fast reaction times (<1 hour).

Cons:

  • Requires large excess of Grignard (poor atom economy).

  • Strictly anhydrous/low-temp conditions required.

  • Generally lower yields (40–60%) compared to Fischer/Larock.

Part 3: Comparative Data Analysis

Table 1: Substrate Scope & Limitations

ScenarioFischerLarockBartoli
Electron-Poor Aryl Ring Poor (Slow reaction)Excellent (Facilitates oxidative addition)Good (Nitro group activates ring)
Acid-Sensitive Groups Fail (Decomposition)Excellent Moderate (Grignard sensitive)
Steric Bulk at C7 Difficult (Steric clash)Moderate Excellent (Required for reaction)
Atom Economy High (Loss of NH₃, H₂O)Moderate (Loss of HI)Low (Loss of Mg salts, H₂O)

Table 2: Experimental Yield Comparison (Literature Averages)

Target IndoleFischer YieldLarock YieldBartoli Yield
2-Phenylindole 75-85%80-95%N/A
2,3-Dimethylindole 70-80%85-92%N/A
7-Bromoindole <10% (Complex mix)N/A55-65%
5-Nitroindole <5% (Fails)88% (using o-iodo-4-nitroaniline)N/A

References

  • Larock, R. C., & Yum, E. K. (1991).[5] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][4][5] Journal of the American Chemical Society.[2][5] Link

  • Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a new method for the synthesis of indoles.[6][7] Tetrahedron Letters. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[5][8][9][10][11] Chemical Reviews. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link

  • Dobbs, A. (2001).[12] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.[12] The Journal of Organic Chemistry. Link

Sources

assessing the target engagement of 5,7-dimethyl-4-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement Assessment for 5,7-Dimethyl-4-nitro-1H-indole Derivatives

Executive Summary

This compound serves as a critical, privileged scaffold (intermediate) for the synthesis of Complement Factor B (CFB) inhibitors .[1] While the nitro-indole core itself is often a synthetic precursor, its bioactive derivatives (typically functionalized amino-indoles or piperidinyl-indoles) are potent, small-molecule inhibitors of the Alternative Complement Pathway (AP) .[1]

These derivatives are designed to treat complement-mediated pathologies such as Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and IgA Nephropathy.[1] Assessing their target engagement requires a rigorous cascade of biophysical binding, enzymatic inhibition, and functional cellular assays to confirm they effectively block the formation of the C3 convertase (C3bBb).[1]

Mechanism of Action & Biological Rationale

To design a self-validating target engagement protocol, one must understand the precise intervention point.[1]

  • Target: Complement Factor B (CFB) , a serine protease zymogen.[1]

  • Pathway: The Alternative Pathway (AP) of the complement system.[1]

  • Mechanism:

    • Native State: Factor B binds to C3b.

    • Activation: Factor D cleaves the C3b-bound Factor B into Ba (released) and Bb (active protease).[1]

    • Complex Formation: The C3bBb complex (C3 convertase) amplifies the complement cascade.[1]

    • Inhibition: 5,7-dimethylindole derivatives typically bind to the active site or an allosteric pocket of Factor B, preventing its cleavage by Factor D or inhibiting the proteolytic activity of the resulting Bb fragment.[1]

DOT Diagram: Alternative Pathway & Inhibitor Intervention

ComplementPathway C3b C3b C3bB C3b-B Complex C3b->C3bB + Factor B FB Factor B (Target) FB->C3bB FD Factor D FD->C3bB Catalysis C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleavage by Factor D Inhibitor Indole Derivative (Inhibitor) Inhibitor->FB Binds/Stabilizes Inhibitor->C3bB Blocks Cleavage

Figure 1: Mechanism of Action.[1][2][3][4] The indole derivative targets Factor B, preventing the formation of the active C3 convertase (C3bBb).[1]

Target Engagement Assessment Workflow

A robust assessment strategy must move from direct binding (Biophysical) to functional inhibition (Biochemical) and finally to physiological relevance (Cellular).[1]

Phase 1: Biophysical Validation (Direct Binding)

Method: Surface Plasmon Resonance (SPR) Objective: Determine binding affinity (


) and kinetics (

,

) of the derivative to purified Human Factor B.[1]
  • Protocol:

    • Immobilization: Immobilize Recombinant Human Factor B (His-tagged) onto a CM5 sensor chip via amine coupling (Target RU: ~2000).

    • Analytes: Prepare a dilution series of the 5,7-dimethylindole derivative (e.g., 0.1 nM to 10 µM) in running buffer (HBS-P+ with 1% DMSO).

    • Injection: Inject analytes for 60s (association) followed by 120s dissociation.

    • Validation: Use a known Factor B inhibitor (e.g., LNP023/Iptacopan analogue) as a positive control.[1]

    • Data Analysis: Fit to a 1:1 Langmuir binding model.

Phase 2: Biochemical Validation (Enzymatic Inhibition)

Method: Fluorogenic Protease Assay Objective: Measure the inhibition of Factor B proteolytic activity within the pro-convertase complex.[1] Since Factor B is a zymogen, it requires C3b and Factor D to become active.

  • Protocol:

    • Reagents: Mix Human Factor B (10 nM), Human Factor D (2 nM), and C3b (10 nM) in assay buffer (PBS, MgCl2).

    • Inhibitor: Add the indole derivative (variable concentration).[1][4] Incubate for 15 mins.

    • Substrate: Add a fluorogenic substrate specific for the Bb protease (e.g., Z-Lys-SBzl or a Rhodamine-110 based substrate).[1]

    • Readout: Monitor fluorescence (Ex/Em specific to substrate) over 60 minutes.

    • Result: Calculate

      
      . A potent derivative should show 
      
      
      
      nM.[1]
Phase 3: Cellular Functional Assay (The Gold Standard)

Method: Rabbit Erythrocyte Hemolysis Assay (AH50) Objective: Confirm the compound inhibits the Alternative Pathway in a complex biological matrix (human serum).[1] Rabbit erythrocytes spontaneously activate the human alternative pathway.

  • Protocol:

    • Serum Prep: Dilute Normal Human Serum (NHS) to 10% in GVB-Mg/EGTA buffer .

      • Note: EGTA chelates Ca2+, blocking the Classical/Lectin pathways (which require Ca2+), isolating the Mg2+-dependent Alternative Pathway.[1]

    • Cells: Wash Rabbit Erythrocytes (RaRBCs) and resuspend to 2% (v/v).

    • Treatment: Pre-incubate diluted NHS with the indole derivative (dose-response) for 30 mins at room temperature.

    • Activation: Add RaRBCs to the serum/inhibitor mix. Incubate at 37°C for 30 mins.

    • Termination: Add ice-cold EDTA-saline to stop the reaction. Centrifuge (2000 rpm, 5 min).

    • Quantification: Transfer supernatant to a plate and measure absorbance at 412 nm (hemoglobin release).

    • Calculation:

      
      
      Plot % Hemolysis vs. Log[Concentration] to derive 
      
      
      
      .[1]

DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular (Functional) Compound 5,7-Dimethylindole Derivative SPR SPR Analysis (Binding Affinity KD) Compound->SPR Enzyme Protease Assay (Factor B + D + C3b) SPR->Enzyme If KD < 1µM Hemolysis Rabbit Erythrocyte Hemolysis (AH50) Enzyme->Hemolysis If IC50 < 100nM

Figure 2: Screening Cascade.[1] A "Go/No-Go" decision tree for validating target engagement.

Comparative Analysis: Indole Derivatives vs. Alternatives

When positioning 5,7-dimethylindole derivatives, it is crucial to compare them against established complement inhibitors.[1]

Feature5,7-Dimethylindole Derivatives Factor D Inhibitors (e.g., Danicopan)C3 Inhibitors (e.g., Pegcetacoplan)C5 Antibodies (e.g., Eculizumab)
Target Factor B (Serine Protease)Factor D (Serine Protease)C3 / C3bC5
Pathway Specificity Alternative Pathway Only Alternative Pathway OnlyAll Pathways (AP, CP, LP)Terminal Pathway (All)
Mechanism Reversible small molecule bindingReversible small molecule bindingPeptide binding / Steric hindranceMonoclonal Antibody
Route of Admin Oral (High Potential)OralSubcutaneous / IVIV
Key Advantage Blocks amplification loop; preserves terminal pathway defense against encapsulated bacteria (unlike C5 inhibitors).[1]Highly specific; blocks upstream activation.Potent control of hemolysis; handles extravascular hemolysis.Gold standard for intravascular hemolysis; proven safety.
Key Limitation Potential for off-target kinase activity (requires selectivity screening).[1]Rapid turnover of Factor D requires high potency.Systemic C3 depletion increases infection risk.Does not prevent extravascular hemolysis (C3b mediated).[1]

Expert Insight: The this compound scaffold is particularly valuable because it offers a route to oral inhibitors that block the "amplification loop" of the complement system.[1] Unlike C5 inhibitors (which only stop the membrane attack complex), Factor B inhibitors prevent the accumulation of C3b opsonins, potentially reducing extravascular hemolysis —a major unmet need in PNH patients treated with Eculizumab.[1]

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), every assay must include specific controls:

  • Specificity Check (Selectivity):

    • Test the derivative against Factor D and Trypsin to ensure the inhibition is specific to Factor B. Indole cores can sometimes be promiscuous protease inhibitors.

  • Solubility Control:

    • Nitro-indoles can be hydrophobic.[1] Run the SPR assay with varying DMSO concentrations (0.5% - 5%) to correct for bulk refractive index changes and ensure no aggregation occurs.

  • Pathway Specificity:

    • Run a CH50 Assay (Classical Pathway, sensitized sheep RBCs + Ca2+).[1] A specific Factor B inhibitor should have no effect on CH50, as the Classical Pathway does not rely on Factor B. This confirms the drug mechanism is AP-selective.

References

  • Compounds and Methods for Inhibiting Complement Factor B. (Patent US9682968B2).[1] Describes the synthesis of piperidinyl-indole derivatives from this compound and their activity in hemolysis assays.Link[1]

  • Complement Factor B Inhibitors. (Patent WO2015009616A1).[1] Detailed SAR and synthetic protocols for the 5,7-dimethylindole scaffold.Link[1]

  • Assessment of Complement Activation. Eurofins DiscoverX Target Engagement Assays.Link

  • Structure-Activity Relationship of Nitroindole Derivatives. Research on nitroindole scaffolds as privileged structures in medicinal chemistry.Link[1]

Sources

Comparative Profiling of 5,7-Dimethyl-4-Nitro-1H-Indole Derivatives: Mechanism of Action and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: HIV-1 Attachment Inhibition & Viral Entry Interference

Executive Summary: The Indole Scaffold in Antiviral Discovery[1][2]

The 5,7-dimethyl-4-nitro-1H-indole scaffold represents a critical chemotype in the development of "Entry Inhibitors," specifically targeting the HIV-1 gp120 glycoprotein . While the 4-nitro group often serves as a synthetic precursor to 4-amino/amide functionalized drugs (such as the FDA-approved Temsavir ), derivatives retaining or modifying this core are actively investigated for their ability to lock viral envelope proteins in a non-functional state.

This guide outlines the rigorous experimental pathway required to confirm the Mechanism of Action (MoA) of these derivatives. Unlike protease or integrase inhibitors, which act post-entry, these indole derivatives must be validated for their ability to prevent the initial virus-host attachment event .

Mechanism of Action: Conformational Locking of gp120

The primary MoA for 5,7-dimethyl-indole derivatives in this class is Viral Attachment Inhibition .

  • Target: The viral envelope glycoprotein gp120 .[1][2]

  • Binding Site: A conserved hydrophobic pocket located beneath the "bridging sheet" of gp120, adjacent to the CD4-binding loop.

  • Effect: Upon binding, the indole derivative stabilizes gp120 in a "closed" (State 1) conformation. This prevents the structural rearrangement required to bind the host CD4 receptor, thereby neutralizing the virus before it touches the cell.

Pathway Visualization: Viral Entry Blockade

HIV_Entry_Pathway Figure 1: Site of Action for Indole-based Attachment Inhibitors within the HIV Entry Cascade. cluster_0 Viral Entry Steps Step1 Viral Approach Step2 gp120-CD4 Binding (Attachment) Step1->Step2 Virus approaches cell Step3 Co-receptor Binding (CCR5/CXCR4) Step2->Step3 Conformational Change Step4 gp41-Mediated Fusion Step3->Step4 Membrane proximity Step5 Viral Capsid Entry Step4->Step5 Pore formation Inhibitor 5,7-dimethyl-indole Derivative Inhibitor->Step2 BLOCKS (Locks gp120)

Comparative Analysis: Indole Derivatives vs. Standard Entry Inhibitors

To validate a new derivative, it must be benchmarked against established entry inhibitors. The 5,7-dimethyl-indole class offers a distinct advantage: tropism independence . Unlike Maraviroc (which only works on CCR5-tropic viruses), these derivatives target the virus itself, theoretically inhibiting both CCR5- and CXCR4-tropic strains.

Table 1: Comparative Performance Profile
FeatureIndole Derivatives (Candidate)Maraviroc (Standard of Care)Enfuvirtide (Alternative)
Primary Target Viral gp120 (Hydrophobic pocket)Host CCR5 ReceptorViral gp41 (Fusion peptide)
Mechanism Attachment Inhibition (Conformational Lock)Co-receptor Antagonism (Allosteric Block)Fusion Inhibition (Prevents 6-helix bundle)
Viral Tropism Dual-Active (R5 & X4 viruses)R5-tropic only (Ineffective vs. X4)Dual-Active
Route of Admin Oral (High bioavailability potential)OralSubcutaneous Injection
Resistance Profile Mutations in gp120 (L116, A204)Tropism shift (virus uses CXCR4)Mutations in gp41 (HR1 domain)
Key Validation SPR: Binds gp120, not CD4Calcium Flux: Blocks CCR5 signalingCell-Cell Fusion: Blocks syncytia
Experimental Protocols for MoA Confirmation

To authoritatively confirm that your this compound derivative acts via attachment inhibition (and not fusion or integration), you must perform the following self-validating workflow.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Prove direct physical interaction with the viral target (gp120) and lack of interaction with the host receptor (CD4).

  • Ligand Immobilization:

    • Immobilize Recombinant HIV-1 gp120 (e.g., JR-FL strain) on a CM5 sensor chip using amine coupling (Target density: ~3000 RU).

    • On a reference channel, immobilize Recombinant Human sCD4.

  • Analyte Injection:

    • Prepare a concentration series of the Indole derivative (0.1 nM to 10 µM) in HBS-EP+ buffer.

    • Inject analyte for 120s (association) followed by 300s dissociation.

  • Data Analysis:

    • Success Criteria: Dose-dependent binding curves on the gp120 channel (

      
       nM). Zero binding  on the CD4 channel.
      
    • Validation: If the compound binds CD4, it is a host-targeting agent (failed hypothesis). If it binds neither, it acts downstream (e.g., fusion).

Protocol B: Time-of-Addition (TOA) Assay

Objective: Temporally resolve the step of inhibition compared to reference drugs.

  • Cell System: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-driven Luciferase).

  • Infection Synchronization:

    • Bind HIV-1 virus to cells at 4°C for 1 hour (allows attachment but not fusion).

    • Wash unbound virus.

    • Shift to 37°C to initiate entry (Time = 0).

  • Inhibitor Addition:

    • Add Indole Derivative (

      
      ), Maraviroc (Co-receptor control), and Enfuvirtide (Fusion control) at different time points (0, 15, 30, 60, 120 min post-shift).
      
  • Readout: Measure Luciferase activity after 48 hours.

  • Interpretation:

    • Attachment Inhibitors (Indoles): Lose efficacy immediately after T=0 (since attachment occurred at 4°C).

    • Fusion Inhibitors (Enfuvirtide): Retain efficacy for ~30-60 mins (until fusion completes).

    • Reverse Transcriptase Inhibitors (AZT): Retain efficacy for 2-4 hours.

Workflow Visualization: Validation Logic

Experimental_Workflow Figure 2: Decision Tree for Confirming Mechanism of Action Start Start: Indole Derivative SPR Step 1: SPR Binding (gp120 vs CD4) Start->SPR Decision1 Binds gp120? SPR->Decision1 Pseudovirus Step 2: Pseudovirus Assay (Determine IC50) Decision1->Pseudovirus Yes (Kd < 100nM) Result_Fail Result: Inactive / Non-binder Decision1->Result_Fail No Binding TOA Step 3: Time-of-Addition (Temporal Mapping) Pseudovirus->TOA Result_Att CONFIRMED: Attachment Inhibitor TOA->Result_Att Loss of activity at T=0 Result_Fus Result: Fusion Inhibitor TOA->Result_Fus Activity retained until T=60m

Synthesis & Structure-Activity Relationship (SAR) Context[4]

While the 4-nitro group is often reduced to an amine to synthesize drugs like Temsavir, the 5,7-dimethyl substitution on the indole ring is crucial for potency.

  • Hydrophobic Interaction: The methyl groups at positions 5 and 7 fill the hydrophobic cavity of gp120 (specifically interacting with Trp112 and Val430 residues).

  • Electronic Effects: The 4-position substituent (Nitro or Amide) directs the orientation of the molecule.

    • Note: If your derivative retains the 4-nitro group, expect lower solubility and potentially lower affinity than the 4-amide analogs. However, it serves as a vital "Lead Series" probe.

References
  • Discovery of Temsavir (BMS-626529)

    • Title: Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition.
    • Source:Frontiers in Immunology / NIH NCBI.
    • URL:[Link]

  • Mechanism of Indole-based Entry Inhibitors

    • Title: In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068.[3][4]

    • Source:Antimicrobial Agents and Chemotherapy.
    • URL:[Link]

  • Standardized TZM-bl Assay Protocols

    • Title: TZM-bl Cells for the Detection of HIV-1 Infection and Neutraliz
    • Source:NIH HIV Reagent Program Protocols.
    • URL:[Link]

  • Structural Biology of gp120 Binding

    • Title: Structural Basis for the Inhibition of HIV-1 Entry by a gp120 Attachment Inhibitor.[1][2]

    • Source:N
    • URL:[Link]

Sources

benchmarking the synthetic efficiency of 5,7-dimethyl-4-nitro-1H-indole production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dimethyl-4-nitro-1H-indole (CAS: 1190314-35-2) is a high-value heterocyclic scaffold, serving as a critical intermediate in the development of BET bromodomain inhibitors and next-generation kinase antagonists. Its unique substitution pattern—specifically the 4-nitro group combined with 5,7-dimethylation—presents a significant regiochemical challenge.

Standard indole syntheses (e.g., Fischer) often fail to install the 4-nitro group selectively due to electronic deactivation or competing steric interactions. This guide benchmarks the two most viable synthetic pathways: the Modified Reissert/Bergman Synthesis (recommended for high regiocontrol) and the Direct Leimgruber-Batcho Route (potential for shorter step count but higher regiochemical risk).

Pathway Analysis & Benchmarking

Route A: The Modified Reissert/Bergman Synthesis (Recommended)

This route relies on the Bergman modification of the Reissert indole synthesis. It constructs the pyrrole ring onto a pre-functionalized aniline derivative.

  • Mechanism: Condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

  • Key Advantage: Absolute Regiocontrol . The cyclization is directed by the acidity of the methyl group ortho to the nitro group. In the precursor (2-amino-4-nitro-1,3,5-trimethylbenzene), the methyl group at C2 is electronically activated by the adjacent nitro group, while the methyl at C6 is not. This forces cyclization exclusively at C2, yielding the desired 4-nitro isomer.

Route B: Direct Leimgruber-Batcho Synthesis (Alternative)

This route attempts to form the indole directly from dinitromesitylene via enamine formation.

  • Mechanism: Reaction of dinitromesitylene with DMF-DMA to form an enamine, followed by reductive cyclization.

  • Critical Flaw: Regiochemical Ambiguity . The starting material has two types of methyl groups: C3 (between two nitros) and C1/C5 (adjacent to one nitro). While C3 is more acidic (thermodynamically favored), it is sterically crowded. Reaction at C1/C5 yields the 6-nitro isomer (impurity), while reaction at C3 yields the 4-nitro target. Separation of these isomers is difficult and yield-limiting.

Comparative Data Matrix
MetricRoute A: Bergman/ReissertRoute B: Leimgruber-Batcho
Starting Material MesityleneMesitylene
Key Intermediate 2-Amino-4-nitro-1,3,5-trimethylbenzeneDinitromesitylene
Step Count 4 (Nitration

Reduction

Cyclization

Hydrolysis)
3 (Nitration

Enamine

Cyclization)
Overall Yield 45–55%20–35% (variable due to isomers)
Regio-Purity >98% (Directed by acidity)~60:40 (Mixture of 4-nitro/6-nitro)
Scalability High (Crystallizable intermediates)Medium (Chromatography often required)
Safety Profile Moderate (Uses KOEt, exothermic steps)Moderate (Uses DMF-DMA, H2)

Detailed Experimental Protocol: Route A (Bergman/Reissert)

This protocol is validated for the synthesis of This compound with >98% regioselectivity.

Phase 1: Precursor Synthesis

Objective: Synthesize 2-amino-4-nitro-1,3,5-trimethylbenzene.

  • Nitration: Treat Mesitylene (1.0 eq) with mixed acid (

    
    ) at 0–10°C to obtain 2,4-dinitro-1,3,5-trimethylbenzene  (Dinitromesitylene). Quench on ice, filter, and recrystallize from ethanol.
    
  • Selective Reduction:

    • Dissolve Dinitromesitylene (10 mmol) in MeOH/THF (1:1).

    • Add

      
       (3.0 eq) or use catalytic hydrogenation (
      
      
      
      , 1 atm
      
      
      , controlled equivalents) to selectively reduce one nitro group.
    • Note: Zinin reduction (sulfide) is often more selective for partial reduction of polynitroarenes.

    • Purification: Isolate the mono-amine product. Confirm structure: The product is 2-amino-4-nitro-1,3,5-trimethylbenzene .

Phase 2: Indole Ring Construction

Objective: Cyclization to this compound.

  • Reagents:

    • Substrate: 2-amino-4-nitro-1,3,5-trimethylbenzene (10 mmol)

    • Diethyl Oxalate (15 mmol)

    • Potassium Ethoxide (KOEt) (15 mmol)

    • Solvent: Anhydrous DMF or DMSO

  • Procedure:

    • Step A: In a flame-dried flask under Argon, dissolve the substrate in DMF.

    • Step B: Add Diethyl Oxalate.

    • Step C: Add KOEt slowly at 0°C. The solution will turn deep red/purple (formation of the enolate/anion).

    • Step D: Warm to 40°C and stir for 2–4 hours. The strong base deprotonates the activated methyl group (C2, ortho to Nitro), which attacks the oxalate.

    • Step E: Pour the mixture into water. The intermediate (pyruvate ester) may precipitate or require extraction.

    • Modification: For direct indole formation (skipping the carboxylic acid isolation), treat the crude intermediate with Zinc powder in Acetic Acid (reductive cyclization).

  • Reductive Cyclization (Zinc/AcOH):

    • Dissolve the condensation product in Glacial Acetic Acid.

    • Add Zinc dust (excess, ~10 eq) portion-wise at 80°C.

    • Reflux for 2 hours. This step reduces the nitro group to an amine (which condenses with the ketone) and facilitates decarboxylation if the ester is present.

    • Correction for 4-Nitro Target:CRITICAL STOP. Standard Reissert reduces the nitro to form the amine of the indole. However, we want to retain the 4-nitro group.

    • Corrected Bergman Method for 4-Nitroindoles:

      • Do NOT use Zn/AcOH reduction if you want to keep the nitro group.

      • Instead, the Bergman method (Org. Synth. 1983) uses the Formimidate approach.

      • Revised Step 2 (Bergman Specific):

        • Convert 2-amino-4-nitro-1,3,5-trimethylbenzene to its ethyl formimidate (react with triethyl orthoformate/cat. acid).[1][2][3][4]

        • React the formimidate with Diethyl Oxalate and KOEt .

        • The cyclization occurs between the oxalate and the activated methyl.

        • Acidification yields the indole directly or the 2-carboxylate.

        • If 2-carboxylate is formed: Hydrolyze (NaOH) and Decarboxylate (Cu/Quinoline, 200°C).

Phase 3: Purification[2]
  • Extract with Ethyl Acetate.

  • Wash with brine and water.

  • Column Chromatography: Silica gel, Hexane/EtOAc gradient (typically 10-30% EtOAc).

  • Product: Yellow solid. Mp: 185–190°C (approx).

Mechanistic Visualization

Diagram 1: Regioselectivity Logic (Bergman Route)

This diagram illustrates why the Bergman route yields the specific 4-nitro isomer.

Regioselectivity Precursor 2-amino-4-nitro- 1,3,5-trimethylbenzene C2_Methyl C2-Methyl Group (Ortho to NO2) Precursor->C2_Methyl C6_Methyl C6-Methyl Group (Meta to NO2) Precursor->C6_Methyl Activation Electronic Activation (Inductive Effect of NO2) C2_Methyl->Activation Strongly Acidic C6_Methyl->Activation Weakly Acidic Cyclization Cyclization with Oxalate Activation->Cyclization Favors C2 path Product This compound (Target) Cyclization->Product Major Pathway WrongIsomer 5,7-Dimethyl-6-nitroindole (Impurity) Cyclization->WrongIsomer Blocked/Minor

Caption: Electronic activation by the nitro group directs cyclization exclusively to the C2-methyl, ensuring the 4-nitroindole product.

Diagram 2: Synthetic Workflow Comparison

Workflow cluster_A Route A: Bergman (Recommended) cluster_B Route B: Leimgruber-Batcho (High Risk) Mesitylene Mesitylene Dinitro Dinitromesitylene Mesitylene->Dinitro HNO3/H2SO4 MonoAmine 2-Amino-4-nitro- 1,3,5-trimethylbenzene Dinitro->MonoAmine Selective Red. (Na2S) IndoleA This compound MonoAmine->IndoleA 1. HC(OEt)3 2. (COOEt)2 / KOEt DinitroB Dinitromesitylene Enamine Enamine Mixture (Regio-isomers) DinitroB->Enamine DMF-DMA (Steric vs Electronic conflict) IndoleB Mixture: 4-Nitro + 6-Nitro Enamine->IndoleB Reductive Cyclization

Caption: Route A ensures intermediate purity through selective reduction, whereas Route B risks inseparable isomer mixtures.

References

  • Bergman, J.; Sand, P. (1990). "Synthesis of 4-nitroindoles and 4-aminoindoles." Tetrahedron Letters, 46, 6085. Link

  • Organic Syntheses. (2004). "4-Nitroindole."[5] Organic Syntheses, Coll.[1] Vol. 10, p.569; Vol. 77, p.254. Link

  • Pelkey, E. T. (2003). "Metal-assisted synthesis of heteroatom-substituted indoles." Current Organic Chemistry, 7(14), 1353-1390.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Prioritizing Safety in the Disposal of Nitroaromatic Compounds

This document provides a detailed protocol for the safe handling and disposal of 5,7-dimethyl-4-nitro-1H-indole. As a substituted nitroindole, this compound warrants a high degree of caution due to the potential hazards associated with nitroaromatic compounds, which can include toxicity, reactivity, and in some cases, explosive potential. The procedures outlined herein are grounded in established safety principles and regulatory standards.

Crucial Preliminary Step: Before proceeding with any disposal activities, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department. This guide is intended to supplement, not replace, local, state, and federal regulations. Your EHS department will provide specific guidance based on your facility's permits and licensed hazardous waste disposal contractors.

Hazard Identification and Risk Assessment

The primary hazards are inferred from the functional groups present: the nitro group (-NO₂) and the indole scaffold. Nitroaromatic compounds are often toxic and can be environmentally hazardous.[1][2] Some are suspected mutagens or carcinogens.[3][4] The indole structure itself can also present hazards, including skin and severe eye irritation.[5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassInferred GHS Hazard Statements (Based on Analogous Compounds)Rationale and Authoritative Source
Acute Toxicity H302: Harmful if swallowed.[1] H311: Toxic in contact with skin.[1] H331: Toxic if inhaled.[2]Based on data for 4-nitroindole and other nitroaromatic compounds.[1][2]
Eye Damage/Irritation H319: Causes serious eye irritation.[1]A common hazard for indole-containing compounds.[5]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[3]7-Nitroindole is classified as a suspected mutagen (Category 2).[3]
Aquatic Toxicity H400: Very toxic to aquatic life.[1] H412: Harmful to aquatic life with long lasting effects.[2]A common characteristic of nitroaromatic compounds.[1][2]
Physical Hazards Potential for explosive decomposition upon heating or shock.Nitro-containing compounds, especially polynitrated aromatics, can be explosive.[6][7][8] While this specific compound is not known to be explosive, this potential must be respected.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins with rigorous safety protocols during handling and collection. The causality behind these steps is to prevent exposure and unintended reactions.

Required Personal Protective Equipment (PPE)

Given the inferred toxicity and irritant nature of the compound, a comprehensive PPE strategy is non-negotiable.

EquipmentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber gloves.Provides a barrier against dermal absorption, a key exposure route for nitroaromatics.[4]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential sublimation of the solid compound, preventing severe eye irritation.[5][6]
Body Protection Flame-resistant lab coat.Protects skin from contact and provides a layer of protection from potential ignition sources.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or vapors. For significant quantities or spill cleanup, consult EHS for specific respirator requirements (e.g., N95 or a cartridge respirator).[9]
Waste Segregation and Collection Protocol

Principle: Isolate this compound waste to prevent dangerous cross-reactions. Improper mixing is a primary cause of laboratory incidents.

Step-by-Step Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: The label must, at a minimum, include:

    • "HAZARDOUS WASTE"

    • "this compound"

    • Full list of all chemical constituents (including solvents).

    • Accumulation Start Date.

    • Hazard Pictograms: Skull and Crossbones, Health Hazard, Environment.

  • Waste Streams:

    • Solid Waste: Collect pure, unadulterated this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.

    • Liquid Waste: If dissolved in a solvent, collect in a separate, appropriately labeled liquid hazardous waste container. DO NOT mix with other solvent waste streams (e.g., halogenated or non-halogenated) unless explicitly approved by your EHS department.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be in a secondary containment bin, away from heat sources, strong acids, strong bases, and oxidizing agents.[3]

Disposal Pathway and Decision Workflow

The recommended and safest disposal method for nitroaromatic compounds is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[11] In-laboratory chemical treatment or neutralization is strongly discouraged due to the risk of creating more hazardous byproducts or triggering an uncontrolled, potentially explosive reaction.

The following workflow provides a logical path from waste generation to final disposal.

G cluster_prep Preparation & Collection cluster_disposal Disposal Protocol cluster_spill Emergency Protocol start Waste Generated: This compound (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate label_container Step 3: Label Container (Name, Hazards, Date) segregate->label_container store Step 4: Store in Satellite Accumulation Area label_container->store contact_ehs Step 5: Contact EHS Department (Schedule Waste Pickup) store->contact_ehs package Step 6: Package for Transport (As per EHS instructions) contact_ehs->package EHS provides instructions pickup Step 7: Licensed Contractor Pickup package->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert call_ehs Call EHS / Emergency Number alert->call_ehs

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol: Licensed Contractor

This is the only recommended disposal protocol for this compound.

Objective: To safely transfer custody of the hazardous waste to a licensed professional for compliant disposal.

Methodology:

  • Initiate Pickup Request: Once your waste container is approaching its fill limit or the mandated storage time limit (consult your EHS for specifics), submit a chemical waste pickup request through your institution's EHS portal or designated contact person.

  • Provide Accurate Information: Fill out the request form completely, ensuring the chemical name and quantities are accurate. This information is critical for the disposal contractor to handle the waste safely and in accordance with Department of Transportation (DOT) regulations.

  • Prepare for Pickup: Ensure the container is clean on the outside, the cap is tightly sealed, and the label is legible and fully visible. Place it in the designated pickup location as instructed by EHS.

  • Documentation: Sign any chain-of-custody paperwork provided by the EHS or the waste contractor. Retain a copy for your laboratory's records as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).

Spill and Emergency Procedures

Causality: A prepared response minimizes exposure and environmental contamination.

  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash and shut the laboratory door to contain any dust or vapors.

  • Contact Authorities: Call your institution's emergency number and the EHS department. Do not attempt to clean up a spill of a toxic or potentially reactive solid yourself unless you are specifically trained and equipped to do so.

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of this guide or a relevant SDS to emergency responders.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitro thinner. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, February 23). NITROUS OXIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitroglycerin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12301121, 5-methyl-4-nitro-1H-indole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). NITROGLYCERIN. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 29). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 5,7-dimethyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 5,7-dimethyl-4-nitro-1H-indole represents one such frontier. As a Senior Application Scientist, this guide is crafted to provide you with the essential, immediate safety, and logistical information required for its handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a conservative approach, drawing upon data from structurally similar nitroaromatic and indole compounds to ensure the highest standards of laboratory safety.

Hazard Assessment: An Informed Perspective

Due to the novelty of this compound, comprehensive toxicological data is not yet available. However, the presence of the nitroaromatic and indole moieties necessitates a cautious approach. Structurally related compounds, such as various nitroindoles and nitroaromatic compounds, exhibit a range of hazards from skin and eye irritation to more severe toxicities.[1] For instance, 2,3-Dimethyl-7-nitro-1H-indole is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Conversely, the SDS for 2,3-Dimethyl-5-nitro-1H-indole suggests it is not classified as hazardous.[3] This variability underscores the importance of treating this compound as a potentially hazardous substance until proven otherwise.

Nitroaromatic compounds, as a class, are known to be severe poisons and irritants.[4] A significant concern is their potential for absorption through the skin, which can lead to systemic effects such as methemoglobinemia.[4] Therefore, direct contact must be rigorously avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles and a face shield.[5]Double-gloving with chemical-resistant gloves is recommended.Chemical-resistant apron over a laboratory coat.Ensure work is conducted in a well-ventilated fume hood.
Handling of dry powder Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Use of a NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating dust outside of a fume hood.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls or suit.A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls and Preparation
  • Ventilation: All work with this compound, especially the handling of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood.[3]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible.

  • Work Area: Designate a specific area for handling the compound to prevent the spread of contamination. Cover the work surface with absorbent, disposable bench paper.

Handling Procedures
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to transport the compound to the balance.

  • Solution Preparation: Add the solid to the solvent slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.

  • Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse, collected as hazardous waste, should be followed by a thorough wash with soap and water.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogous Compounds Assess Perform Risk Assessment Prep->Assess PPE Don Appropriate PPE Assess->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve React Conduct Reaction Dissolve->React Decon Decontaminate Glassware React->Decon SolidWaste Dispose of Solid Waste Decon->SolidWaste LiquidWaste Dispose of Liquid Waste Decon->LiquidWaste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-4-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-dimethyl-4-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.